Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate
Description
Properties
IUPAC Name |
methyl 2,5-dimethoxy-2H-furan-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O5/c1-10-6-4-5-8(12-3,13-6)7(9)11-2/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVXSSBZJZUDSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C=CC(O1)(C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50978003 | |
| Record name | Methyl 2,5-dimethoxy-2,5-dihydrofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50978003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62435-72-7 | |
| Record name | Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62435-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2,5-dihydro-2,5-dimethoxyfuran-2-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062435727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2,5-dimethoxy-2,5-dihydrofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50978003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2,5-dihydro-2,5-dimethoxyfuran-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.746 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate is a versatile heterocyclic compound that holds significant potential as a building block in organic synthesis. Its unique dihydrofuran core, adorned with methoxy and carboxylate functionalities, offers a rich landscape for chemical transformations. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and potential applications, with a focus on the underlying principles and experimental considerations relevant to researchers in the field.
Core Molecular and Physical Properties
This compound is a colorless to light yellow liquid with a molecular formula of C₈H₁₂O₅ and a molecular weight of 188.18 g/mol .[1] The presence of both ester and cyclic acetal functionalities contributes to its distinct physical and chemical characteristics.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₂O₅ | [1] |
| Molecular Weight | 188.18 g/mol | [1][2] |
| CAS Number | 62435-72-7 | [1][2] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 118-121 °C at 12 mmHg | [1] |
| Density | 1.175 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.449 | [2] |
| Flash Point | 104 °C (219.2 °F) - closed cup |
Synthesis: Electrochemical Dimethoxylation
The primary and most efficient method for the synthesis of this compound is the electrochemical oxidation of methyl 2-furoate in methanol.[1][3][4][5][6] This method offers a green and selective alternative to traditional chemical oxidation methods.
Reaction Mechanism
The electrochemical synthesis proceeds via an anodic oxidation mechanism. The furan ring of methyl 2-furoate is oxidized at the anode to form a radical cation intermediate. This reactive intermediate is then attacked by two molecules of methanol, acting as the solvent and nucleophile, at the 2- and 5-positions of the furan ring. Subsequent loss of two electrons and two protons results in the formation of the 2,5-dimethoxy-2,5-dihydrofuran ring system.
Caption: Electrochemical synthesis of the target compound.
Experimental Protocol: A Representative Procedure
While specialized equipment like ceramic electrochemical microreactors has been shown to be effective, a general laboratory setup can be employed.[7]
Materials:
-
Methyl 2-furoate
-
Anhydrous Methanol
-
Supporting Electrolyte (e.g., Sodium methoxide or Ammonium nitrate)
-
Undivided electrochemical cell with two platinum or carbon electrodes
-
Constant current power supply
Procedure:
-
Prepare a solution of methyl 2-furoate and the supporting electrolyte in anhydrous methanol in the electrochemical cell.
-
Immerse the electrodes in the solution and ensure they are parallel and at a fixed distance.
-
Apply a constant current to the cell while maintaining a controlled temperature, often below 0°C, to minimize side reactions.
-
Monitor the reaction progress by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and work up the mixture. This typically involves neutralizing the electrolyte, removing the solvent under reduced pressure, and purifying the product by vacuum distillation.
Spectroscopic Characterization
Precise structural elucidation is paramount for the use of this compound in research and development. Below are the expected spectroscopic data based on its structure and data from closely related compounds.
Predicted ¹H and ¹³C NMR Data
No direct experimental NMR data for this compound was found in the surveyed literature. The following are predicted assignments based on the analysis of its chemical structure and comparison with the known NMR data of 2,5-dimethoxy-2,5-dihydrofuran and other similar structures.[8][9]
Predicted ¹H NMR (CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.1-6.3 | m | 2H | H-3, H-4 (olefinic) |
| ~5.7 | s | 1H | H-5 |
| ~3.8 | s | 3H | -COOCH₃ |
| ~3.4 | s | 3H | C5-OCH₃ |
| ~3.3 | s | 3H | C2-OCH₃ |
Predicted ¹³C NMR (CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C=O (ester) |
| ~130-135 | C-3, C-4 (olefinic) |
| ~110 | C-2 |
| ~105 | C-5 |
| ~55 | -COOCH₃ |
| ~53 | C5-OCH₃ |
| ~52 | C2-OCH₃ |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorptions for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950-2850 | Strong | C-H stretch (alkane) |
| 1740-1720 | Strong | C=O stretch (ester) |
| 1650-1600 | Medium | C=C stretch (olefinic) |
| 1250-1050 | Strong | C-O stretch (acetal, ester) |
Mass Spectrometry (MS)
Electron ionization mass spectrometry would likely lead to the fragmentation of the molecule. The molecular ion peak (M⁺) at m/z 188 may be observed. Key fragmentation pathways would involve the loss of methoxy groups (-OCH₃, m/z 31) and the ester group (-COOCH₃, m/z 59).
Reactivity and Synthetic Applications
The reactivity of this compound is dominated by its cyclic acetal and ester functionalities.
Hydrolysis
Under acidic conditions, the acetal groups are susceptible to hydrolysis, leading to the ring-opening of the dihydrofuran and the formation of a γ-dicarbonyl compound. This reactivity makes it a stable precursor to otherwise unstable dicarbonyl species. The ester group can also be hydrolyzed under either acidic or basic conditions.
Caption: Hydrolysis of the dihydrofuran ring.
Use as a Synthetic Building Block
While specific applications of this compound in total synthesis are not extensively documented, its structural features suggest its utility as a versatile C4 synthon. The dihydrofuran ring can participate in various transformations, including:
-
Cycloaddition Reactions: The double bond in the dihydrofuran ring can act as a dienophile in Diels-Alder reactions, providing access to complex polycyclic structures.
-
Nucleophilic Addition: The ester functionality can be targeted by nucleophiles to introduce a variety of functional groups.
-
Functional Group Interconversions: The methoxy groups can potentially be manipulated under specific conditions, further expanding its synthetic utility.
Safety and Handling
This compound is a combustible liquid. Standard laboratory safety precautions should be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable synthetic intermediate with a rich and versatile chemistry. Its efficient electrochemical synthesis and the presence of multiple reactive functional groups make it an attractive building block for the construction of complex molecular architectures. Further exploration of its reactivity is warranted to fully unlock its potential in organic synthesis, drug discovery, and materials science.
References
- Titov, K. O., et al. (2024). Electrochemical oxidation of furans into 2,5-dimethoxy-2,5-dihydrofurans.
-
Crossref. Electrochemical oxidation of furans into 2,5-dimethoxy-2,5-dihydrofurans. [Link]
- Froborg, J., Magnusson, G., & Thoren, S. (1975). Synthesis of 2,5-dihydroxy-2,5-dihydrofurans by anodic oxidation of furans. The Journal of Organic Chemistry, 40(11), 1595-1601.
- Google Patents.
- Mengeaud, V., et al. (2002). A ceramic electrochemical microreactor for the methoxylation of methyl-2-furoate with direct mass spectrometry coupling. Lab on a Chip, 2(1), 39-44.
- Ponomarev, A. A., & Markushina, I. A. (1969). Chemical and electrochemical oxidation of 2,5-dimethylfuran to 2,5-dimethyl-2,5-dimethoxydihydrofuran. The Journal of Organic Chemistry, 34(4), 1183-1184.
-
SpectraBase. 2,5-Dimethoxy-2,5-dihydrofuran - Optional[1H NMR] - Spectrum. [Link]
-
Semantic Scholar. A ceramic electrochemical microreactor for the methoxylation of methyl-2-furoate with direct mass spectrometry coupling. [Link]
-
ChemBK. This compound. [Link]
-
PubChem. 2,5-Dimethoxytetrahydrofuran. [Link]
-
The Good Scents Company. 2,5-dimethoxy-2,5-dimethyl-2,5-dihydrofuran. [Link]
-
Organic Syntheses. methyl 3-methyl-2-furoate. [Link]
- Wang, Q., et al. (2022). Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon.
- Kholdeeva, O. A., et al. (2022). Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. Molecules, 27(19), 6529.
- Amarasekara, A. S., Edigin, O., & Hernandez, W. (2007). Cycloaddition reactions of 5-hydroxymethyl-furan-2-nitrileoxide. Letters in Organic Chemistry, 4(5), 306-308.
- Pitman, M. R., et al. (2024). Electrochemical Deconstructive Methoxylation of Arylalcohols–A Synthetic and Mechanistic Investigation. Chemistry–A European Journal, e202403413.
-
Ningbo Inno Pharmchem Co., Ltd. The Role of 2,5-Dimethoxy-2,5-dihydrofuran in Advanced Chemical Synthesis. [Link]
-
ResearchGate. Results of the cycloaddition reaction between.... [Link]
- Al-Mughaid, H., et al. (2021). 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. Polymers, 13(21), 3803.
-
PubChem. Methyl 5-hydroxy-4,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate. [Link]
- Yoshida, J. I., & Fueno, T. (1980). Towards a better understanding of the electrosynthesis of 2,5-dicarboxy-2,5-dihydrofurans: structure, mechanism and influence over. Journal of the Chemical Society, Perkin Transactions 2, (11), 1639-1644.
-
Organic Chemistry Portal. Synthesis of 2,5-Dihydrofurans. [Link]
-
ChemRxiv. Transition metal free continuous flow synthesis of 2,5-diaryl furans: access to medicinal building blocks and optoelectronic mat. [Link]
Sources
- 1. Buy this compound | 62435-72-7 [smolecule.com]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. Electrochemical oxidation of furans into 2,5-dimethoxy-2,5-dihydrofurans [chooser.crossref.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A ceramic electrochemical microreactor for the methoxylation of methyl-2-furoate with direct mass spectrometry coupling - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. spectrabase.com [spectrabase.com]
An In-Depth Technical Guide to the Structural Analysis of Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Versatile Heterocycle
Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate, a seemingly unassuming name for a molecule of significant synthetic utility, represents a cornerstone in the construction of complex organic frameworks. This technical guide, designed for the discerning researcher and drug development professional, moves beyond a superficial overview. Herein, we delve into the core structural analysis of this versatile building block, underpinned by a rigorous examination of its synthesis and spectroscopic characterization. Our approach is rooted in the principles of scientific integrity, providing not just data, but a causal understanding of the experimental choices and observations that define this molecule.
I. Molecular Identity and Physicochemical Landscape
This compound is a heterocyclic organic compound with the chemical formula C₈H₁₂O₅ and a molecular weight of 188.18 g/mol .[1] It is systematically named methyl 2,5-dimethoxy-2,5-dihydrofuran-2-carboxylate. The compound is registered under the CAS Number 62435-72-7.
This molecule exists as a colorless to light yellow liquid and is typically encountered as a mixture of cis and trans isomers, arising from the relative stereochemistry of the methoxy and methyl carboxylate groups at the anomeric carbons C2 and C5.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₂O₅ | [1] |
| Molecular Weight | 188.18 g/mol | |
| CAS Number | 62435-72-7 | |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 118-121 °C at 12 mmHg | |
| Density | 1.175 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.449 |
II. Synthesis: An Electrochemical Approach to a Valuable Intermediate
The primary and most elegant route to this compound is the electrochemical methoxylation of methyl 2-furoate. This method stands out for its mild reaction conditions and avoidance of harsh chemical oxidants.
The Underlying Principle: Anodic Oxidation
The synthesis hinges on the anodic oxidation of the furan ring of methyl 2-furoate in a methanol solution containing a suitable electrolyte. The process initiates with the removal of an electron from the furan ring at the anode, generating a radical cation. This highly reactive intermediate is then attacked by methanol, a nucleophilic solvent. Subsequent oxidation and reaction with another methanol molecule lead to the formation of the desired 2,5-dimethoxy-2,5-dihydrofuran ring system.
Sources
Foreword: Clarification of Chemical Identity
An In-Depth Technical Guide to CAS Number 62435-72-7: Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate
It is imperative to clarify that the chemical entity corresponding to CAS number 62435-72-7 is This compound .[1][2][3][4] The user's query referenced "6-acetyl-2,3,4,5-tetrahydropyridine," a well-known flavor compound, which is associated with different CAS numbers (primarily 27300-27-2 and its tautomer 25343-57-1).[5][6][7] This guide will focus exclusively on the compound correctly identified by CAS number 62435-72-7, providing a comprehensive technical overview for researchers and drug development professionals.
Introduction and Overview
This compound is a furan derivative characterized by a dihydrofuran ring with methoxy groups at the 2 and 5 positions and a methyl carboxylate group at the 2-position.[2] Its structure makes it a valuable intermediate in organic synthesis. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and potential applications, with a focus on its utility in a research and development context.
Physicochemical and Structural Data
A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, characterization, and application in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 62435-72-7 | [1][2][3][4][8] |
| Molecular Formula | C₈H₁₂O₅ | [2][3] |
| Molecular Weight | 188.18 g/mol | [2][3] |
| IUPAC Name | methyl 2,5-dimethoxy-2,5-dihydrofuran-2-carboxylate | [2] |
| Synonyms | 2-Furancarboxylic acid, 2,5-dihydro-2,5-dimethoxy-, methyl ester | [1] |
| Boiling Point | 118-121 °C at 12 mm Hg | [2] |
| Density | 1.175 g/mL at 25 °C | [2] |
| SMILES | COC1C=CC(O1)(C(=O)OC)OC | [2] |
| InChI Key | GHVXSSBZJZUDSO-UHFFFAOYSA-N | [2] |
Synthesis and Manufacturing
The primary and most documented method for synthesizing this compound is through the electrochemical dimethoxylation of methyl-2-furoate.[2] This process offers a direct and efficient route to the target molecule.
Electrochemical Dimethoxylation Workflow
The synthesis involves the oxidation of methyl-2-furoate at an anode in the presence of methanol. The methanol acts as both the solvent and the nucleophile, adding across the furan ring's double bonds upon oxidation. This reaction is often facilitated in an electrochemical microreactor for precise control over reaction conditions.[2]
Caption: Workflow for the electrochemical synthesis of this compound.
Experimental Protocol: Electrochemical Synthesis
The following is a representative, generalized protocol for the synthesis. Researchers should consult specific literature for detailed parameters.
-
Preparation of the Electrolytic Solution: Dissolve methyl-2-furoate and a suitable supporting electrolyte (e.g., a small amount of sulfuric acid) in anhydrous methanol.
-
Setting up the Electrochemical Cell: Introduce the solution into an undivided electrochemical cell or microreactor equipped with two graphite electrodes.
-
Electrolysis: Apply a constant current or potential between the electrodes. The reaction progress can be monitored using techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, neutralize the electrolyte if necessary. Remove the methanol under reduced pressure.
-
Purification: The resulting crude product can be purified by vacuum distillation to yield the final this compound.[2]
Chemical Reactivity and Potential Applications
The reactivity of this compound is dictated by its functional groups: the acetal groups at positions 2 and 5, the ester, and the double bond within the dihydrofuran ring. These features make it a versatile building block in organic synthesis.
Key Chemical Reactions
-
Hydrolysis: Under acidic conditions, the acetal and ester functionalities can be hydrolyzed. This can lead to the formation of corresponding acids, alcohols, and aldehydes, opening pathways to various other derivatives.
-
Nucleophilic Substitution: The methoxy groups can potentially be displaced by other nucleophiles under specific conditions, allowing for further functionalization of the furan ring.
-
Ring-Opening Reactions: The dihydrofuran ring can be opened under certain reductive or oxidative conditions to yield linear aliphatic compounds with multiple functional groups.
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. Buy this compound | 62435-72-7 [smolecule.com]
- 3. chemscene.com [chemscene.com]
- 4. Page loading... [guidechem.com]
- 5. 6-Acetyl-2,3,4,5-tetrahydropyridine - Wikipedia [en.wikipedia.org]
- 6. scribd.com [scribd.com]
- 7. 2-Acetyl-1,4,5,6-tetrahydropyridine | C7H11NO | CID 520194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. combi-blocks.com [combi-blocks.com]
An In-depth Technical Guide to Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate is a versatile heterocyclic compound that serves as a valuable intermediate in organic synthesis. Its unique dihydrofuran structure, adorned with methoxy and carboxylate functional groups, provides a reactive scaffold for the construction of more complex molecular architectures. This guide offers a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, spectroscopic profile, and its applications, particularly in the realm of medicinal chemistry and drug development. Understanding the nuances of this compound is crucial for researchers aiming to leverage its synthetic potential.
Physicochemical Properties
This compound is typically a colorless to light yellow liquid.[1] It exists as a mixture of cis and trans isomers, which is an important consideration for stereoselective reactions. Below is a summary of its key physical and chemical properties.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂O₅ | [1] |
| Molecular Weight | 188.18 g/mol | [2] |
| CAS Number | 62435-72-7 | [2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 118-121 °C at 12 mmHg, 127-131 °C at 18 Torr | [1][2] |
| Density | 1.175 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.449 | [1] |
| Flash Point | 104 °C (219.2 °F) - closed cup | [2] |
| Solubility | Good solubility in water, methanol, and ethanol.[3] | |
| LogP | 0.061 | [3] |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: One would expect to see signals for the two methoxy groups, the methyl ester protons, and the protons on the dihydrofuran ring. The chemical shifts and coupling patterns of the ring protons would be indicative of the cis/trans isomeric ratio.
-
¹³C NMR: The spectrum should show distinct signals for the carbonyl carbon of the ester, the two carbons of the double bond in the ring, the two acetal carbons, and the carbons of the methoxy and methyl ester groups.
Infrared (IR) Spectroscopy: Key absorption bands would include:
-
Strong C=O stretching vibration from the ester group (around 1740-1760 cm⁻¹).
-
C-O stretching vibrations for the ether and ester linkages (in the 1000-1300 cm⁻¹ region).
-
C=C stretching for the double bond within the dihydrofuran ring (around 1650-1670 cm⁻¹).
-
C-H stretching vibrations for the aliphatic and methoxy protons (around 2800-3000 cm⁻¹).
Mass Spectrometry (MS): The mass spectrum would be expected to show the molecular ion peak (M⁺) at m/z 188. Key fragmentation patterns would likely involve the loss of methoxy groups, the methyl ester group, or cleavage of the dihydrofuran ring.
Synthesis and Reactivity
The primary route for the synthesis of this compound is the electrochemical methoxylation of methyl-2-furoate.[3] This method offers a direct and efficient way to introduce the two methoxy groups across the furan ring.
Electrochemical Synthesis Workflow
Caption: Workflow for the electrochemical synthesis of this compound.
Experimental Protocol: Electrochemical Methoxylation
-
Cell Setup: A divided or undivided electrochemical cell equipped with two platinum electrodes is used.
-
Electrolyte Solution: A solution of methyl-2-furoate in anhydrous methanol containing a supporting electrolyte (e.g., sodium methoxide or tetraethylammonium perchlorate) is prepared.
-
Electrolysis: A constant current or potential is applied across the electrodes. The reaction progress can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Workup: Upon completion, the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to yield the desired this compound as a mixture of cis and trans isomers.
Chemical Reactivity and Synthetic Utility
The dihydrofuran core of this compound is a masked 1,4-dicarbonyl compound. Under acidic conditions, the acetal groups can be hydrolyzed to reveal the corresponding aldehyde and ketone functionalities. This reactivity makes it a valuable building block in the synthesis of a wide range of organic molecules, including other heterocycles and carbocyclic systems. The ester group can also undergo typical transformations such as hydrolysis, amidation, and reduction.
Applications in Research and Drug Development
The furan and dihydrofuran motifs are present in numerous natural products and pharmaceutically active compounds. Dihydrofuran derivatives, in particular, have been investigated for their potential anticancer and antiviral activities.[4][5] While specific applications of this compound in drug development are not extensively documented in publicly available literature, its role as a versatile synthetic intermediate suggests its potential use in the synthesis of complex drug candidates. The ability to unmask a 1,4-dicarbonyl system is a powerful tool in the construction of various heterocyclic scaffolds that are of interest in medicinal chemistry.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. Based on data for the closely related compound 2,5-dimethoxy-2,5-dihydrofuran, it is a combustible liquid.[2]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.
-
Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Use in a well-ventilated area, preferably in a fume hood. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep cool.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its straightforward preparation via electrochemical methoxylation and its ability to serve as a masked 1,4-dicarbonyl compound make it an attractive intermediate for the synthesis of complex molecules. While its direct applications in drug development are not yet widely reported, its synthetic utility suggests significant potential in the construction of novel therapeutic agents. A thorough understanding of its properties, synthesis, and reactivity is essential for any researcher looking to incorporate this compound into their synthetic strategies.
References
-
The Good Scents Company. 2,5-dimethoxy-2,5-dimethyl-2,5-dihydrofuran. [Link]
- Google Patents. CN105198840A - Method for preparing 2,5-dihydro-2,5-dimethoxyfuran by using fixed bed method.
- Google Patents. EP0274025A2 - Novel antiviral agents.
-
Chemical Research in Chinese Universities. An Improved Preparation of 2, 5-Dimethoxy -tetrahydrofuran. [Link]
-
ResearchGate. Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters. [Link]
-
PubMed. Synthesis and antiviral activity of 2,4-diamino-5-cyano-6-[2-(phosphonomethoxy)ethoxy]pyrimidine and related compounds. [Link]
-
ResearchGate. Synthesis of novel 2, 5-dihydrofuran derivatives and evaluation of their anticancer activity. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: Dimethyl Furan-2,5-dicarboxylate. [Link]
-
NIH. Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation, 2nd Edition. [Link]
-
ResearchGate. 1 H and 13 C NMR spectra of isolated (a) dimethyl 2,5-furandicarboxylate. [Link]
-
PubMed. Synthesis and Anticancer Activity of 2-alkylaminomethyl-5-diaryl-methylenecyclopentanone Hydrochlorides and Related Compounds. [Link]
-
NIH. Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives. [Link]
-
Organic Chemistry Portal. Synthesis of 2,5-Dihydrofurans. [Link]
-
MDPI. Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. [Link]
-
MDPI. Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. [Link]
-
SpectraBase. 2,5-Furandicarboxylic acid. [Link]
-
Semantic Scholar. A ceramic electrochemical microreactor for the methoxylation of methyl-2-furoate with direct mass spectrometry coupling.. [Link]
-
Infoscience. A ceramic electrochemical microreactor for the methoxylation of methyl-2-furoate with direct mass spectrometry coupling. [Link]
Sources
A Technical Guide to the Spectroscopic Characterization of Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate, a key heterocyclic compound with applications in organic synthesis. This document collates and interprets available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring this data are presented, underpinned by the scientific rationale for methodological choices. This guide is intended to serve as an authoritative resource for researchers and professionals engaged in the synthesis, characterization, and application of this and related furan derivatives.
Introduction: Unveiling the Molecular Architecture
This compound (MDDF) is a saturated furan derivative with the chemical formula C₈H₁₂O₅ and a molecular weight of 188.18 g/mol [1][2][3][4]. Its structure, characterized by a dihydrofuran ring substituted with two methoxy groups and a methyl carboxylate group, makes it a valuable intermediate in the synthesis of more complex molecules. The primary route to MDDF is through the electrochemical dimethoxylation of methyl-2-furoate[3].
Accurate structural elucidation and purity assessment are paramount in the application of MDDF. Spectroscopic techniques such as NMR, IR, and MS provide a detailed fingerprint of the molecule, revealing its connectivity, functional groups, and molecular weight. This guide will delve into the specific spectroscopic signatures of MDDF.
Synthesis and Spectroscopic Workflow
The most common method for the synthesis of this compound is the electrochemical methoxylation of methyl 2-furoate[3]. This process involves the oxidation of the furan ring in the presence of methanol, leading to the addition of two methoxy groups across the double bonds.
Figure 1: A conceptual workflow illustrating the synthesis of MDDF followed by its spectroscopic characterization.
Spectroscopic Data and Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a publicly available, experimentally verified NMR spectrum for this compound is not readily found in the surveyed literature, we can predict the expected chemical shifts and splitting patterns based on the molecular structure and data from similar compounds.
Predicted ¹H NMR Spectral Data:
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ 6.0 | Multiplet | Olefinic protons (H-3, H-4) |
| ~ 5.1 | Singlet | H-5 |
| ~ 3.7 | Singlet | Ester methyl protons (-COOCH₃) |
| ~ 3.4 | Singlet | Methoxy protons at C-2 (-OCH₃) |
| ~ 3.3 | Singlet | Methoxy protons at C-5 (-OCH₃) |
Predicted ¹³C NMR Spectral Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~ 170 | Carbonyl carbon (-C=O) |
| ~ 130 | Olefinic carbons (C-3, C-4) |
| ~ 110 | Acetal carbon (C-2) |
| ~ 107 | Acetal carbon (C-5) |
| ~ 55 | Methoxy carbons (-OCH₃) |
| ~ 52 | Ester methyl carbon (-COOCH₃) |
Rationale for Predictions: The olefinic protons are expected to appear in the downfield region due to the electron-withdrawing nature of the adjacent oxygen atoms. The proton at C-5, being on a carbon attached to two oxygens, will also be significantly downfield. The methyl protons of the ester and methoxy groups will appear as singlets in the typical upfield region for such functionalities. Similarly, in the ¹³C NMR spectrum, the carbonyl carbon will have the largest chemical shift, followed by the olefinic carbons. The acetal carbons (C-2 and C-5) will also be in the downfield region due to the two attached oxygen atoms.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in a molecule. While a definitive spectrum for the title compound is not widely available, key absorption bands can be predicted.
Predicted Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2950 | Medium-Strong | C-H stretch (alkane) |
| ~ 1740 | Strong | C=O stretch (ester) |
| ~ 1650 | Weak | C=C stretch (alkene) |
| ~ 1200-1000 | Strong | C-O stretch (ether and ester) |
Interpretation: The most prominent peak is expected to be the strong C=O stretch of the ester group around 1740 cm⁻¹. The C-H stretching of the methyl and methoxy groups will appear around 2950 cm⁻¹. The C-O stretching vibrations from the ether and ester functionalities will result in a complex and strong absorption pattern in the fingerprint region (1200-1000 cm⁻¹). The C=C stretch of the dihydrofuran ring is expected to be weak.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Research on the electrochemical synthesis of this compound has utilized mass spectrometry for online reaction monitoring.
Expected Molecular Ion:
-
[M]⁺: m/z = 188.0685 (calculated for C₈H₁₂O₅)[5].
Fragmentation Analysis: Collision-induced fragmentation of the molecular ion would likely involve the loss of methoxy groups (-OCH₃, 31 Da) and the methyl carboxylate group (-COOCH₃, 59 Da). The exact fragmentation pattern would provide valuable structural information. Daughter ion spectra from collision-induced fragmentation have been reported in the literature, aiding in the confirmation of the product during synthesis.
Experimental Protocols
The following protocols outline the standard procedures for obtaining high-quality spectroscopic data for this compound.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Apply a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon.
-
Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).
-
Employ a longer acquisition time and a greater number of scans compared to ¹H NMR to compensate for the lower natural abundance of ¹³C.
-
Figure 2: A streamlined workflow for acquiring NMR spectra.
IR Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: As the compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean salt plates.
-
Record the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Subtract the background spectrum from the sample spectrum to remove atmospheric interference.
-
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern.
Methodology:
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Instrumentation: A high-resolution mass spectrometer (e.g., a Time-of-Flight or Orbitrap instrument) is preferred for accurate mass measurements.
-
Data Acquisition:
-
Acquire a full scan mass spectrum to determine the molecular ion peak.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain the fragmentation pattern. This involves isolating the parent ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions.
-
Conclusion
The spectroscopic characterization of this compound is essential for confirming its identity and purity. While experimental spectra are not widely published, a combination of predicted data based on its known structure and fragmentation data from mass spectrometry studies provides a solid foundation for its analysis. The protocols outlined in this guide offer a standardized approach for researchers to obtain reliable and high-quality spectroscopic data for this important synthetic intermediate. Further publication of experimentally derived NMR and IR spectra would be a valuable contribution to the chemical research community.
References
- Nasser Amri. (2021). PhD Thesis: Electrochemical Synthesis of Organic Compounds. Cardiff University.
-
ResearchGate. (2019). Synthesis and spectroscopic characterization of transition metal complexes. Retrieved from [Link]
-
ResearchGate. (2008). Synthesis of (5S)-5-methylfuran-2(5H)-one and its dihydro derivative. Retrieved from [Link]
-
ResearchGate. (2015). 1H and 13C NMR spectra of isolated (a) dimethyl 2,5-furandicarboxylate. Retrieved from [Link]
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2,5-dimethoxy-2,5-dimethyl-2,5-dihydrofuran. Retrieved from [Link]
-
ResearchGate. (2025). Electrochemical oxidation of furans into 2,5-dimethoxy-2,5-dihydrofurans. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of (a) 2,5-dihydroxy-P-benzoquinone and its complexes. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Dimethoxytetrahydrofuran. Retrieved from [Link]
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
Sources
Understanding the cis and trans isomers of Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate
An In-Depth Technical Guide to the Synthesis, Separation, and Characterization of cis- and trans-Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate
Abstract
Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate is a key heterocyclic intermediate whose stereoisomers, cis and trans, serve as versatile synthons for a variety of complex molecules, including natural products and pharmaceutical agents. The distinct spatial arrangement of the substituents at the C2 and C5 positions dictates their reactivity and suitability for subsequent stereoselective transformations. This technical guide provides a comprehensive overview of the synthesis of these isomers via electrochemical methoxylation, outlines robust protocols for their chromatographic separation, and details the spectroscopic methods essential for their unambiguous structural elucidation. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of these valuable building blocks.
Introduction: The Strategic Importance of Dihydrofuran Stereoisomers
The 2,5-dihydro-2,5-dimethoxyfuran scaffold is a masked 1,4-dicarbonyl equivalent, making it a powerful precursor in organic synthesis. The title compound, this compound, contains two stereogenic centers at the C2 and C5 positions, giving rise to a pair of diastereomers: a cis isomer and a trans isomer.
The synthetic utility of these isomers is rooted in their controlled conversion to other functional motifs. For instance, acid-catalyzed hydrolysis can unmask the dicarbonyl functionality, while their dihydro- and tetrahydrofuran cores are prevalent in numerous bioactive natural products.[1][2] The choice between the cis or trans isomer is critical, as the stereochemistry at these centers directly influences the conformational landscape and the outcome of subsequent stereospecific reactions. Access to stereochemically pure isomers is therefore paramount for their effective use in total synthesis and drug discovery campaigns.
Synthesis via Anodic Methoxylation
The most direct and efficient route to this compound is the electrochemical oxidation (anodic methoxylation) of the readily available starting material, Methyl 2-furoate. This method avoids the use of harsh chemical oxidants and often proceeds with high efficiency.[3][4]
Causality of the Method: Electrochemical oxidation provides a controlled way to remove electrons from the electron-rich furan ring, generating a radical cation intermediate. In the presence of methanol as the solvent and nucleophile, this intermediate is trapped in a 1,4-addition fashion across the furan ring. The process typically yields a mixture of the cis and trans diastereomers, often in a ratio approaching 1:1.[5][6] The choice of electrolyte is crucial; ammonium bromide or sulfuric acid in methanol are commonly used to facilitate conductivity and support the electrochemical process.[3][6]
Reaction Mechanism Workflow
Caption: Anodic oxidation of Methyl 2-furoate.
Experimental Protocol: Synthesis
Objective: To synthesize a mixture of cis- and trans-Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate.
Materials:
-
Methyl 2-furoate
-
Methanol (Anhydrous)
-
Ammonium bromide (NH₄Br) or Sulfuric Acid (H₂SO₄)
-
Undivided electrochemical cell with two graphite electrodes
-
Constant current power supply
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Cell Assembly: Assemble an undivided electrochemical cell with two graphite plate electrodes positioned parallel to each other.
-
Electrolyte Preparation: In a beaker, dissolve ammonium bromide (e.g., 0.05 moles) in anhydrous methanol (e.g., 250 mL).[6] Add Methyl 2-furoate (e.g., 0.30 moles) to the solution and stir until fully dissolved.
-
Electrolysis: Transfer the solution to the electrochemical cell. Begin stirring and apply a constant current (current density is typically optimized, e.g., 0.05 A/cm²). The reaction progress can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, discontinue the electrolysis. Neutralize the solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Reduce the volume of methanol using a rotary evaporator. Extract the aqueous residue with dichloromethane (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a mixture of cis and trans isomers. The product is typically a colorless to light yellow liquid.[7]
Isomer Separation: A Chromatographic Approach
The synthesized crude product is a diastereomeric mixture. For most synthetic applications, separation into pure cis and trans isomers is necessary. Flash column chromatography is the most effective laboratory-scale method for this purpose.
Causality of Separation: The cis and trans isomers have different three-dimensional shapes. The trans isomer is generally less polar than the more compact cis isomer. This difference in polarity allows for their separation on a polar stationary phase like silica gel. A less polar eluent will favor the elution of the less polar trans isomer first, followed by the more polar cis isomer.
Experimental Protocol: Flash Column Chromatography
Objective: To separate the cis and trans isomers from the crude product mixture.
Materials:
-
Crude product mixture
-
Silica gel (230-400 mesh)
-
Solvent system (e.g., Hexane/Ethyl Acetate gradient)
-
Flash chromatography column and system
-
Test tubes for fraction collection
-
TLC plates and developing chamber
Procedure:
-
Column Packing: Prepare a silica gel column using a slurry packing method with the initial, low-polarity eluent (e.g., 95:5 Hexane/Ethyl Acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the packed column.
-
Elution: Begin elution with the low-polarity solvent system. Gradually increase the polarity of the eluent (e.g., from 5% to 20% Ethyl Acetate in Hexane). The gradient slope should be shallow to maximize resolution.
-
Fraction Collection: Collect fractions and monitor their composition using TLC. Stain the TLC plates with a suitable agent (e.g., potassium permanganate) to visualize the spots. The trans isomer (higher Rf) will elute before the cis isomer (lower Rf).
-
Isolation: Combine the fractions containing the pure isomers, as determined by TLC. Remove the solvent under reduced pressure to yield the isolated, pure cis and trans products.
Separation and Analysis Workflow
Caption: Workflow for isomer separation and analysis.
Spectroscopic Characterization and Structural Elucidation
Unambiguous assignment of the cis and trans stereochemistry relies on a combination of spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) being the most definitive.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The key to distinguishing the isomers lies in the different chemical environments of the protons and carbons due to their fixed spatial arrangements.[9]
-
¹H NMR:
-
Symmetry: The cis isomer possesses a Cs plane of symmetry that is absent in the trans isomer. This can lead to simpler spectra for the cis isomer depending on the substitution pattern. However, for the title compound, both isomers are asymmetric.
-
Chemical Shifts (δ): The protons at C2 and C5, as well as the methoxy protons, will exhibit different chemical shifts. The substituent on one side of the ring in the trans isomer will experience a different anisotropic effect from the substituents on the other side compared to the cis isomer.
-
Coupling Constants (J): The through-space interaction between protons, described by the Nuclear Overhauser Effect (NOE), is definitive. In the cis isomer, an NOE correlation should be observed between the proton at C5 and the ester methyl group at C2. This correlation will be absent in the trans isomer.
-
-
¹³C NMR:
-
The chemical shifts of the carbons, particularly the stereogenic centers C2 and C5, will differ between the two isomers.[10] The carbon of the ester and the methoxy groups will also show distinct signals for each isomer.
-
Comparative Spectroscopic Data (Predicted)
| Assignment | trans-Isomer (Predicted) | cis-Isomer (Predicted) | Rationale for Difference |
| ¹H NMR (δ, ppm) | |||
| H-3, H-4 (vinyl) | ~6.0 - 6.2 | ~6.0 - 6.2 | Olefinic protons, likely similar but subtle shifts. |
| H-5 | ~5.6 - 5.8 | ~5.5 - 5.7 | Different shielding environment relative to the C2-ester. |
| OCH₃ (at C5) | ~3.4 - 3.5 | ~3.3 - 3.4 | Anisotropic effect from the C2-ester group. |
| OCH₃ (at C2) | ~3.5 - 3.6 | ~3.5 - 3.6 | |
| OCH₃ (ester) | ~3.7 - 3.8 | ~3.7 - 3.8 | |
| ¹³C NMR (δ, ppm) | |||
| C=O (ester) | ~170 - 172 | ~170 - 172 | |
| C-3, C-4 (vinyl) | ~128 - 132 | ~129 - 133 | |
| C-2 | ~108 - 110 | ~107 - 109 | Steric compression can cause slight upfield shifts. |
| C-5 | ~106 - 108 | ~105 - 107 | Different steric and electronic environments. |
| OCH₃ Carbons | 3-4 distinct signals | 3-4 distinct signals | Shifts will differ slightly for each methoxy group. |
Note: These are predicted values based on general principles for similar furan derivatives. Actual values are dependent on the solvent and experimental conditions.[8][9]
Infrared (IR) Spectroscopy & Mass Spectrometry (MS)
-
IR Spectroscopy: Both isomers will show characteristic absorptions for the C=O of the ester (~1740 cm⁻¹), the C=C of the dihydrofuran ring (~1620 cm⁻¹), and strong C-O stretching bands (~1100-1200 cm⁻¹). While the spectra will be very similar, minor differences in the fingerprint region (below 1500 cm⁻¹) may exist.[8]
-
Mass Spectrometry: As diastereomers, both the cis and trans isomers have the same molecular weight (188.18 g/mol ) and will show the same molecular ion peak.[7] Their fragmentation patterns are expected to be nearly identical, making MS unsuitable for distinguishing between them but essential for confirming the molecular formula.
Conclusion and Outlook
The cis and trans isomers of this compound represent a synthetically valuable pair of diastereomeric building blocks. Their preparation via a straightforward electrochemical methoxylation, coupled with a reliable chromatographic separation protocol, provides access to stereochemically pure materials. The definitive structural assignment, achievable primarily through detailed ¹H and ¹³C NMR analysis, including NOE experiments, is a critical step for their confident application in multi-step synthesis. Mastery of the principles and techniques outlined in this guide empowers researchers to effectively utilize these versatile intermediates in the pursuit of complex molecular targets in medicine and materials science.
References
-
Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules. PMC - NIH. [Source:[1]]
-
Achmatowicz reaction. Grokipedia. [Source:[11]]
-
Achmatowicz Reaction. SynArchive. [Source:[12]]
-
Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral stationary phases. PubMed. [Source:[13]]
-
Achmatowicz Reaction. Chem-Station Int. Ed. [Source:[14]]
-
Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules. ResearchGate. [Source:[2]]
-
New Examples of Electrolytic Methoxylation of Furans. SciSpace. [Source:[3]]
-
Electrochemical Oxidation of bio-based furan in batch and flow mode. Chemistry Today. [Source:[4]]
-
Photoelectrochemical dimethoxylation of furan via a bromide redox mediator using a BiVO4/WO3 photoanode. Chemical Communications (RSC Publishing). [Source:[15]]
-
Electrochemical oxidation of furans into 2,5-dimethoxy-2,5-dihydrofurans. ResearchGate. [Source:[5]]
-
Hydrolysis of 2-methoxyfuran. The Journal of Organic Chemistry - ACS Publications. [Source:[16]]
-
Studies on the s-cis-trans isomerism for some furan derivatives through IR and NMR spectroscopies and theoretical calculations. PubMed. [Source:[8]]
-
US3880925A - Separation and purification of cis and trans isomers. Google Patents. [Source:[17]]
-
Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. MDPI. [Source:[18]]
-
This compound. Echemi. [Source:[7]]
-
Preparation of Cis and Trans 2,5-Dimethoxy-2-(acetamidomethyl)-2,5-dihydrofuran... SciSpace. [Source:[6]]
-
US2850549A - Separation of cis and trans isomers. Google Patents. [Source:[19]]
-
2,5-Dihydro-2,5-dimethoxyfuran(332-77-4) 13C NMR spectrum. ChemicalBook. [Source:[10]]
-
Spectroscopic Scrutiny: A Comparative Analysis of Cis- and Trans-Tetrahydrofuran-2,5-dicarboxylic Acid Isomers. Benchchem. [Source:[9]]
Sources
- 1. Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Electrochemical Oxidation of bio-based furan in batch and flow mode - Chemistry Today May-June 2021 Vol 39 (3) | Minakem [minakem.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. echemi.com [echemi.com]
- 8. Studies on the s-cis-trans isomerism for some furan derivatives through IR and NMR spectroscopies and theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 2,5-Dihydro-2,5-dimethoxyfuran(332-77-4) 13C NMR [m.chemicalbook.com]
- 11. grokipedia.com [grokipedia.com]
- 12. synarchive.com [synarchive.com]
- 13. Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Achmatowicz Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 15. Photoelectrochemical dimethoxylation of furan via a bromide redox mediator using a BiVO4/WO3 photoanode - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 18. mdpi.com [mdpi.com]
- 19. US2850549A - Separation of cis and trans isomers - Google Patents [patents.google.com]
Introduction to electrochemical synthesis of furan derivatives
An In-Depth Technical Guide to the Electrochemical Synthesis of Furan Derivatives
Foreword: The Electrochemical Imperative in Modern Synthesis
The furan scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional polymers.[1][2] Traditionally, the synthesis of these vital heterocycles has often relied on methods requiring stoichiometric, and frequently harsh, oxidizing or reducing agents, complex catalysts, and elevated temperatures.[3] In the contemporary research landscape, where sustainability and efficiency are paramount, electro-organic synthesis emerges as a powerful and elegant alternative. By employing electrons as traceless reagents, electrosynthesis offers a greener, more controlled, and often more efficient pathway to complex molecules, operating under mild conditions and minimizing waste.[4][5]
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of procedures to provide a deep, mechanistic understanding of the electrochemical strategies used to construct furan derivatives. We will explore the causality behind experimental choices, from electrode material to electrolyte selection, and provide self-validating protocols to ensure reproducibility and success. Our objective is to equip you with the foundational knowledge and practical insights necessary to harness the power of electrochemistry in your own discovery and development workflows.
Foundational Principles of Preparative Electrosynthesis
At its core, preparative electrosynthesis involves driving a non-spontaneous chemical reaction using an applied electrical potential. The choice of setup is critical and directly influences reaction outcomes.
The Electrochemical Cell: A Chemist's View
An electrochemical cell for synthesis consists of a few key components: a power source (potentiostat or galvanostat), two electrodes (anode and cathode), and an electrolyte solution containing the substrate(s). The vessel can be "undivided," where both electrodes share the same electrolyte, or "divided," with the anode and cathode compartments separated by a porous membrane or frit to prevent undesired side reactions of intermediates.[6][7]
The selection of electrode material is a critical parameter. Carbon-based materials like graphite felt are common for their large surface area and broad potential window, while platinum is often used for its inertness.[1][8] The supporting electrolyte (e.g., tetrabutylammonium perchlorate, nBu₄NClO₄) is essential for ensuring conductivity of the solution but is typically electrochemically inactive in the potential range of the desired reaction.[1]
Caption: General setup of an electrochemical cell for organic synthesis.
Direct vs. Indirect (Mediated) Electrolysis
Electrosynthesis can proceed via two primary pathways:
-
Direct Electrolysis: The substrate itself is directly oxidized or reduced at the electrode surface by losing or gaining electrons. This requires the substrate to be electroactive within the potential window of the solvent and electrolyte.
-
Indirect (Mediated) Electrolysis: A "mediator" is used, which is a redox-active species that shuttles electrons between the electrode and the substrate. The mediator is first oxidized or reduced at the electrode and then reacts chemically with the substrate in the bulk solution, regenerating its initial state to continue the cycle.[4] This approach is invaluable when the substrate has poor electrochemical properties or when surface-fouling (passivation) is a concern.[9] Nitroxyl radicals like TEMPO are classic examples of highly effective oxidation mediators.[4][10]
Key Electrochemical Strategies for Furan Synthesis
Several distinct electrochemical approaches have been developed to construct the furan ring, each with unique advantages.
Anodic [3+2] Annulation of Alkynes and β-Dicarbonyls
A highly effective strategy for synthesizing polysubstituted furans involves the electrochemical [3+2] annulation of alkynes with β-dicarbonyl compounds.[1] This method is notable for its mild conditions, high atom economy, and broad substrate scope.
Causality and Mechanism: This reaction is typically performed in an undivided cell using graphite felt as the anode. It proceeds via an indirect mechanism where a mediator, ferrocene (Cp₂Fe), is first oxidized at the anode to the ferrocenium ion (Cp₂Fe⁺). The ferrocenium ion then acts as a chemical oxidant in the solution. It oxidizes the enolate of the β-dicarbonyl compound (formed in the presence of a mild base like sodium acetate) to generate a key carbon-centered radical. This radical then undergoes addition to the alkyne, followed by an intramolecular cyclization and subsequent oxidation/deprotonation steps to yield the aromatic furan product.[1] The use of a mediator avoids the direct oxidation of the substrates, which could lead to polymerization or undesired side reactions.
Caption: Key steps in the ferrocene-catalyzed electrochemical [3+2] annulation.
Oxidative Intramolecular Cyclization
For precursors containing appropriately positioned functionality, intramolecular cyclization is a powerful route to fused furan systems like benzofurans. An electrochemical approach enables these transformations without external chemical oxidants.[8][11]
Causality and Mechanism: The synthesis of selenylbenzo[b]furans from 2-alkynylphenols and diselenides exemplifies this strategy.[8] In a galvanostatic (constant current) electrolysis, the diselenide (R-Se-Se-R) is oxidized at the anode to generate a reactive electrophilic selenium species (RSe⁺). This cation is then attacked by the alkyne of the 2-alkynylphenol substrate. The resulting intermediate undergoes a 5-endo-dig cyclization, where the phenolic oxygen attacks the activated alkyne, forming the benzofuran ring. A final deprotonation step yields the stable product. This oxidant- and metal-free method highlights the ability of electrochemistry to generate highly reactive intermediates in situ under mild conditions.[11]
Paired Electrosynthesis: Maximizing Efficiency
A highly advanced and sustainable approach is "paired electrosynthesis," where valuable products are generated simultaneously at both the anode and the cathode in a single process. This doubles the efficiency of the cell.
Causality and Application: The conversion of biomass-derived 5-hydroxymethylfurfural (HMF) is a prime example.[4] In a divided cell, HMF can be oxidized at the anode to 2,5-furandicarboxylic acid (FDCA), a valuable bioplastic precursor, while simultaneously being reduced at the cathode to 2,5-bis(hydroxymethyl)furan (BHMF), another useful monomer.[4][12] The anodic oxidation is often facilitated by a mediator like 4-acetamido-TEMPO to achieve high selectivity and yield, while the cathodic reduction can be catalyzed by a material like carbon-supported silver nanoparticles.[4] This strategy exemplifies the elegance of electrochemical design, turning a single starting material into two distinct, high-value products.
Experimental Protocols and Data
A self-validating protocol includes not only the steps for execution but also checkpoints for monitoring and validation.
General Protocol for Ferrocene-Mediated Synthesis of a Polysubstituted Furan
This protocol is adapted from the work of Chen, Li, Zhao, et al.[1]
1. Cell Assembly:
-
In an oven-dried 25 mL undivided three-neck flask equipped with a magnetic stir bar, add the β-dicarbonyl compound (0.5 mmol, 1.0 equiv.).
-
Fit the central neck with a graphite felt anode (e.g., 1.5 cm x 1.5 cm x 0.5 cm) and a stainless steel plate cathode (e.g., 1.5 cm x 1.5 cm x 0.1 cm), ensuring they are parallel and do not touch.
-
Seal the remaining necks with septa.
2. Reagent Addition and System Purge:
-
To the flask, add the alkyne (0.6 mmol, 1.2 equiv.), ferrocene (0.025 mmol, 5 mol%), sodium acetate (NaOAc, 1.0 mmol, 2.0 equiv.), and tetrabutylammonium perchlorate (nBu₄NClO₄, 0.5 mmol, 1.0 equiv.).
-
Add anhydrous acetonitrile (MeCN, 10 mL) via syringe.
-
Purge the system with dry nitrogen or argon for 10-15 minutes.
3. Electrolysis:
-
Connect the electrodes to a galvanostatic power supply.
-
Begin stirring and apply a constant current of 10 mA.
-
Monitoring (Self-Validation): Monitor the reaction progress by periodically taking small aliquots, quenching with water, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting β-dicarbonyl is consumed.
4. Work-up and Purification:
-
Upon completion, turn off the power supply.
-
Remove the electrodes and rinse them with a small amount of MeCN, combining the rinse with the reaction mixture.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
5. Characterization:
-
Confirm the structure of the isolated product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Representative Data Summary
The following table summarizes results for various electrochemical furan syntheses, demonstrating the versatility of these methods.
| Method | Substrates | Key Conditions | Product Type | Yield (%) | Reference |
| [3+2] Annulation | Phenylacetylene + Acetylacetone | Graphite anode, Ferrocene (5 mol%), MeCN, 10 mA | Tetrasubstituted Furan | ~85% | [1] |
| Intramolecular Cyclization | 2-(phenylethynyl)phenol + Diphenyl diselenide | Platinum anode, MeCN/H₂O, 10 mA | 3-selenyl-benzofuran | ~98% | [8] |
| Mediated Oxidation | 2,5-bis(hydroxymethyl)furan (BHMF) | Carbon felt anode, 4-acetamido-TEMPO, pH 9.2 | 2,5-furandicarboxylic acid (FDCA) | >98% | [4] |
| Anodic Coupling | 2-Methylfuran + 1,4-Naphthoquinone | Platinum anode, Aprotic solvent | Furylnaphthoquinone | High | [9] |
Workflow for Method Development
For researchers new to the field, a systematic approach to developing a novel electrochemical synthesis is crucial.
Caption: A systematic workflow for developing a new electrosynthetic protocol.
This process begins with cyclic voltammetry (CV), a powerful analytical technique to determine the oxidation and reduction potentials of the starting materials and any potential mediators.[13] This information is critical for choosing the appropriate potential or current for the preparative-scale reaction and for ensuring that the desired transformation is favored over solvent or electrolyte decomposition.
Challenges and Future Perspectives
While electrosynthesis offers tremendous advantages, challenges remain. These include electrode fouling, managing complex reaction pathways with multiple electron-transfer steps, and the scalability of certain cell designs.[12] However, the field is rapidly advancing. The development of new, robust electrode materials and selective mediators continues to expand the synthetic toolbox. Furthermore, the integration of flow chemistry with electrosynthesis is a promising frontier, offering enhanced control over reaction parameters and simplifying scale-up.[5] As the chemical industry continues its shift towards more sustainable practices, the electrochemical synthesis of furan derivatives and other valuable compounds is poised to transition from a niche academic technique to a mainstream industrial technology.
References
-
Chen, M., Li, T., Zhao, X., et al. (2023). Electrocatalytic Synthesis of Polysubstituted Furans. ChemistryViews. Available at: [Link]
-
Chadderdon, D. J., et al. (2024). Improved Electrosynthesis of Biomass Derived Furanic Compounds via Nitroxyl Radical Redox Mediation. National Institutes of Health. Available at: [Link]
-
Ghosh, M., Mishra, S., & Hajra, A. (2015). A copper-mediated intermolecular annulation of alkyl ketones and β-nitrostyrenes enables a regioselective synthesis of multisubstituted furan derivatives. The Journal of Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Furan synthesis. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Available at: [Link]
-
Rafique, J., et al. (2022). Versatile Electrochemical Synthesis of Selenylbenzo[b]Furan Derivatives Through the Cyclization of 2-Alkynylphenols. Frontiers in Chemistry. Available at: [Link]
-
Rafique, J., et al. (2022). Versatile Electrochemical Synthesis of Selenylbenzo[ b]Furan Derivatives Through the Cyclization of 2-Alkynylphenols. PubMed. Available at: [Link]
-
Royal Society of Chemistry. (2024). Electrocatalytic conversion of biomass-derived furan compounds: mechanisms, catalysts and perspectives. Chemical Science. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Green Chemistry Blog. Available at: [Link]
-
S. S. V., et al. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available at: [Link]
-
Stahl, S. S., & Rafiee, M. (n.d.). Organic Electrochemistry Short Course. University of Wisconsin-Madison. Available at: [Link]
-
Tessonnier, J.-P., et al. (2024). Efficient and Sustainable Electrosynthesis of N-Sulfonyl Iminophosphoranes by the Dehydrogenative P–N Coupling Reaction. JACS Au. Available at: [Link]
-
Unknown. (1987). Anodic Oxidation of Furans in Aprotic Solvents. Defense Technical Information Center. Available at: [Link]
-
Unknown. (2021). Electrocatalytic Conversion of Furanic Compounds for Production of Valuable Chemicals. ECS Meeting Abstracts. Available at: [Link]
-
Unknown. (n.d.). Paal-Knorr synthesis of Furan: From 1,4-dicarbonyl compounds in presence of acid as catalyst. YouTube. Available at: [Link]
-
Unknown. (n.d.). Paal-Knorr Synthesis of Furans, Pyrroles, and Thiophenes. YouTube. Available at: [Link]
-
Wagner, A., & Palkowitz, M. (2025). Introduction to Synthetic Electrochemistry. YouTube. Available at: [Link]
-
Zhang, J., et al. (2026). Electrophotochemical Anti-Markovnikov Selective Carboxylation of Alkenes. The Journal of Organic Chemistry. Available at: [Link]
-
Zimmer Peacock. (2025). Micro electro-organic synthesis. YouTube. Available at: [Link]
Sources
- 1. chemistryviews.org [chemistryviews.org]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 4. Improved Electrosynthesis of Biomass Derived Furanic Compounds via Nitroxyl Radical Redox Mediation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scribd.com [scribd.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Versatile Electrochemical Synthesis of Selenylbenzo[b]Furan Derivatives Through the Cyclization of 2-Alkynylphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. researchgate.net [researchgate.net]
- 11. Versatile Electrochemical Synthesis of Selenylbenzo[ b]Furan Derivatives Through the Cyclization of 2-Alkynylphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Electrocatalytic conversion of biomass-derived furan compounds: mechanisms, catalysts and perspectives - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. youtube.com [youtube.com]
The Therapeutic Potential of Substituted Dihydrofurans: A Technical Guide to Their Biological Activities
Introduction
The dihydrofuran scaffold, a five-membered heterocyclic motif, is a cornerstone in medicinal chemistry and drug discovery. Its prevalence in a wide array of natural products and synthetically accessible derivatives has drawn significant attention from the scientific community. The inherent structural features of the dihydrofuran ring, including its stereochemical complexity and electronic properties, make it a versatile template for the design of novel therapeutic agents. This technical guide provides an in-depth exploration of the diverse biological activities exhibited by substituted dihydrofurans, offering valuable insights for researchers, medicinal chemists, and professionals in drug development. We will delve into their synthesis, multifaceted biological actions, mechanisms of action, and the critical structure-activity relationships that govern their therapeutic potential.
Synthetic Strategies for Substituted Dihydrofurans
The biological evaluation of substituted dihydrofurans is intrinsically linked to the development of efficient and versatile synthetic methodologies. Several powerful strategies have been established for the construction of the dihydrofuran core, with the choice of method often depending on the desired substitution pattern and stereochemistry.
Key Synthetic Approaches
Two of the most prominent strategies for synthesizing substituted dihydrofurans are:
-
[3+2] Cycloaddition Reactions: This approach involves the reaction of a three-atom component with a two-atom component to form the five-membered dihydrofuran ring. Metal-catalyzed [3+2] cycloaddition reactions are particularly effective for this purpose.[1]
-
Intramolecular Cyclization: This method relies on the cyclization of a linear precursor containing the necessary functional groups. A common approach is the intramolecular hydroalkoxylation of hydroxyallenic esters, which can be catalyzed by transition metals like gold or copper.
A generalized workflow for the synthesis and subsequent biological evaluation of substituted dihydrofurans is depicted below.
Caption: General workflow for the synthesis and biological evaluation of substituted dihydrofurans.
Illustrative Synthetic Protocol: Metal-Catalyzed [3+2] Cycloaddition
The following is a representative protocol for the synthesis of substituted dihydrofurans via a metal-catalyzed [3+2] cycloaddition reaction.[1]
Materials:
-
Appropriately substituted alkynes and alkenes
-
Metal catalyst (e.g., a copper or rhodium complex)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried reaction flask under an inert atmosphere, add the metal catalyst.
-
Dissolve the substituted alkyne and alkene in the anhydrous solvent and add them to the reaction flask.
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the desired substituted dihydrofuran.
-
Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Biological Activities of Substituted Dihydrofurans
Substituted dihydrofurans have emerged as a privileged scaffold in drug discovery, demonstrating a broad spectrum of biological activities. Their therapeutic potential spans multiple disease areas, including oncology, infectious diseases, inflammation, and neurodegenerative disorders.
Anticancer Activity
A significant body of research has highlighted the potent anticancer properties of substituted dihydrofurans against a variety of human cancer cell lines.
Cytotoxicity Data:
The cytotoxic effects of representative dihydrofuran derivatives are summarized in the table below.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 9e | SW480 (Colon) | 5.2 | [1] |
| A-549 (Lung) | 7.8 | [1] | |
| QGY-7701 (Hepatoma) | 6.5 | [1] | |
| HeLa (Cervical) | 4.3 | [1] | |
| 10g | SW480 (Colon) | 6.1 | [1] |
| A-549 (Lung) | 9.2 | [1] | |
| QGY-7701 (Hepatoma) | 7.4 | [1] | |
| HeLa (Cervical) | 5.8 | [1] |
Mechanisms of Anticancer Action:
Substituted dihydrofurans exert their anticancer effects through various mechanisms, including the modulation of key signaling pathways and the disruption of cellular machinery essential for cancer cell proliferation and survival.
-
Inhibition of Signaling Pathways: Certain furan derivatives have been shown to suppress the PI3K/Akt and Wnt/β-catenin signaling pathways by promoting the activity of the tumor suppressor PTEN.
-
Tubulin Polymerization Inhibition: Some dihydrofuran derivatives act as tubulin polymerization inhibitors, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
The following diagram illustrates the inhibition of the PI3K/Akt/mTOR and MAPK signaling pathways by certain dihydrofuran derivatives.
Caption: Inhibition of the PI3K/Akt/mTOR and MAPK signaling pathways by substituted dihydrofurans.
Antimicrobial Activity
Substituted dihydrofurans have demonstrated significant activity against a range of pathogenic bacteria and fungi, making them promising candidates for the development of new anti-infective agents.
Antimicrobial Data:
The minimum inhibitory concentrations (MICs) of representative dihydrofuran derivatives against various microbial strains are presented below.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Furan-based pyrimidine-thiazolidinone 8k | E. coli | 12.5 | |
| Furan-based pyrimidine-thiazolidinone 8d | A. niger | 100 | |
| Furan-based pyrimidine-thiazolidinone 8e | A. niger | 100 | |
| Furan-based pyrimidine-thiazolidinone 8f | C. albicans | 100 |
Anti-inflammatory Activity
The anti-inflammatory properties of substituted dihydrofurans are primarily attributed to their ability to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2). By selectively inhibiting COX-2, these compounds can reduce the production of pro-inflammatory prostaglandins.
The mechanism of COX-2 inhibition by substituted dihydrofurans is depicted in the following diagram.
Caption: Inhibition of COX-2 by substituted dihydrofurans, leading to reduced production of pro-inflammatory prostaglandins.
Neuroprotective Effects
Substituted dihydrofurans have shown considerable promise in the realm of neuroprotection, demonstrating the ability to shield neurons from various insults, including excitotoxicity and oxidative stress.
Mechanisms of Neuroprotection:
The neuroprotective effects of these compounds are mediated through the modulation of multiple signaling pathways crucial for neuronal survival and plasticity.
-
Protection against NMDA-induced Excitotoxicity: Some dihydrofuran derivatives have been found to protect neurons from damage induced by excessive N-methyl-D-aspartate (NMDA) receptor activation.
-
Modulation of Pro-survival Signaling Pathways: Natural products containing dihydrofuran-like moieties have been shown to activate neuroprotective pathways such as the PI3K/AKT and the Brain-Derived Neurotrophic Factor (BDNF)-TrkB-CREB signaling axes.[2][3] These pathways are essential for promoting neuronal survival, enhancing synaptic plasticity, and preventing neurodegeneration.[2]
The diagram below illustrates the modulation of key neuroprotective signaling pathways by substituted dihydrofurans.
Caption: Modulation of neuroprotective signaling pathways by substituted dihydrofurans.
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of dihydrofuran derivatives and their biological activity is paramount for the rational design of more potent and selective therapeutic agents.
-
Anticancer Activity: For furan-ring fused chalcones, the attachment of a furan moiety to the A-ring has been shown to enhance antiproliferative activity.[3][4] The relative positions of the benzofuran and phenyl moieties are also crucial for activity.[4]
-
Antimicrobial Activity: In the case of nitrofuran derivatives, the antibacterial activity is influenced by the electronic properties of the substituents.[5] Specifically, QSAR studies have indicated a negative contribution of the Hammett substituent constant (sigma) to the IC50 values, suggesting that electron-withdrawing groups may enhance activity.[6]
Experimental Protocols
To ensure the reproducibility and reliability of biological data, standardized experimental protocols are essential. The following are detailed step-by-step methodologies for key assays used in the evaluation of substituted dihydrofurans.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the substituted dihydrofuran derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours). Include appropriate controls (vehicle-treated and untreated cells).
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a commonly used technique.
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that prevents visible growth (turbidity) after incubation.
Protocol:
-
Preparation of Antimicrobial Agent Dilutions: Prepare a series of two-fold dilutions of the substituted dihydrofuran derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 35-37°C) for 16-20 hours.
-
Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in a well that remains clear.
Conclusion and Future Perspectives
Substituted dihydrofurans represent a highly promising class of heterocyclic compounds with a remarkable diversity of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents underscores their significant therapeutic potential. The continued development of innovative synthetic methodologies will undoubtedly facilitate the generation of novel dihydrofuran libraries with enhanced potency and selectivity. Future research should focus on elucidating the intricate mechanisms of action of these compounds, particularly their interactions with specific molecular targets. Furthermore, comprehensive structure-activity relationship studies will be instrumental in guiding the rational design of next-generation dihydrofuran-based drugs with improved pharmacokinetic and pharmacodynamic profiles. The translation of these promising preclinical findings into clinical applications holds the potential to address unmet medical needs across a spectrum of diseases.
References
-
Natural Products and Their Neuroprotective Effects in Degenerative Brain Diseases: A Comprehensive Review. MDPI. Available at: [Link]
-
Recent applications in natural product synthesis of dihydrofuran and -pyran formation by ring-closing alkene metathesis. RSC Publishing. Available at: [Link]
-
Synthesis of novel 2, 5-dihydrofuran derivatives and evaluation of their anticancer activity. ResearchGate. Available at: [Link]
-
Structure — Activity Relationships of Nitrofuran Derivatives with Antibacterial Activity. ResearchGate. Available at: [Link]
-
Structure and Antibacterial Activity of 3-(3,4-Dimethoxyphenyl)furan-2(5H)-ones. ResearchGate. Available at: [Link]
-
Natural Products and Their Neuroprotective Effects in Degenerative Brain Diseases: A Comprehensive Review. PubMed. Available at: [Link]
-
Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents. Anticancer Research. Available at: [Link]
-
Synthesis and biological activity of furan derivatives. SciSpace. Available at: [Link]
-
Furan: A Promising Scaffold for Biological Activity. Preprints.org. Available at: [Link]
-
Pharmacological activity of furan derivatives. Medium. Available at: [Link]
-
Synthesis and biological activity studies of furan derivatives. Semantic Scholar. Available at: [Link]
-
Dual Cobalt/Photoredox Catalysis for the Synthesis of α,β-Unsaturated γ-Lactams and α-Enaminones. Organic Letters. Available at: [Link]
-
Synthesis and biological activity studies of furan derivatives. ResearchGate. Available at: [Link]
-
Investigation of 5-nitrofuran derivatives: synthesis, antibacterial activity, and quantitative structure-activity relationships. PubMed. Available at: [Link]
-
Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents. PubMed. Available at: [Link]
-
Gold-Catalyzed Cyclizations of 4-Alkyl-2-yn-1-yl (Oxy)cyclohexa-2,5-dien-1-ones (1) to Develop Two Cyclizations via π-Alkyne versus π-Allene Activations. Organic Letters. Available at: [Link]
-
Serendipity-Driven Telescoped Synthesis of 2-Aryl Glycidic Esters from Aldehydes. Organic Letters. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Design and Structure-Activity Relationship Studies on the Modifications of DHFR Inhibitors as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationship studies of furan-ring fused chalcones as antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents | Anticancer Research [ar.iiarjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of 5-nitrofuran derivatives: synthesis, antibacterial activity, and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Synthon: An In-depth Technical Guide to the Applications of Dimethoxy-Dihydrofuran Esters
For the modern researcher in drug discovery and complex molecule synthesis, the identification of versatile and stereochemically rich building blocks is a cornerstone of innovation. Among these, dimethoxy-dihydrofuran esters, particularly methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate, have emerged as powerful synthons. Their unique combination of a masked dialdehyde, a reactive dienophile, and latent chirality makes them invaluable precursors for a diverse array of molecular architectures, from antiviral nucleosides to complex natural products.
This technical guide provides an in-depth exploration of the synthesis, reactivity, and strategic applications of dimethoxy-dihydrofuran esters. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of their transformations, offering insights into the causality behind experimental choices to empower researchers in their own synthetic endeavors.
I. The Genesis of a Versatile Intermediate: Synthesis of Dimethoxy-Dihydrofuran Esters
The primary and most efficient route to this compound is the electrochemical dimethoxylation of methyl-2-furoate.[1] This method offers significant advantages over traditional chemical oxidation methods, which often require harsh reagents and suffer from side reactions.
Core Principle: Anodic Oxidation
The electrochemical approach hinges on the anodic oxidation of the furan ring in a methanol solvent system. This process avoids the use of stoichiometric chemical oxidants, offering a greener and more controlled reaction. A thin-layer flow cell geometry with the anode and cathode in close proximity has been shown to be particularly effective, achieving chemical yields of up to 98% without the need for an intentionally added supporting electrolyte.
Experimental Protocol: Electrochemical Synthesis of this compound
Objective: To synthesize this compound from methyl-2-furoate via electrochemical methoxylation.
Materials:
-
Methyl-2-furoate
-
Anhydrous methanol
-
Thin-layer flow electrochemical cell with a glassy carbon anode and a platinum cathode
-
Programmable power supply
-
Peristaltic pump
Procedure:
-
Prepare a solution of methyl-2-furoate in anhydrous methanol.
-
Set up the thin-layer flow cell, ensuring the glassy carbon anode and platinum cathode are correctly positioned.
-
Pump the methanolic solution of methyl-2-furoate through the electrochemical cell at a controlled flow rate.
-
Apply a constant current between the anode and cathode. The optimal current density should be determined experimentally to maximize yield and minimize side product formation.
-
The reaction is typically carried out in a single pass. The effluent from the cell contains the desired product.
-
The solvent (methanol) can be removed under reduced pressure. The product is often of high purity and may not require extensive purification.
Causality of Experimental Choices:
-
Electrochemical Method: This choice is dictated by the desire for a high-yield, clean, and scalable synthesis. It avoids the use of hazardous reagents like bromine, which was used in older methods.
-
Anhydrous Methanol: The absence of water is crucial to prevent competing hydrolysis reactions of the furan ring and the ester.
-
Glassy Carbon Anode and Platinum Cathode: These electrode materials are chosen for their stability under the reaction conditions and their efficiency in mediating the desired electron transfer processes.
Table 1: Physical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C₈H₁₂O₅ |
| Molecular Weight | 188.18 g/mol |
| Boiling Point | 118-121 °C at 12 mmHg |
| Density | 1.175 g/mL at 25 °C |
| Appearance | Colorless to light yellow liquid |
II. The Heart of the Matter: Reactivity and Mechanistic Insights
The synthetic utility of dimethoxy-dihydrofuran esters stems from their ability to undergo a variety of chemical transformations, primarily centered around the reactivity of the dihydrofuran ring.
A. Acid-Catalyzed Hydrolysis: Unmasking the Dialdehyde
Under acidic conditions, the acetal groups at the C2 and C5 positions are readily hydrolyzed, unmasking a dialdehyde functionality. This transformation is fundamental to the use of these compounds as precursors to open-chain and cyclic polyols.
Mechanism of Acid-Catalyzed Hydrolysis
The reaction proceeds via a classical acid-catalyzed acetal hydrolysis mechanism.
Caption: Mechanism of acid-catalyzed hydrolysis of a dimethoxy-dihydrofuran ester.
B. Nucleophilic Substitution and Glycosylation Reactions
The anomeric carbon of the dihydrofuran ring is susceptible to nucleophilic attack, particularly when activated by a Lewis acid. This reactivity allows for the use of dimethoxy-dihydrofuran esters as glycosyl donors in the synthesis of nucleoside analogues and oligosaccharides. The stereochemical outcome of these reactions is often influenced by the nature of the nucleophile, the solvent, and the protecting groups on the sugar moiety.
Application in Nucleoside Synthesis
Dimethoxy-dihydrofuran esters serve as valuable precursors in the synthesis of C-nucleosides, where the nucleobase is attached to the sugar via a carbon-carbon bond. These analogues are of significant interest in antiviral and anticancer drug development due to their increased metabolic stability compared to their N-nucleoside counterparts.
Experimental Workflow: Synthesis of a C-Nucleoside Analogue
Caption: General workflow for the synthesis of C-nucleoside analogues.
III. Strategic Applications in Complex Molecule Synthesis
The true power of dimethoxy-dihydrofuran esters is realized in their application to the total synthesis of complex, biologically active molecules. Their ability to serve as a linchpin, introducing multiple stereocenters and functionalities in a controlled manner, is a testament to their synthetic utility.
A. Total Synthesis of Butenolides
Dimethoxy-dihydrofuran esters can be transformed into butenolides, a class of compounds found in numerous natural products with diverse biological activities. The synthesis often involves the acid-catalyzed opening of the dihydrofuran ring followed by selective oxidation and lactonization.
B. Precursors to Carbohydrates and their Analogues
The masked dialdehyde functionality within dimethoxy-dihydrofuran esters makes them ideal starting materials for the stereocontrolled synthesis of carbohydrates and their analogues. By carefully chosen reaction sequences, the latent stereocenters can be revealed and new ones introduced with high diastereoselectivity.
IV. Future Outlook and Emerging Applications
The research into the applications of dimethoxy-dihydrofuran esters is continually evolving. Emerging areas of interest include their use in asymmetric catalysis, where chiral versions of these synthons could lead to new enantioselective transformations. Furthermore, their incorporation into novel polymeric materials and their use in the synthesis of molecular probes for chemical biology are areas ripe for exploration.
V. Conclusion
Dimethoxy-dihydrofuran esters represent a class of exceptionally versatile and powerful building blocks in modern organic synthesis. Their efficient electrochemical synthesis, coupled with their rich and predictable reactivity, provides chemists with a valuable tool for the construction of complex molecular architectures. For researchers, scientists, and drug development professionals, a deep understanding of the chemistry of these synthons opens up new avenues for the design and synthesis of novel therapeutic agents and functional materials.
References
Sources
Methodological & Application
Synthesis of Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate: A Detailed Protocol
This document provides a comprehensive guide for the synthesis of Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate, a valuable heterocyclic building block in organic synthesis. The protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step procedure grounded in established chemical principles. This guide emphasizes not only the "how" but also the "why" behind each step, ensuring a thorough understanding of the reaction for safe and successful execution.
Introduction
This compound is a derivative of furan, a five-membered aromatic heterocycle. The transformation of the furan ring into a dihydrofuran system with the introduction of methoxy groups at the 2- and 5-positions provides a versatile intermediate for the synthesis of a variety of more complex molecules, including carbohydrates and other biologically active compounds. The synthesis described herein is an adaptation of the first step of the well-known Achmatowicz reaction, which involves the oxidative methoxylation of a furan derivative.[1][2]
The core of this synthesis is the electrophilic addition of bromine to the furan ring of methyl 2-furoate in the presence of methanol. This process leads to the formation of a 2,5-dimethoxy-2,5-dihydrofuran ring system. The electron-withdrawing nature of the methyl carboxylate group at the 2-position influences the reactivity of the furan ring, making careful control of reaction conditions paramount.
Reaction Scheme
Caption: General reaction scheme for the synthesis.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | CAS Number | Notes |
| Methyl 2-furoate | C₆H₆O₃ | 126.11 | 611-13-2 | Starting material. |
| Bromine | Br₂ | 159.81 | 7726-95-6 | Highly toxic and corrosive. Handle with extreme care in a fume hood. |
| Methanol (absolute) | CH₃OH | 32.04 | 67-56-1 | Flammable and toxic. Use anhydrous grade. |
| Dimethylamine | (CH₃)₂NH | 45.08 | 124-40-3 | Used as a base to neutralize HBr formed during the reaction. Can be used as a solution in a suitable solvent. |
| Diethyl ether (anhydrous) | (C₂H₅)₂O | 74.12 | 60-29-7 | Solvent. |
| Methylene chloride | CH₂Cl₂ | 84.93 | 75-09-2 | Extraction solvent. |
| Sodium bicarbonate (saturated solution) | NaHCO₃ | 84.01 | 144-55-8 | For washing the organic layer. |
| Brine (saturated NaCl solution) | NaCl | 58.44 | 7647-14-5 | For washing the organic layer. |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Drying agent. |
Safety Precautions
This synthesis involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood.
-
Bromine (Br₂): Extremely toxic, corrosive, and a strong oxidizing agent. It can cause severe burns to the skin, eyes, and respiratory tract.[3][4] Always wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (butyl rubber or Viton are recommended), and chemical splash goggles with a face shield. Have a solution of sodium thiosulfate readily available to neutralize any spills.
-
Methanol (CH₃OH): Highly flammable and toxic.[1][2][5] It can be fatal or cause blindness if ingested and is harmful if inhaled or absorbed through the skin.[1][6] Avoid open flames and sources of ignition.
-
Dimethylamine ((CH₃)₂NH): Flammable and corrosive. It can cause severe skin and eye irritation. Handle in a well-ventilated area.
-
Reaction Quenching: The reaction generates hydrobromic acid (HBr) as a byproduct, which is neutralized by the base. The quenching and work-up steps should be performed carefully.
Experimental Protocol
This protocol is adapted from a similar procedure for the synthesis of 2,5-dihydro-2,5-dimethoxyfuran.[1]
1. Reaction Setup:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve methyl 2-furoate (1.0 eq) in a mixture of absolute methanol (approx. 2-3 mL per mmol of furan) and anhydrous diethyl ether (approx. 2-3 mL per mmol of furan).
-
Cool the solution to between -40 °C and -50 °C using a dry ice/acetone or liquid nitrogen bath. It is crucial to maintain a low temperature to control the reactivity of bromine and minimize side reactions.
2. Addition of Bromine:
-
In a separate flask, prepare a solution of bromine (1.0 eq) in cold absolute methanol (approx. 3-4 mL per mmol of bromine).
-
Slowly add the bromine solution dropwise to the cooled solution of methyl 2-furoate via the dropping funnel over a period of 30-60 minutes.
-
Carefully monitor the internal temperature of the reaction mixture and maintain it below -30 °C throughout the addition.
3. Neutralization:
-
After the complete addition of bromine, stir the reaction mixture for an additional 30 minutes at -30 °C.
-
While maintaining the temperature below -30 °C, slowly add dimethylamine until the mixture is just basic to litmus paper. This step neutralizes the hydrobromic acid formed during the reaction.
4. Work-up:
-
Allow the reaction mixture to warm to room temperature.
-
Add methylene chloride (approx. 3-4 mL per mmol of initial furan) and water (approx. 3-4 mL per mmol of initial furan).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with two additional portions of methylene chloride.
-
Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
5. Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product as an oil.
-
Purify the crude product by vacuum distillation. Collect the fraction boiling at approximately 118-121 °C at 12 mmHg.
Caption: Experimental workflow for the synthesis.
Characterization
The successful synthesis of this compound can be confirmed by standard spectroscopic techniques.
-
Appearance: Colorless to light yellow liquid.
-
Boiling Point: 118-121 °C at 12 mmHg.
-
Density: Approximately 1.175 g/mL at 25 °C.
-
Refractive Index: n20/D ≈ 1.449.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (CDCl₃): The spectrum is expected to show signals for the two methoxy groups, the methyl ester group, and the protons on the dihydrofuran ring. The presence of cis and trans isomers will likely result in a more complex spectrum with multiple sets of signals.
-
¹³C NMR (CDCl₃): The spectrum should show distinct signals for the carbons of the methoxy groups, the methyl ester (carbonyl and methyl), and the carbons of the dihydrofuran ring.
-
Note: Specific chemical shift values for ¹H and ¹³C NMR should be compared with literature data or obtained from spectral databases for confirmation.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Ensure the reaction is stirred for the specified time. Monitor the reaction by TLC. |
| Loss of product during work-up | Be careful during extractions and transfers. Ensure complete extraction from the aqueous layer. | |
| Impure reagents | Use anhydrous solvents and freshly distilled methyl 2-furoate. | |
| Dark-colored reaction mixture | Side reactions due to high temperature | Maintain the reaction temperature below -30 °C during bromine addition and neutralization. |
| Product decomposition during distillation | Overheating | Use a well-controlled vacuum and a heating mantle with a stirrer to ensure even heating. Do not exceed the recommended distillation temperature. |
Conclusion
This protocol provides a detailed and reliable method for the synthesis of this compound. By carefully controlling the reaction conditions, particularly the temperature, and adhering to the safety precautions, researchers can successfully prepare this valuable synthetic intermediate. The provided characterization data and troubleshooting guide will aid in obtaining and verifying the desired product.
References
- An Improved Preparation of 2, 5-Dimethoxy-tetrahydrofuran. Chemical Research in Chinese Universities.
- Achmatowicz, O., Bukowski, P., Szechner, B., Zwierzchowska, Z., & Zamojski, A. (1971). Synthesis of methyl 2,3-dideoxy-DL-alk-2-enopyranosides from furan compounds: A general approach to the total synthesis of monosaccharides. Tetrahedron, 27(10), 1973–1996.
- Methanol Safety D
- Methanol Safety D
- Methanol Safety D
- Bromine Safety D
- Bromine Safety D
- Methanol MSDS. ScienceLab.com.
Sources
Application Notes and Protocols for the Electrochemical Dimethoxylation of Methyl-2-Furoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed procedure for the electrochemical dimethoxylation of methyl-2-furoate, a key transformation for creating versatile synthetic intermediates. The resulting 2,5-dimethoxy-2,5-dihydrofuran motif is a valuable building block in the synthesis of a wide range of compounds, including those with applications in the food and agrochemical industries, as well as tropane alkaloids with interesting pharmacological properties. This protocol is designed to be a self-validating system, explaining the reasoning behind experimental choices to ensure both technical accuracy and practical success.
Introduction: The Power of Electrochemical Synthesis
Electrochemical synthesis offers a green and efficient alternative to traditional chemical oxidation methods for the dimethoxylation of furans. Conventional methods often rely on hazardous reagents like bromine in methanol at very low temperatures, which can lead to significant effluent pollution.[1] In contrast, electrosynthesis utilizes electrons as the primary reagent, minimizing waste and often allowing for milder reaction conditions.
The core of this process is the anodic oxidation of the furan ring in the presence of methanol, which acts as both the solvent and the nucleophile. This reaction leads to the 1,4-addition of two methoxy groups across the furan ring, yielding the desired 2,5-dimethoxy-2,5-dihydro-methyl-2-furoate as a mixture of cis and trans isomers.
Reaction Mechanism and Key Considerations
The electrochemical dimethoxylation of a furan derivative proceeds through a distinct mechanism. The furan ring undergoes a two-electron oxidation at the anode to form a highly reactive cation radical intermediate. This intermediate is then attacked by the methanol solvent, acting as a nucleophile. A subsequent oxidation and nucleophilic attack by another methanol molecule, followed by proton loss, yields the final 2,5-dimethoxy-2,5-dihydrofuran product.
Caption: Proposed mechanism for the electrochemical dimethoxylation of methyl-2-furoate.
Experimental Parameters and Their Importance
Several factors are critical for the success of this electrosynthesis. The choice of electrode material, supporting electrolyte, current density, and temperature all play a significant role in the yield and selectivity of the reaction.
| Parameter | Recommended | Rationale |
| Anode Material | Graphite or Platinum | Graphite is a cost-effective and commonly used anode material. Platinum is also highly effective.[1] |
| Cathode Material | Platinum or Graphite | The cathode material is generally less critical for this oxidation reaction. |
| Supporting Electrolyte | Sodium Methoxide (CH₃ONa) or Ammonium Nitrate (NH₄NO₃) in Methanol | The supporting electrolyte is crucial for providing conductivity to the solution. Sodium methoxide can also act as a base. Ammonium nitrate has been shown to sometimes lead to the formation of byproducts like 2,5-bis(methoxymethyl)furan.[2] |
| Solvent | Anhydrous Methanol | Methanol serves as both the solvent and the nucleophile in this reaction. The use of anhydrous methanol is important to prevent competing reactions with water. |
| Current Density | 5-20 mA/cm² | A controlled current density ensures a steady rate of reaction and can help to minimize side reactions. The optimal current density may need to be determined empirically. |
| Temperature | 0-10 °C | Lower temperatures are generally preferred to suppress potential side reactions and decomposition of the product. The electrolysis cell should be cooled using an ice bath or a cryostat. |
Experimental Workflow
The following diagram outlines the general workflow for the electrochemical dimethoxylation of methyl-2-furoate.
Caption: General workflow for the electrochemical synthesis.
Detailed Step-by-Step Protocol
This protocol describes the electrochemical dimethoxylation of methyl-2-furoate in an undivided electrolysis cell.
Materials and Apparatus
-
Reagents:
-
Methyl-2-furoate
-
Anhydrous Methanol (MeOH)
-
Sodium Methoxide (CH₃ONa) or other suitable supporting electrolyte
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Apparatus:
-
Undivided electrolysis cell (beaker type)
-
Graphite or Platinum plate anode
-
Graphite or Platinum plate cathode
-
DC power supply (potentiostat/galvanostat)
-
Magnetic stirrer and stir bar
-
Ice bath or cryostat for cooling
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Apparatus for column chromatography or distillation
-
Procedure
-
Preparation of the Electrolyte Solution:
-
In a dry, undivided electrolysis cell (e.g., a 100 mL beaker), dissolve the supporting electrolyte (e.g., 0.5 g of sodium methoxide) in anhydrous methanol (e.g., 50 mL).
-
Add methyl-2-furoate (e.g., 2.5 g, ~20 mmol) to the solution.
-
Place a magnetic stir bar in the cell.
-
-
Assembly of the Electrolysis Cell:
-
Secure the anode and cathode plates in the cell, ensuring they are parallel and do not touch. The distance between the electrodes is typically in the range of 5-10 mm.
-
Connect the electrodes to the DC power supply.
-
-
Electrolysis:
-
Place the electrolysis cell in an ice bath and allow the solution to cool to 0-5 °C with gentle stirring.
-
Begin the electrolysis by applying a constant current. The current should be set to achieve a current density in the range of 5-20 mA/cm² based on the surface area of the anode.
-
Monitor the reaction progress by periodically taking small aliquots and analyzing them by a suitable method such as GC-MS or TLC. The reaction is complete when the starting material is consumed. The total charge passed is typically 2.2-2.5 Faradays per mole of substrate.
-
-
Work-up and Purification:
-
Once the reaction is complete, turn off the power supply.
-
Remove the electrodes from the cell.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the methanol.
-
To the residue, add dichloromethane (e.g., 50 mL) and water (e.g., 50 mL).
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and then with brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the 2,5-dimethoxy-2,5-dihydro-methyl-2-furoate as a mixture of cis and trans isomers.
-
Conclusion
This electrochemical approach to the dimethoxylation of methyl-2-furoate provides a valuable and more environmentally benign alternative to traditional chemical methods. By carefully controlling the experimental parameters, researchers can achieve high yields of the desired product, which serves as a versatile intermediate for further synthetic transformations. The principles and procedures outlined in this guide can be adapted for the electrochemical modification of other furan derivatives, opening up a wide range of possibilities in synthetic chemistry.
References
- Minakem. (2021). Electrochemical Oxidation of bio-based furan in batch and flow mode. Chemistry Today, 39(3).
- Titov, K. O., et al. (2024). Electrochemical oxidation of furans into 2,5-dimethoxy-2,5-dihydrofurans.
- Horii, D., Atobe, M., Fuchigami, T., et al. (2005). Self-supported paired electrosynthesis of 2,5-dimethoxy-2,5-dihydrofuran using a thin layer flow cell without intentionally added supporting electrolyte.
- Teknoscienze. (2021). Electrochemical oxidation of bio-based furan in batch and flow mode. Chimica Oggi – Chemistry Today, 39(3).
- University of Bath. (2005). Self-supported paired electrosynthesis of 2,5-dimethoxy-2,5-dihydrofuran using a thin layer flow cell without intentionally added supporting electrolyte.
- Chemical Communications (RSC Publishing). (n.d.).
- Chemical Science (RSC Publishing). (2024).
- Mengeaud, V., Bagel, O., Ferrigno, R., Girault, H. H., & Haider, A. (2002). A ceramic electrochemical microreactor for the methoxylation of methyl-2-furoate with direct mass spectrometry coupling. Lab on a Chip, 2, 39-44.
- BenchChem. (2025). A Comparative Guide to Catalysts for the Synthesis of 2,5-Dialkoxy-2,5-dihydrofurans.
- Google Patents. (n.d.).
- ResearchGate. (2025). Indirect electrochemical preparation of 2,5-dimethoxy-2,5-dihydrofuran from furan in a packed bed electrochemical reactor.
- Semantic Scholar. (n.d.). A ceramic electrochemical microreactor for the methoxylation of methyl-2-furoate with direct mass spectrometry coupling.
- Infoscience. (n.d.). A ceramic electrochemical microreactor for the methoxylation of methyl-2-furoate with direct mass spectrometry coupling.
- ResearchGate. (n.d.).
- ChemRxiv. (n.d.). Exploring Electrochemical C(sp3)
- RSC Publishing. (2024).
- SciSpace. (1951).
- PMC - NIH. (n.d.).
- ProQuest. (n.d.).
- PMC - PubMed Central. (n.d.). Oxidation of Furfural and Furan Derivatives to Maleic Acid in the Presence of a Simple Catalyst System Based on Acetic Acid and TS-1 and Hydrogen Peroxide.
- UPB. (2007). ANODIC OXIDATION OF PHENOXYACETIC AND {2-[(PHENYLIMINO)METHYL]PHENOXY}ACETIC ACIDS.
- PubMed. (2015).
- RUIdeRA - UCLM. (n.d.). Competitive anodic oxidation of methyl paraben and propylene glycol: keys to understand the process.
- ResearchGate. (n.d.). Competitive Anodic Oxidation of Methyl Paraben and Propylene Glycol: Keys to Understand the Process.
Sources
The Versatile Chemistry of Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate: A Guide to Nucleophilic Substitution Reactions
Introduction: Unveiling the Synthetic Potential of a Unique Furan Derivative
Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate is a fascinating and synthetically versatile building block. Its structure, featuring a dihydrofuran ring with two acetal-like methoxy groups at the 2- and 5-positions and an electron-withdrawing methyl ester at the 2-position, renders it an excellent electrophile for a variety of nucleophilic substitution reactions.[1] This guide provides an in-depth exploration of these reactions, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development. The furan scaffold is a cornerstone in medicinal chemistry, appearing in numerous pharmacologically active compounds, and the ability to functionalize derivatives like this one opens doors to novel molecular architectures.[2][3]
The reactivity of this compound is primarily dictated by the lability of the methoxy groups under acidic conditions. Protonation of one of the methoxy groups converts it into a good leaving group (methanol), generating a highly reactive oxocarbenium ion intermediate. This intermediate is readily attacked by a wide range of nucleophiles, leading to the formation of new carbon-nitrogen, carbon-carbon, carbon-oxygen, and carbon-sulfur bonds. This guide will delve into the practical applications of this reactivity, providing a toolkit for the synthesis of diverse heterocyclic and acyclic compounds.
I. Reactions with N-Nucleophiles: A Gateway to Substituted Pyrroles via the Clauson-Kaas Reaction
One of the most powerful applications of 2,5-dialkoxy-2,5-dihydrofurans is in the synthesis of N-substituted pyrroles through the Clauson-Kaas reaction.[4][5][6] This acid-catalyzed condensation with primary amines provides a reliable and versatile route to a class of heterocycles with significant biological activities, including anticancer, anti-inflammatory, and antiviral properties.[4]
Mechanism of the Clauson-Kaas Reaction
The reaction proceeds through an acid-catalyzed hydrolysis of the starting material to generate a reactive 1,4-dicarbonyl intermediate in situ. This intermediate then undergoes condensation with a primary amine, followed by a cyclization and dehydration cascade to furnish the aromatic N-substituted pyrrole.[4] The presence of the methyl ester group on the starting material is expected to influence the regioselectivity of the initial nucleophilic attack and the subsequent cyclization, offering pathways to specifically functionalized pyrroles.
Caption: Mechanism of the Clauson-Kaas Reaction.
Protocols for the Synthesis of N-Substituted Pyrroles
The choice of acid catalyst and reaction conditions can be tailored to the specific amine substrate.
Protocol 1: Conventional Synthesis using Acetic Acid
This classic protocol is effective for a wide range of primary amines.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline)
-
Glacial acetic acid
-
Round-bottom flask with reflux condenser
-
Standard work-up and purification equipment
Procedure:
-
In a round-bottom flask, dissolve the primary amine (1.0 mmol) in glacial acetic acid (5-10 mL).
-
Add this compound (1.2 mmol) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice-water and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Microwave-Assisted Green Synthesis
Microwave irradiation can significantly reduce reaction times and often leads to higher yields, aligning with the principles of green chemistry.[7]
Materials:
-
This compound
-
Substituted primary amine
-
Acetic acid or water
-
Microwave reactor vial
-
Automated microwave reactor
Procedure:
-
To a microwave reactor vial, add the primary amine (1.0 mmol), this compound (1.2 mmol), and the solvent (acetic acid or water, 2-4 mL).
-
Seal the vial and place it in the automated microwave reactor.
-
Irradiate the mixture at a pre-determined temperature (e.g., 170 °C) for 10-30 minutes.[7]
-
After the reaction is complete (monitored by TLC), allow the vial to cool to room temperature.
-
Work-up the reaction mixture as described in Protocol 1.
| Nucleophile (Amine) | Catalyst/Solvent | Temperature (°C) | Time | Typical Yield (%) | Reference |
| Aniline | Acetic Acid | Reflux | 2-4 h | 85-95 | [8] |
| Benzylamine | Acetic Acid | Reflux | 2-4 h | 80-90 | [8] |
| Various Amines | p-TsOH / Toluene | 100 | 30-60 min | 75-90 | [5][6] |
| Various Amines | Acetic Acid / Microwave | 170 | 10-30 min | 70-92 | [7] |
II. Reactions with C-Nucleophiles: Synthesis of 5-Substituted 2(5H)-Furanones
This compound can serve as a stable precursor to a reactive silyloxyfuran intermediate, which is a powerful C-nucleophile in vinylogous Mukaiyama aldol reactions.[9] This one-pot procedure provides efficient access to 5-substituted 2(5H)-furanones (butenolides), which are prevalent motifs in natural products and pharmacologically active molecules.[9]
Mechanism of Furanone Synthesis
The reaction is initiated by the in situ formation of a 2-silyloxyfuran from the starting material and a trialkylsilyl halide (e.g., TMSI or TMSBr). This reactive silyl enol ether then undergoes a Lewis acid-catalyzed addition to an electrophile, such as an aldehyde or ketone. Subsequent cyclization and elimination of the silyl group and a methoxy group afford the 5-substituted 2(5H)-furanone.
Caption: Synthesis of 5-Substituted 2(5H)-Furanones.
Protocol for the Synthesis of 5-Substituted 2(5H)-Furanones
This one-pot protocol is highly efficient for the synthesis of a variety of butenolides.[9]
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Trimethylsilyl iodide (TMSI) or trimethylsilyl bromide (TMSBr)
-
Aldehyde or ketone
-
Lewis acid (e.g., BF₃·OEt₂, TiCl₄)
-
Flame-dried, three-necked round-bottom flask with inert gas inlet
-
Standard work-up and purification equipment
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add TMSI or TMSBr to the stirred solution and allow it to react for 30 minutes to facilitate the in situ formation of the silyloxyfuran.
-
In a separate flask, prepare a solution of the aldehyde or ketone and the Lewis acid in anhydrous DCM.
-
Add the aldehyde/Lewis acid solution dropwise to the cold silyloxyfuran solution over 15-30 minutes.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Electrophile | Lewis Acid | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Benzaldehyde | BF₃·OEt₂ | -78 | 2-4 | 80-90 | [9] |
| Cyclohexanone | TiCl₄ | -78 | 2-4 | 75-85 | [9] |
| Acetaldehyde | BF₃·OEt₂ | -78 | 2-4 | 85-95 | [9] |
III. Reactions with O- and S-Nucleophiles: Expanding the Synthetic Utility
The reactivity of this compound extends to oxygen and sulfur nucleophiles, providing routes to other interesting heterocyclic structures.
Reactions with Alcohols
Under acidic catalysis, one of the methoxy groups can be exchanged with another alcohol, leading to the formation of mixed acetals. This reaction allows for the introduction of various alkoxy groups at the 5-position.
Protocol 3: Synthesis of 5-Alkoxy-2-methoxy-2,5-dihydrofurans
Materials:
-
This compound
-
Alcohol (e.g., ethanol, propanol)
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
Dissolve this compound and the alcohol (excess) in an anhydrous solvent.
-
Add a catalytic amount of the acid catalyst.
-
Stir the reaction at room temperature, monitoring by TLC.
-
Upon completion, neutralize the acid with a mild base (e.g., triethylamine).
-
Remove the solvent and excess alcohol under reduced pressure.
-
Purify the product by column chromatography.
Reactions with Sulfur Nucleophiles
The reaction with bifunctional nucleophiles like 2-aminothiophenol can lead to the formation of more complex heterocyclic systems. The reaction likely proceeds through the formation of a 1,4-dicarbonyl intermediate, which then undergoes condensation with both the amino and thiol groups. A study on the reaction of 2-aminothiophenol with 2,5-dihydro-2,5-dimethoxyfuran suggests a facile route to dihydrobenzothiazine derivatives.[10]
Conclusion
This compound is a highly valuable and versatile synthetic intermediate. Its ability to undergo acid-catalyzed nucleophilic substitution with a wide range of nucleophiles, including amines, silyl enol ethers, alcohols, and thiols, provides straightforward access to a diverse array of functionalized pyrroles, butenolides, and other heterocyclic systems. The protocols outlined in this guide offer a solid foundation for researchers and drug development professionals to explore the rich chemistry of this compound and to generate novel molecules with potential applications in medicine and materials science.
References
-
DalGado. Furan Derivatives: Useful treatment of life threatening diseases. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of 2,5-Dihydrofurans. Available at: [Link]
-
Das, P. et al. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein J. Org. Chem. 2023, 19, 938–961. Available at: [Link]
-
MDPI. Synthesis of 5-Hydroxy-5-vinyl-2-cyclopentenones, a Family of Rare-Type Natural Products Mostly Recovered from Marine Sources. Available at: [Link]
-
ARKAT USA, Inc. Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. ARKIVOC 2009 (xiv) 181-190. Available at: [Link]
-
PubMed. Synthesis of 5-Hydroxy-5-vinyl-2-cyclopentenones, a Family of Rare-Type Natural Products Mostly Recovered from Marine Sources. Available at: [Link]
-
National Institutes of Health. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Available at: [Link]
-
ResearchGate. Synthesis of Dihydrofurans Substituted in the 2‐Position. Available at: [Link]
-
RSC Publishing. Synthesis of 2,5-dihydrofurans via alkylidene carbene insertion reactions. Available at: [Link]
-
ResearchGate. Synthesis of (5 S )-5-methylfuran-2(5 H )-one and its dihydro derivative. Available at: [Link]
-
ResearchGate. Reaction of 2-aminothiophenol with 2,5-dihydro-2,5- dimethoxyfuran : a facile route to a new dihydrobenzothiazine derivative. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. US7279605B2 - Synthesis of cyclopentenones - Google Patents [patents.google.com]
- 3. Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: Access to Medicinal Building Blocks and Optoelectronic Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate as a Versatile Precursor for Heterocyclic Compound Synthesis
Foreword: Unlocking Heterocyclic Diversity from a Furan-Based Precursor
In the landscape of modern synthetic organic chemistry, the demand for efficient and modular routes to complex molecular architectures is insatiable. Heterocyclic compounds, in particular, form the backbone of a vast array of pharmaceuticals, agrochemicals, and materials.[1] The strategic selection of a versatile starting material is paramount to the success of a synthetic campaign. Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate has emerged as a powerful and adaptable precursor, a masked dicarbonyl equivalent that provides access to a diverse range of heterocyclic systems. This guide provides an in-depth exploration of its properties, synthesis, and application in the construction of key heterocyclic scaffolds, underpinned by detailed protocols and mechanistic insights for researchers and drug development professionals.
Section 1: Physicochemical Profile and Handling of the Precursor
This compound is a stable, colorless to light yellow liquid.[2] Its structure contains a dihydrofuran ring with two methoxy groups at the 2- and 5-positions, which are key to its reactivity. The compound is typically available as a mixture of cis and trans isomers.
Table 1: Key Physicochemical Properties
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 2-Furancarboxylic acid, 2,5-dihydro-2,5-dimethoxy-, methyl ester |
| CAS Number | 62435-72-7 |
| EC Number | 263-540-8[2] |
| Molecular Formula | C₈H₁₂O₅[2] |
| Molecular Weight | 188.18 g/mol [2] |
| Appearance | Colorless to light yellow liquid[2] |
| Density | 1.175 g/mL at 25 °C |
| Boiling Point | 118-121 °C at 12 mmHg (127-131 °C at 18 Torr)[2] |
| Refractive Index | n20/D 1.449[2] |
| Flash Point | 104 °C (219.2 °F) - closed cup |
1.1 Safety and Handling Considerations
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles (eyeshields) and chemical-resistant gloves.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. It is classified as a combustible liquid.
-
Toxicity: While specific toxicity data is limited, it is prudent to handle the compound with care in a chemical fume hood to avoid inhalation and skin contact.
Section 2: Synthesis of this compound
The most common and efficient method for the synthesis of this precursor is the electrochemical oxidation of methyl 2-furoate. This method offers a green and scalable alternative to traditional chemical oxidation methods that may employ hazardous reagents like bromine.[3] The electrochemical approach allows for precise control over the reaction conditions.
2.1 Underlying Principle: Anodic Methoxylation
The synthesis proceeds via an anodic oxidation of the furan ring of methyl 2-furoate in methanol. At the anode, the furan ring is oxidized to a radical cation. This intermediate is then attacked by the solvent (methanol), leading to the formation of the 2,5-dimethoxy-2,5-dihydrofuran product. The use of an appropriate electrolyte is crucial for the reaction's efficiency.
2.2 Detailed Protocol: Electrochemical Synthesis
This protocol is a representative procedure and may require optimization based on the specific electrochemical setup.
-
Materials:
-
Methyl 2-furoate
-
Anhydrous Methanol (MeOH)
-
Ammonium bromide (NH₄Br) or a similar supporting electrolyte
-
Sodium carbonate (Na₂CO₃) or another mild base
-
Electrochemical cell with two platinum or carbon electrodes
-
Constant current power supply
-
-
Procedure:
-
Set up the electrochemical cell with two platinum foil electrodes (or graphite plates) arranged in parallel.
-
In a beaker, prepare a solution of methyl 2-furoate in anhydrous methanol.
-
Add ammonium bromide as the supporting electrolyte.
-
Add a mild base like sodium carbonate to neutralize any acidic byproducts.
-
Transfer the solution to the electrochemical cell.
-
Cool the cell in an ice bath to maintain a low temperature.
-
Apply a constant current and allow the electrolysis to proceed until the starting material is consumed (monitor by TLC or GC).
-
Upon completion, discontinue the current and filter the solution to remove any solids.
-
Evaporate the methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water to remove the electrolyte.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
-
2.3 Workflow Diagram
Caption: Workflow for the electrochemical synthesis of the furan precursor.
Section 3: Applications in the Synthesis of N-Heterocycles
The synthetic utility of this compound lies in its ability to act as a synthon for (Z)-4-oxo-2-pentenoate. Under acidic conditions, the cyclic acetal can be hydrolyzed to reveal a 1,4-dicarbonyl-like intermediate, which can then be trapped by various nucleophiles to construct different heterocyclic rings.
3.1 Synthesis of Pyrrole Derivatives
The reaction of the precursor with primary amines or ammonia under acidic conditions is a classical approach to substituted pyrroles, often referred to as a variation of the Paal-Knorr synthesis.[4]
-
Causality of the Reaction: The initial step involves the acid-catalyzed hydrolysis of the dimethoxy groups to yield a dicarbonyl intermediate. This intermediate then undergoes condensation with a primary amine, followed by cyclization and dehydration to afford the aromatic pyrrole ring. The choice of the amine dictates the substituent on the pyrrole nitrogen.
3.1.1 Protocol: Synthesis of a Substituted Pyrrole
-
Materials:
-
This compound
-
Aniline (or another primary amine)
-
Glacial acetic acid
-
Ethanol
-
-
Procedure:
-
Dissolve this compound in a mixture of ethanol and glacial acetic acid.
-
Add the primary amine (e.g., aniline) to the solution.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and collect the precipitated product by filtration.
-
The crude product can be recrystallized from a suitable solvent (e.g., ethanol/water) to yield the pure pyrrole derivative.
-
3.1.2 Reaction Pathway
Caption: General pathway for the synthesis of pyrroles.
3.2 Synthesis of Piperidine Scaffolds via the Achmatowicz Rearrangement
While not a direct conversion, the furan precursor is structurally related to intermediates used in the powerful Achmatowicz rearrangement, which transforms furfuryl alcohols into dihydropyranones.[5][6] These dihydropyranones are then versatile intermediates for the synthesis of piperidines.[7] The Achmatowicz reaction involves the oxidative ring expansion of a furan ring.[6]
-
Expert Insight: The Achmatowicz rearrangement provides a stereocontrolled entry into highly functionalized six-membered rings from readily available chiral or achiral furans.[5][8] The resulting dihydropyranones can undergo a variety of transformations, including reductive amination, to yield the corresponding piperidine derivatives.
3.2.1 Protocol: Two-Step Synthesis of a Piperidine Derivative
This protocol outlines a general strategy. The first step would be the conversion of the precursor to a furfuryl alcohol, followed by the Achmatowicz rearrangement and subsequent reductive amination.
-
Step A: Reduction and Achmatowicz Rearrangement
-
The ester group of the precursor is reduced (e.g., with LiAlH₄) to the corresponding furfuryl alcohol.
-
The resulting furfuryl alcohol is subjected to Achmatowicz conditions (e.g., m-CPBA or NBS/water) to yield the dihydropyranone.[8]
-
-
Step B: Reductive Amination
-
The dihydropyranone is reacted with a primary amine in the presence of a reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride).
-
This one-pot reaction forms the imine/enamine in situ, which is then reduced to the piperidine ring.
-
Work-up and purification (e.g., column chromatography) afford the desired piperidine product.
-
3.2.2 Conceptual Workflow
Caption: Multi-step synthesis of piperidines from a furan precursor.
3.3 Synthesis of Pyridazine Derivatives
Pyridazines can be synthesized by reacting the 1,4-dicarbonyl equivalent, generated in situ from the furan precursor, with hydrazine or its derivatives.[9]
-
Mechanistic Rationale: Similar to pyrrole synthesis, the reaction is initiated by acid-catalyzed hydrolysis of the precursor. The resulting dicarbonyl compound then undergoes a double condensation reaction with the two nitrogen atoms of hydrazine, followed by dehydration, to form the stable six-membered pyridazine ring.
3.3.1 Protocol: Synthesis of a Substituted Pyridazine
-
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (catalytic amount)
-
-
Procedure:
-
Dissolve the furan precursor in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Add hydrazine hydrate dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The residue can be purified by recrystallization or column chromatography to yield the pyridazine product.
-
3.3.2 Pyridazine Formation Pathway
Caption: General pathway for the synthesis of pyridazines.
Section 4: Conclusion and Future Outlook
This compound stands as a testament to the power of furan chemistry in the synthesis of valuable heterocyclic compounds. Its ability to serve as a stable, easily accessible precursor to a 1,4-dicarbonyl system allows for a modular and efficient approach to pyrroles, pyridazines, and, through multi-step sequences involving key transformations like the Achmatowicz rearrangement, piperidines. For researchers in medicinal chemistry and materials science, mastering the reactivity of this versatile building block opens doors to novel molecular entities with potentially significant biological and physical properties. The continued development of greener synthetic methods, such as the electrochemical oxidation for its preparation, further enhances its appeal as a sustainable tool in the synthetic chemist's arsenal.
References
-
NPTEL. (2013). Mod-30 Lec-34 Furan Synthesis. YouTube. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of 2,5-Dihydrofurans. Available at: [Link]
-
ResearchGate. Electrochemical oxidation of furans into 2,5-dimethoxy-2,5-dihydrofurans. Available at: [Link]
-
National Institutes of Health (NIH). Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules. Available at: [Link]
-
YouTube. Preparation of Piperidines, Part 1: Substituted at Position 2. Available at: [Link]
-
OSTI.GOV. Electrochemical and photoelectrochemical oxidation of 5-hydroxymethylfurfural to 2,5-furandicarboxylic acid and 2,5-diformylfuran (Patent). Available at: [Link]
-
SpringerLink. 2,5-Dimethoxy-2,5-dihydrofuran chemistry: a new approach to 2(5H)-furanone derivatives. Available at: [Link]
-
YouTube. Heterocyclic Compounds: Synthesis of pyridine. Available at: [Link]
-
ACS Publications. Achmatowicz Rearrangement-Inspired Development of Green Chemistry, Organic Methodology, and Total Synthesis of Natural Products. Available at: [Link]
-
MDPI. Progress in Research on the Preparation of 2, 5-Furandicarboxylic Acid by Hydroxymethylfurfural Oxidation. Available at: [Link]
- Google Patents. Process for the producing 2,5-dimethoxytetrahydrofuran and 2,5-diethoxytetrahydrofuran.
-
Figshare. Supporting Information: Integrated Biphasic Electrochemical Oxidation of Hydroxymethylfurfural to 2,5-Furandicarboxylic Acid. Available at: [Link]
-
ACS Publications. The Journal of Organic Chemistry Ahead of Print. Available at: [Link]
-
Grokipedia. Achmatowicz reaction. Available at: [Link]
-
MDPI. 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. Available at: [Link]
-
YouTube. Making Piperidine to piss off my FBI Agent. Available at: [Link]
-
YouTube. Aromatic Heterocycles 2: Dive into the Thrilling Synthesis of Pyridazine, Pyrazine & Pyrimidine!. Available at: [Link]
-
Royal Society of Chemistry. Catalytic oxidation of 5-hydroxymethylfurfural to 2,5-diformylfuran using MOF-808(Cu) under near ambient conditions. Available at: [Link]
-
YouTube. Pyrrole preparation from Muccic acid and Furan: Complete mechanistic description. Available at: [Link]
-
YouTube. Preparation of Piperidines, Part 3: Substituted at Position 4. Available at: [Link]
-
Royal Society of Chemistry. Two catalytic protocols for Achmatowicz rearrangement using cyclic diacyl peroxides as oxidants. Available at: [Link]
-
ACS Publications. Catalytic Pyrolysis of Lipid-Extracted Microalgae over NaOH-Treated HZSM-5: Porosity–Acidity Synergy in Aromatic Production and Denitrogenation. Available at: [Link]
-
Wikipedia. Organic chemistry. Available at: [Link]
-
YouTube. furan synthesis and reactions || furan organic chemistry || furan resonance structures #sgsir. Available at: [Link]
-
ResearchGate. Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules. Available at: [Link]
-
YouTube. Paal-Knorr synthesis of Furan: From 1,4-dicarbonyl compounds in presence of acid as catalyst. Available at: [Link]
- Google Patents. Efficient method for preparing 2,5-dimethylfuran.
-
ACS Publications. Serendipity-Driven Telescoped Synthesis of 2-Aryl Glycidic Esters from Aldehydes. Available at: [Link]
-
YouTube. furan synthesis and reactions || furan organic chemistry || furan resonance structures #sgsir. Available at: [Link]
Sources
- 1. Organic chemistry - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. grokipedia.com [grokipedia.com]
- 7. youtube.com [youtube.com]
- 8. Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
Application Note: A Multi-technique Approach for the Comprehensive Characterization of Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate (CAS No. 62435-72-7) is a substituted furan derivative with applications in organic synthesis.[1] Its structure, featuring a dihydrofuran ring with two acetal-like methoxy groups and a methyl ester, presents a unique analytical challenge. The compound typically exists as a mixture of cis and trans isomers, necessitating a robust, multi-technique approach for unambiguous structural confirmation, purity assessment, and quality control.
This guide provides a detailed framework for the characterization of this molecule. It moves beyond simple data reporting to explain the causality behind the selection of each analytical technique, offering field-proven protocols and data interpretation insights. The workflow described herein ensures a self-validating system where chromatographic, spectroscopic, and spectrometric data converge to provide a complete and trustworthy profile of the compound.
Physicochemical Properties & Purity Overview
A foundational understanding of the compound's properties is critical for selecting appropriate analytical conditions.
| Property | Value | Source |
| CAS Number | 62435-72-7 | |
| Molecular Formula | C₈H₁₂O₅ | |
| Molecular Weight | 188.18 g/mol | |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 118-121 °C @ 12 mmHg | |
| Density | 1.175 g/mL at 25 °C | |
| Refractive Index | n20/D 1.449 | |
| Purity (Technical Grade) | ~85% |
Chromatographic Analysis for Isomer Separation and Purity Assessment
Expertise & Experience: Given the compound's volatility and the presence of impurities in technical grade samples, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the preferred method for both separation and identification.[2] The non-polar to moderately polar nature of the molecule makes it well-suited for separation on a standard polysiloxane-based capillary column.
Protocol: GC-MS Analysis
This protocol is designed to separate the cis and trans isomers from common impurities and provide initial identification based on mass-to-charge ratio.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile solvent such as ethyl acetate or dichloromethane.
-
Instrumentation: A standard GC-MS system equipped with an electron ionization (EI) source.
-
GC Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL with a 20:1 split ratio.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 240 °C at 10 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Mass Scan Range: 40-300 amu.
-
-
Data Analysis & Validation:
-
Assess the chromatogram for the total number of peaks. Purity is estimated by the area percentage of the main peak(s).
-
The presence of two closely eluting major peaks is expected, corresponding to the cis and trans isomers.
-
Examine the mass spectrum of each major peak to confirm a molecular ion consistent with the compound's molecular weight.
-
Workflow for GC-MS Analysis
Caption: Workflow for purity and identity assessment using GC-MS.
Structural Elucidation using Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful technique for the definitive structural elucidation of organic molecules.[3] For this compound, both ¹H and ¹³C NMR are essential. The key challenge and diagnostic feature in the spectra will be the presence of two distinct sets of signals corresponding to the cis and trans isomers.
Predicted ¹H and ¹³C NMR Data
The chemical shifts are influenced by the electronegative oxygen atoms and the ester functionality. The presence of cis/trans isomers will likely result in a doubling of signals for most protons and carbons, with slight variations in chemical shifts.
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment | Rationale |
| Olefinic | 5.9 - 6.2 | m | =CH-CH= | Protons on the double bond, deshielded. |
| Acetal | 4.8 - 5.2 | m | O-CH-O | Proton at C5, adjacent to two oxygens. |
| Ester Methoxy | ~3.75 | s | -COOCH₃ | Singlet for the methyl ester group. |
| Acetal Methoxy | 3.2 - 3.5 | s | -OCH₃ | Two or more singlets for the methoxy groups at C2 and C5, likely different for cis/trans isomers. |
| ¹³C NMR | Predicted δ (ppm) | Assignment | Rationale |
| Carbonyl | 168 - 172 | C=O | Ester carbonyl carbon. |
| Olefinic | 125 - 135 | =CH-CH= | sp² carbons of the double bond. |
| Acetal (C2) | 108 - 112 | C(OCH₃)(COOCH₃) | Quaternary carbon bonded to three oxygens. |
| Acetal (C5) | 103 - 107 | CH(OCH₃) | Acetal carbon at C5.[4] |
| Methoxy | 52 - 56 | -OCH₃ | sp³ carbons of the four methoxy groups. |
Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[5] Add a trace of Tetramethylsilane (TMS) if an internal standard is desired, though referencing to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H) is common.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire 16-32 scans to achieve a good signal-to-noise ratio.
-
Use a spectral width of 0-12 ppm.
-
Process the data with an exponential multiplication (line broadening of 0.3 Hz) before Fourier transform.
-
-
¹³C NMR Acquisition:
-
Acquire 1024 or more scans using a proton-decoupled pulse sequence.
-
Use a spectral width of 0-220 ppm.
-
-
Data Analysis & Validation:
-
Integrate the ¹H NMR signals to determine the relative ratios of protons, which should match the molecular structure. The ratio of integrals for corresponding peaks will reveal the cis:trans isomer ratio.
-
Correlate the number of signals in both ¹H and ¹³C spectra with the expected number for a mixture of two isomers.
-
Use 2D NMR techniques like COSY (to identify H-H couplings) and HSQC/HMBC (to correlate H to C) for unambiguous assignment if needed.
-
Workflow for NMR Structural Elucidation
Caption: Integrated workflow showing how multiple techniques provide orthogonal data for complete characterization.
References
- Application Note: GC-MS Analysis of Furan-Based Compounds. Benchchem.
- Millimeter-Wave and High-Resolution Infrared Spectroscopy of 2-Furonitrile A Highly Polar Substituted Furan. The Journal of Physical Chemistry A - ACS Publications.
- A vibrational spectroscopic study on furan and its hydrated derivatives. ResearchGate.
- The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. eCommons.
- Spectroscopic properties of furan and its derivatives. Benchchem.
- Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- This compound. Echemi.
- This compound, mixture of cis and trans. Sigma-Aldrich.
- Spectroscopic and Mechanistic Analysis of 2,5-Dimethoxytetrahydrofuran: A Technical Guide. Benchchem.
- Organic chemistry. Wikipedia.
Sources
The Furan Scaffold: A Privileged Motif in Medicinal Chemistry and Drug Discovery
Introduction: The Versatility of the Furan Ring
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, stands as a cornerstone in the field of medicinal chemistry.[1] Its unique electronic properties, planarity, and ability to act as a bioisostere for other aromatic systems like phenyl or thiophene rings, make it an invaluable scaffold in the design of novel therapeutic agents.[2] The presence of the ether oxygen introduces polarity and a hydrogen bond acceptor site, which can significantly improve the pharmacokinetic profile of a drug candidate, enhancing solubility and bioavailability.[1][3]
Furan derivatives have demonstrated a remarkable breadth of pharmacological activities, finding applications as antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and neuroprotective agents.[4][5] This wide range of biological effects is often attributed to the furan ring's capacity to engage in various non-covalent interactions, such as hydrogen bonding and π–π stacking, with biological targets like enzymes and receptors. This guide provides an in-depth exploration of the applications of furan derivatives in key therapeutic areas, complete with detailed protocols for their synthesis and biological evaluation, designed for researchers and drug development professionals.
I. Furan Derivatives in Oncology
The furan nucleus is a prominent feature in a number of potent anticancer agents.[6][7] These compounds exert their effects through diverse mechanisms, including the inhibition of key signaling pathways, disruption of microtubule dynamics, and induction of apoptosis.
A. Mechanism of Action: Targeting Key Cancer Pathways
Several furan-containing molecules have been shown to target critical pathways involved in cancer cell proliferation and survival. For instance, certain novel furan derivatives exhibit anti-proliferative activity by modulating the PI3K/Akt and Wnt/β-catenin signaling pathways.[8] This is often achieved by promoting the activity of the tumor suppressor PTEN, which in turn downregulates these pro-survival pathways.[8]
Another crucial target for furan-based anticancer agents is tubulin polymerization.[6] By interfering with the dynamic assembly and disassembly of microtubules, these compounds can arrest the cell cycle in the G2/M phase, ultimately leading to apoptotic cell death in rapidly dividing cancer cells.[6]
Featured Anticancer Furan Derivative: Sorafenib
Sorafenib (Nexavar) is an oral multi-kinase inhibitor that features a central furan moiety and is approved for the treatment of advanced renal cell carcinoma and unresectable hepatocellular carcinoma.[9][10] It functions by inhibiting several protein kinases involved in both tumor cell proliferation (RAF-1, B-Raf) and angiogenesis (VEGFR-2, PDGFR-β).[9]
Table 1: Comparative Inhibitory Activity (IC50, nM) of Sorafenib
| Kinase Target | Sorafenib | Sunitinib | Pazopanib | Regorafenib |
| Raf-1 | 6 | - | - | 2.5 |
| B-Raf | 22 | - | - | 28 |
| VEGFR-2 | 90 | 9 | 30 | 22 |
| PDGFR-β | 58 | 2 | 84 | 22 |
Data compiled from in vitro cell-free assays. Lower IC50 values indicate greater potency.[9]
B. Synthetic Protocols for Furan Scaffolds
The synthesis of substituted furans is a well-established area of organic chemistry, with several named reactions providing reliable access to this important scaffold.
This method involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[11][12]
Materials:
-
Hexane-2,5-dione (1,4-dicarbonyl compound)
-
Toluene
-
p-Toluenesulfonic acid monohydrate (acid catalyst)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, Dean-Stark trap, reflux condenser, separatory funnel
Procedure:
-
To a 100 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add hexane-2,5-dione (11.4 g, 100 mmol), toluene (50 mL), and p-toluenesulfonic acid monohydrate (0.95 g, 5 mmol).[11]
-
Heat the mixture to reflux (approx. 110-120 °C) with vigorous stirring.[11]
-
Monitor the reaction by observing the collection of water in the Dean-Stark trap.[11]
-
Continue refluxing for 4-6 hours or until water collection ceases.[11]
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate (2 x 25 mL) and then brine (1 x 25 mL).[11]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to yield 2,5-dimethylfuran.[11]
This reaction involves the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[8][13]
Materials:
-
Ethyl acetoacetate (β-dicarbonyl compound)
-
Anhydrous ethanol
-
Sodium ethoxide (base)
-
Chloroacetone (α-halo ketone)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve ethyl acetoacetate (1.0 eq) in anhydrous ethanol.
-
Add a solution of sodium ethoxide (1.0 eq) in ethanol to the flask and stir for 30 minutes at room temperature to form the enolate.[8]
-
Slowly add chloroacetone (1.0 eq) to the mixture.
-
Heat the reaction mixture to reflux for 4 hours.[8]
-
Cool to room temperature, dilute with diethyl ether, and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.[8]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[8]
-
Purify the crude product by vacuum distillation or column chromatography to yield ethyl 2,5-dimethylfuran-3-carboxylate.[8]
Caption: Conceptual synthetic pathway to Ranitidine.
B. Biological Evaluation Protocol
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. [14][15] Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB) or other suitable broth
-
Furan derivative stock solution
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Dispense 100 µL of broth into all wells of a 96-well plate. [5]2. Add 100 µL of the furan derivative stock solution (at 2x the highest desired concentration) to the first column of wells.
-
Perform serial two-fold dilutions by transferring 100 µL from each well to the next, down to the 10th column. Discard 100 µL from the 10th column. [5]Column 11 serves as the growth control (no drug), and column 12 as the sterility control (no bacteria). [5]4. Prepare a bacterial inoculum and dilute it in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 5 µL of the diluted inoculum to wells in columns 1 through 11. [5]6. Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. [15]
III. Furan Derivatives in Neurodegenerative and Inflammatory Diseases
Recent research has highlighted the potential of furan-containing compounds in treating neurodegenerative diseases like Alzheimer's and Parkinson's, as well as various inflammatory conditions. [5][16]
A. Mechanism of Action: Antioxidant and Anti-inflammatory Effects
The neuroprotective effects of furan derivatives are often linked to their antioxidant and anti-inflammatory properties. [5][16]They can scavenge free radicals, mitigating oxidative stress, which is a key contributor to neuronal damage in neurodegenerative disorders. [5][16]Additionally, these compounds can modulate inflammatory pathways, reducing neuroinflammation, a critical factor in the progression of these diseases. [5][16] In the context of general inflammation, furan derivatives have been shown to inhibit key pro-inflammatory enzymes like cyclooxygenase (COX) and can prevent the denaturation of proteins, a hallmark of the inflammatory process. [17]
B. Biological Evaluation Protocols
This assay assesses the ability of a compound to inhibit the heat-induced denaturation of protein, a common screening method for anti-inflammatory activity. [17][18] Materials:
-
Bovine serum albumin (BSA) or egg albumin (1% w/v aqueous solution)
-
Phosphate buffered saline (PBS, pH 6.4)
-
Furan derivative and standard drug (e.g., Diclofenac sodium)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 200 µL of albumin, 1400 µL of PBS, and 1000 µL of the furan derivative at various concentrations. [17]2. A control group is prepared with distilled water instead of the furan derivative.
-
Incubate the mixtures at 37°C for 15-20 minutes. [19]4. Heat the mixtures in a water bath at 70°C for 5 minutes to induce denaturation. [19]5. Cool the mixtures to room temperature.
-
Measure the absorbance (turbidity) of the solutions at 660 nm. [17]7. Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
This protocol evaluates the ability of a furan derivative to protect neuronal cells from damage induced by an oxidative stressor like hydrogen peroxide (H2O2) or amyloid-beta (Aβ) peptide.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Culture medium
-
Oxidative stressor (e.g., Aβ peptide, H2O2)
-
Furan derivative
-
MTT assay reagents (as in Protocol 3)
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of the furan derivative for 1-2 hours.
-
Introduce the oxidative stressor (e.g., 25 µM Aβ peptide) to the wells (except for the untreated control group) and co-incubate with the furan derivative for 24-48 hours. [20]4. Assess cell viability using the MTT assay as described in Protocol 3.
-
An increase in cell viability in the compound-treated groups compared to the group treated with the stressor alone indicates a neuroprotective effect.
Conclusion and Future Perspectives
The furan scaffold is undeniably a privileged structure in medicinal chemistry, offering a versatile platform for the development of drugs across a wide spectrum of diseases. [3][21]The synthetic accessibility and the diverse biological activities of its derivatives continue to attract significant interest from the scientific community. [4]Future research will likely focus on the design of novel furan-based compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. The exploration of furan derivatives as modulators of new and challenging biological targets holds great promise for the discovery of next-generation therapeutics to address unmet medical needs.
References
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 20, 2026, from [Link]
- Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181.
- Medicinal significance of furan derivatives : A Review. (2020). Semantic Scholar.
- Furan Derivatives and Their Role in Pharmaceuticals. (2025). BioScience Academic Publishing.
- Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. (2024). Current Medicinal Chemistry.
-
Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]
- Medicinal significance of furan derivatives: A Review. (2009).
- Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (2022). Molecules.
-
Application of furan derivative in medicinal field. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
- A Review on Biological and Medicinal Significance of Furan. (2023). Al-Mukhtar Journal of Medical and Applied Sciences.
-
MTT Analysis Protocol. (n.d.). Creative Bioarray. Retrieved January 20, 2026, from [Link]
- Broth Dilution Method for MIC Determin
-
Feist–Benary synthesis. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
- Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. (2008).
- Synthesis method of ranitidine alkali and its hydrochloride. (n.d.). Google Patents.
-
Synthesis, Reactions and Medicinal Uses of Furan. (n.d.). Pharmaguideline. Retrieved January 20, 2026, from [Link]
- Pharmacological activity of furan derivatives. (2024). World Journal of Pharmaceutical Research.
- Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. (2024). Molecules.
- Ranitidine. (2016). New Drug Approvals.
-
Synthesis of Furan and Thiophene. (n.d.). SlideShare. Retrieved January 20, 2026, from [Link]
- A NEW METHOD FOR THE SYNTHESIS OF RANITIDINE. (2002). Acta Poloniae Pharmaceutica.
-
Paal-Knorr Furan Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
- A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. (2023).
-
MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Retrieved January 20, 2026, from [Link]
-
Sorafenib. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
Furan synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
- Furan Derivatives: Useful treatment of life thre
- Synthesis method for sorafenib. (n.d.). Google Patents.
- Process for the preparation of ranitidine or acid addition salts thereof, and intermediates for this preparation. (n.d.). Google Patents.
-
Synthesis of ranitidine (Zantac) from cellulose-derived 5-(chloromethyl)furfural. (n.d.). Green Chemistry. Retrieved January 20, 2026, from [Link]
- In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. (2025). Journal of Applied Pharmaceutical Science.
- Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate‑induced oxidative injury. (2021).
- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025).
- In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. (2023). Marine Drugs.
-
In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. (n.d.). British Journal of Nutrition. Retrieved January 20, 2026, from [Link]
-
In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. (n.d.). Frontiers in Pharmacology. Retrieved January 20, 2026, from [Link]
-
In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method. (n.d.). Journal of Traditional and Complementary Medicine. Retrieved January 20, 2026, from [Link]
Sources
- 1. Feist-Benary synthesis of furan [quimicaorganica.org]
- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thieme E-Journals - SynOpen / Abstract [thieme-connect.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of Sorafenib [journal11.magtechjournal.com]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 13. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 14. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Broth Microdilution | MI [microbiology.mlsascp.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. jddtonline.info [jddtonline.info]
- 18. In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. | MDPI [mdpi.com]
- 19. In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate. Our goal is to provide in-depth technical support, moving beyond procedural steps to explain the underlying chemical principles that govern reaction outcomes. By understanding the "why" behind each parameter, you can effectively troubleshoot issues, optimize conditions, and significantly increase your product yield.
Section 1: Understanding the Core Transformation: The Achmatowicz Rearrangement
The synthesis of this compound from a substituted furfuryl alcohol is a classic example of the Achmatowicz reaction.[1][2] This powerful oxidative rearrangement converts a furan into a dihydropyran, a structural motif prevalent in many natural products and pharmaceutical compounds.[3][4]
At its core, the reaction involves the electrophilic addition of a halogen (like bromine) or another oxidizing agent to the furan ring in the presence of methanol.[2][5] Methanol acts as both the solvent and a nucleophile, trapping the intermediate carbocation to form the stable dimethoxy acetal. Understanding this mechanism is the first step toward rational optimization.
Caption: Simplified mechanism of the Achmatowicz reaction.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis. Each answer provides a diagnosis of the problem and a clear, actionable solution grounded in chemical principles.
Q1: My final yield is consistently low (<50%). What are the most likely causes?
Low yield is a multifaceted problem often stemming from one of three areas: reagent quality, reaction control, or product loss during work-up.
-
Reagent Purity is Paramount:
-
Oxidizing Agent: N-Bromosuccinimide (NBS) is a common choice for this reaction.[6] However, it can degrade over time, especially if exposed to moisture, reducing its effective bromine concentration. An old or improperly stored bottle of NBS is a frequent culprit. Always use a freshly opened bottle or recrystallize old NBS before use.
-
Methanol Quality: The methanol used must be anhydrous. Water acts as a competing nucleophile, leading to the formation of undesired hemiacetals and other byproducts, which can complicate purification and lower the yield of the desired dimethoxy acetal.[7]
-
Starting Material: Ensure your starting furan derivative is pure. Impurities can consume the oxidizing agent or catalyze side reactions.
-
-
Sub-Optimal Reaction Conditions:
-
Temperature Control: This reaction is typically run at low temperatures (e.g., -40°C to 0°C) during the addition of the oxidant. Poor temperature control can lead to a runaway reaction and the formation of polymeric materials.
-
Reaction Time: Insufficient reaction time will result in incomplete conversion. Monitor the reaction by Thin Layer Chromatography (TLC) to ensure the starting material has been fully consumed before quenching the reaction.
-
Q2: My reaction mixture turns dark brown or black, and I isolate a tar-like substance. What is happening?
This is a classic sign of furan polymerization. The furan ring is sensitive to acid and can readily polymerize, especially under harsh conditions.[8]
-
Causality: The reaction generates HBr as a byproduct when using NBS or Br2. This acid can catalyze the polymerization of the electron-rich furan starting material or product.
-
Preventative Measures:
-
Use a Proton Sponge/Base: Add a non-nucleophilic base, such as calcium carbonate or sodium bicarbonate, to the reaction mixture before adding the oxidizing agent. This will neutralize the acid as it forms, preventing polymerization.
-
Maintain Low Temperature: Lower temperatures slow the rate of polymerization more than they slow the desired reaction.
-
Controlled Addition: Add the oxidizing agent slowly and portion-wise to avoid a localized buildup of heat and acid.
-
Q3: The reaction stalls and doesn't go to completion, even after several hours. What should I investigate?
A stalled reaction points to a limiting reagent or an inhibited catalyst.
-
Check Oxidant Stoichiometry and Activity: Ensure you have added a sufficient molar equivalent of the oxidizing agent. As mentioned in Q1, the activity of agents like NBS can be compromised.[9] If you suspect your NBS is old, a simple test is to add a small amount to a solution of potassium iodide and starch; a deep blue/black color indicates active bromine.
-
Quenching by Impurities: Impurities in the solvent or starting material with easily oxidizable functional groups can consume your oxidizing agent before it has a chance to react with the furan.
Q4: Which oxidizing agent is the best choice: Bromine, NBS, or an alternative?
The "best" agent depends on a balance of reactivity, handling safety, and purification ease.
| Oxidizing Agent | Pros | Cons | Safety & Handling |
| Bromine (Br₂) | Inexpensive, highly reactive. | Highly toxic, corrosive, and difficult to handle. Generates 2 eq. of HBr, increasing polymerization risk. | Requires a fume hood, specialized handling procedures. |
| N-Bromosuccinimide (NBS) | Solid, easier to handle than Br₂.[6] Generates only 1 eq. of HBr. | More expensive than Br₂. Can degrade upon storage. | Standard laboratory PPE. Avoid moisture. |
| Oxone® / KBr | Non-toxic, environmentally benign byproducts (K₂SO₄).[10] | Requires a biphasic system or specific solvent conditions. | Generally safer, easy to handle solid. |
Recommendation: For most lab-scale syntheses, NBS offers the best compromise of reactivity and ease of handling. For greener chemistry or large-scale work, an Oxone®/KBr system is an excellent alternative to explore.[10]
Q5: How can I improve the purification process? My product seems to decompose on the rotary evaporator or during distillation.
The dihydropyran product can be sensitive to both heat and residual acid.
-
Thorough Quenching and Neutralization: Before concentrating the reaction mixture, ensure you have quenched any remaining oxidant (e.g., with aqueous sodium thiosulfate) and neutralized all acid (e.g., with aqueous sodium bicarbonate). Wash the organic layer until the aqueous layer is neutral or slightly basic.
-
Avoid Excessive Heat: Concentrate the crude product at the lowest possible temperature on the rotary evaporator.
-
Purification Alternatives: If vacuum distillation leads to decomposition, column chromatography on silica gel is an excellent alternative. Use a non-polar eluent system (e.g., hexane/ethyl acetate) and add 1% triethylamine to the solvent to prevent decomposition of the acid-sensitive product on the silica.
Section 3: Optimized Experimental Protocol
This protocol incorporates the troubleshooting insights discussed above to create a robust and reproducible procedure for maximizing yield.
Caption: Optimized workflow for the Achmatowicz reaction.
Step-by-Step Methodology:
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous methanol (0.2 M relative to the furan).
-
Buffering and Cooling: Add powdered calcium carbonate (1.5 equivalents). Cool the resulting slurry to -40°C using an acetone/dry ice bath.
-
Addition of Starting Material: Dissolve the starting furan (1.0 equivalent) in a minimal amount of anhydrous methanol and add it to the cold slurry.
-
Oxidant Addition: Add N-Bromosuccinimide (NBS) (1.05 equivalents) in small portions over 30-45 minutes, ensuring the internal temperature does not rise above -35°C.
-
Reaction Monitoring: Stir the mixture at -40°C. Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate) every 30 minutes. The reaction is complete when the starting furan spot is no longer visible.
-
Quenching: Pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate and stir for 10 minutes.
-
Work-up: Filter the mixture to remove calcium carbonate. Transfer the filtrate to a separatory funnel and extract three times with diethyl ether or dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature (<30°C).
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient containing 1% triethylamine.
Section 4: Visual Troubleshooting Guide
Use this decision tree to rapidly diagnose and solve issues during your experiment.
Caption: A decision tree for troubleshooting common issues.
References
- Frank, N., Leutzsch, M., & List, B. (2025). Mild Brønsted acid-catalyzed reductions of furans to 2,5-dihydro- and/or tetrahydrofuran derivatives. Journal of the American Chemical Society, 147, 7932-7938.
- CN105198840A - Method for preparing 2,5-dihydro-2,5-dimethoxyfuran by using fixed bed method.
-
Unlocking Complexity: The Achmatowicz Reaction Explained. (2024, April 14). YouTube. [Link]
- US5654444A - Preparation of 5-hydroxy-4-methyl-2(5H)-furanone.
-
Achmatowicz Reaction Mechanism | Organic Chemistry. (2021, September 22). YouTube. [Link]
-
NBS (N-Bromosuccinimide) | Organic Chemistry | IIT JEE / NEET. (2020, January 5). YouTube. [Link]
-
Effect of feed composition on methanol conversion to light olefins over SAPO-34. Applied Catalysis A: General, 221(1-2), 275-282. [Link]
-
N-BromoSuccinimide (NBS) in Organic Chemistry | Concept Booster | Jee Main. (2019, February 10). YouTube. [Link]
-
Aza-Achmatowicz Reaction Mechanism | Organic Chemistry. (2021, September 23). YouTube. [Link]
- Ciufolini, M. A., & Wood, C. Y. (2016). The aza-Achmatowicz reaction: a concise route to functionalized piperidinones. Tetrahedron Letters, 57(43), 4759-4761.
-
Research Progress in Achmatowicz Rearrangement Reaction. (n.d.). Hans Publishers. [Link]
-
Achmatowicz reaction. (2020, February 4). ORGANICChem. [Link]
Sources
- 1. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 2. organicchemdotblog.wordpress.com [organicchemdotblog.wordpress.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. scispace.com [scispace.com]
- 8. 2,5-Dihydrofuran synthesis [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
- 10. semanticscholar.org [semanticscholar.org]
Technical Support Center: Purification of Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate
Welcome to the technical support resource for the purification of Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this versatile synthetic intermediate. As this compound is often synthesized via the Achmatowicz reaction, this guide addresses impurities and stability issues inherent to that process.[1][2]
Troubleshooting Guide
This section uses a question-and-answer format to address specific issues you may encounter during experimental work.
Question 1: My isolated product is a pale yellow to brown liquid, but the literature describes it as colorless. What causes this discoloration and how can I fix it?
Answer: Discoloration is a common indicator of impurities, often arising from the degradation of the furan ring or the presence of reaction byproducts. Furan derivatives can be sensitive to oxidation and polymerization, particularly when exposed to air, light, or residual acid from the synthesis.[3]
-
Causality: The Achmatowicz reaction, a common route to this compound, often uses strong oxidizing agents (like NBS or m-CPBA) and can leave acidic byproducts.[1][4] Furan rings are highly susceptible to degradation under acidic conditions, which can catalyze ring-opening or polymerization, leading to colored impurities.[5]
-
Troubleshooting Steps:
-
Neutralize: Before concentrating the crude product, perform a workup that includes washing the organic layer with a mild base like saturated sodium bicarbonate solution. This removes residual acids that can cause degradation during heating or long-term storage.
-
Re-purification: If the product is already discolored, re-purification is necessary. Flash column chromatography is often more effective than distillation for removing non-volatile, colored impurities.
-
Inert Storage: Store the purified product under an inert atmosphere (nitrogen or argon) in an amber vial at a low temperature to prevent oxidation and light-induced degradation.
-
Question 2: My NMR analysis shows a significant amount of unreacted starting material (e.g., methyl 2-furoate) and other byproducts. Distillation isn't separating them effectively. What should I do?
Answer: Co-distillation can occur if the boiling points of your product and impurities are too close. While the product has a boiling point of approximately 118-131°C at 12-18 Torr[6], some byproducts may have similar volatility. Furthermore, prolonged heating during distillation can cause product decomposition, especially if acidic traces are present.
-
Expert Insight: The issue may not be the distillation itself, but the nature of the impurities. For instance, if N-bromosuccinimide (NBS) was used in the synthesis, the succinimide byproduct can complicate purification on a large scale.[1] While succinimide is a solid, other organic byproducts may be liquids with close boiling points.
-
Alternative Purification Strategy: Column Chromatography Flash column chromatography is the method of choice for separating compounds with different polarities. This compound is moderately polar. A gradient elution on silica gel, starting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity (e.g., to 80:20 Hexane:Ethyl Acetate), should effectively separate the less polar starting material and byproducts from your desired product.
Question 3: I'm observing product decomposition during vacuum distillation, even at reduced pressure. How can I avoid this?
Answer: Thermal instability is a known issue for some furan derivatives.[7] The presence of two acetal groups in your molecule makes it particularly sensitive to both heat and acid, which can catalyze decomposition.
-
Troubleshooting & Optimization:
-
Check for Acidity: Ensure the crude product is thoroughly neutralized and dried before distillation. Even trace amounts of acid can dramatically lower the decomposition temperature.
-
Use a High-Vacuum Pump: Lowering the pressure further will decrease the required boiling temperature. Aim for a pressure below 5 Torr if possible.
-
Utilize Short-Path Distillation: A Kugelrohr or short-path distillation apparatus minimizes the time the compound spends at high temperatures by reducing the travel distance from the flask to the condenser.
-
Avoid Overheating: Use a silicone oil bath with a magnetic stirrer for even heating. Do not heat the flask significantly above the temperature at which the product begins to distill.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable, all-around purification method for this compound on a lab scale?
A1: For typical lab-scale synthesis (1-10 g), flash column chromatography offers the best balance of purity, flexibility, and reliability. It excels at removing both polar and non-polar impurities that are often difficult to separate by distillation. While distillation can be effective for removing non-volatile impurities or for very large scales, chromatography provides higher resolution for achieving >98% purity.
Q2: What are the common impurities I should expect from a typical synthesis?
A2: The impurity profile depends heavily on the synthetic route. Assuming an Achmatowicz rearrangement of a furfuryl alcohol derivative, you can expect:
-
Unreacted Starting Material: The initial furfuryl alcohol.
-
Oxidation Byproducts: From over-oxidation or side reactions.
-
Reagent-Derived Impurities: If using NBS, succinimide may be present.[1]
-
Solvent Residue: Solvents used in the reaction and workup.
-
Polymeric Material: Brown, insoluble tars resulting from furan ring degradation.[5]
Q3: How should I properly store purified this compound?
A3: To ensure long-term stability, the purified compound should be stored with the following precautions:
-
Inert Atmosphere: Displace air with an inert gas like argon or nitrogen before sealing the container.
-
Low Temperature: Store in a refrigerator or freezer.
-
Light Protection: Use an amber glass vial or wrap a clear vial in aluminum foil.
-
Anhydrous Conditions: Ensure the product is free of water, which can slowly hydrolyze the acetal groups.
Data & Protocols
Comparison of Purification Techniques
| Feature | Vacuum Distillation | Flash Column Chromatography |
| Primary Use | Separating compounds with different boiling points. | Separating compounds with different polarities. |
| Typical Purity | 85-97% | >98% |
| Scale | Best for >10 g | Best for <20 g |
| Pros | High throughput, good for large scales, removes non-volatile solids. | High resolution, removes a wide range of impurities, mild conditions. |
| Cons | Risk of thermal decomposition, ineffective for close-boiling impurities.[7] | More time-consuming, requires solvents and silica gel, lower throughput. |
Experimental Protocol: Flash Column Chromatography
This protocol is a general guideline for purifying approximately 5 grams of crude product.
-
Slurry Preparation: Dissolve ~5 g of crude this compound in a minimal amount of dichloromethane (DCM) or ethyl acetate. Add 10-15 g of silica gel and concentrate the mixture on a rotary evaporator to obtain a dry, free-flowing powder.
-
Column Packing: Prepare a glass chromatography column packed with silica gel in a non-polar solvent system (e.g., 98:2 Hexane:Ethyl Acetate). A typical column for this scale would be 4-5 cm in diameter and have a silica bed height of ~20 cm.
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting the column with the initial non-polar solvent system. Use thin-layer chromatography (TLC) to monitor the fractions. Increase the polarity of the mobile phase stepwise or via a gradient (e.g., from 2% to 20% ethyl acetate in hexane) to elute the product.
-
Fraction Collection: Collect fractions and analyze them by TLC. Combine the pure fractions containing the desired product.
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified product.
Visualized Workflows
Purification Decision Workflow
This diagram illustrates the decision-making process for selecting a purification method based on the initial purity assessment of the crude product.
Caption: Troubleshooting logic for product discoloration.
References
- Benchchem. (n.d.). Troubleshooting common issues in furan ring synthesis.
- Benchchem. (n.d.). Troubleshooting unexpected side products in furan amine synthesis.
- Benchchem. (n.d.). Stability issues of furan rings in acidic or basic conditions.
- Wiley Online Library. (2025). Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules.
- Organic Syntheses. (n.d.). Furan.
- Echemi. (n.d.). This compound.
- Benchchem. (n.d.). Purification techniques for synthesized Furan-3-methanol-d2.
- Sigma-Aldrich. (n.d.). This compound, mixture of cis and trans.
- ChemicalBook. (n.d.). 2,5-Dihydro-2,5-dimethoxyfuran synthesis.
- ACS Publications. (2022). Achmatowicz Rearrangement-Inspired Development of Green Chemistry, Organic Methodology, and Total Synthesis of Natural Products. Accounts of Chemical Research.
- NIH National Library of Medicine. (n.d.). Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. echemi.com [echemi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing the Stability and Storage of Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate
Introduction: Understanding the Molecule's Vulnerabilities
Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate is a valuable C4 synthon in organic synthesis, frequently employed in the preparation of complex and biologically relevant molecules.[1] Its structure, featuring a dihydrofuran ring with two methoxy groups at the 2- and 5-positions, forms a cyclic acetal. This functionality is the primary source of its utility and, simultaneously, its principal stability challenge. Acetals are notoriously sensitive to acidic conditions, under which they can readily hydrolyze.[2][3][4] This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common stability issues and implementing best practices for the handling and storage of this compound.
Section 1: Troubleshooting Guide for Common Degradation Scenarios
This section addresses specific issues you might encounter during your experiments, providing insights into the root causes and actionable solutions.
Question: My compound is degrading during an acidic workup or purification on silica gel. What is happening, and how can I prevent it?
Answer: The degradation you are observing is almost certainly due to acid-catalyzed hydrolysis of the cyclic acetal. Furan rings and their derivatives are highly susceptible to degradation under acidic conditions, which initiates a ring-opening process.[5][6] Standard silica gel is inherently acidic and can provide enough catalytic activity to decompose the molecule during column chromatography.
Causality Explained: The mechanism involves the protonation of one of the ether oxygens in the ring by an acid source (H⁺). This makes the corresponding methoxy group a better leaving group. The subsequent departure of methanol is followed by nucleophilic attack from water (present in solvents or the workup) and ultimately leads to the opening of the dihydrofuran ring. The resulting products, likely dicarbonyl species, can be unstable and may polymerize.[7]
Preventative Strategies:
-
Neutralize Aqueous Workups: Before extraction, carefully neutralize any acidic aqueous layers with a mild base like sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.
-
Use Deactivated Silica Gel: For chromatography, use silica gel that has been deactivated. This can be achieved by preparing a slurry of the silica in your eluent system containing 1-2% triethylamine (Et₃N) or another non-nucleophilic base, and then packing the column with this mixture.
-
Switch to a Neutral Stationary Phase: Consider using neutral alumina as your stationary phase for chromatography instead of silica gel.
-
Avoid Protic Acids: If an acid is required in a preceding reaction step, use it catalytically and ensure it is thoroughly quenched and neutralized before proceeding with purification. Protic solvents like water can also participate in the degradation pathway.[8]
Question: I'm observing a decrease in the purity of my compound, which is stored in a clear vial at room temperature. What are the likely causes?
Answer: This is a classic case of improper storage leading to multi-faceted degradation. The likely culprits are a combination of ambient temperature, light, and exposure to atmospheric oxygen and moisture.
Causality Explained:
-
Thermal Degradation: Elevated temperatures accelerate the rate of all chemical reactions, including decomposition.[9][10] Studies on other furan derivatives have shown a significant increase in degradation product formation at higher storage temperatures.[11][12]
-
Photolytic Degradation: Furan-based compounds can be sensitive to light.[13] UV radiation can provide the energy to initiate radical reactions or other decomposition pathways.
-
Hydrolysis from Atmospheric Moisture: As discussed previously, the cyclic acetal is sensitive to acid. Carbon dioxide from the air can dissolve in trace atmospheric moisture to form carbonic acid, creating a weakly acidic microenvironment sufficient to cause slow hydrolysis over time.
-
Oxidation: The compound contains ether linkages, which can be susceptible to the formation of explosive peroxides upon prolonged exposure to oxygen, especially when initiated by light.[14]
Preventative Strategies:
-
Refrigerate or Freeze: Store the compound at low temperatures. Refrigeration (2-8 °C) is good practice, and for long-term storage, freezing (≤ -20 °C) is recommended.[11][12]
-
Protect from Light: Use amber glass vials or wrap clear vials in aluminum foil to prevent light exposure.[13]
-
Use an Inert Atmosphere: Before sealing the container, flush the headspace with an inert gas like argon or nitrogen to displace oxygen and moisture.[14]
Question: My NMR spectrum shows new, unexpected peaks after dissolving the compound in CDCl₃. Why did this happen?
Answer: The issue likely stems from the solvent itself. Commercially available chloroform-d (CDCl₃) can contain trace amounts of deuterium chloride (DCl) and phosgene, both of which are acidic and can catalyze the rapid degradation of your acid-sensitive compound.
Causality Explained: Even a minuscule amount of DCl is sufficient to initiate the acid-catalyzed hydrolysis pathway directly in the NMR tube, leading to the appearance of degradation product peaks in your spectrum.
Preventative Strategies:
-
Use Neutralized Solvent: Before use, pass the CDCl₃ through a small plug of basic alumina to remove acidic impurities.
-
Add a Stabilizer: Add a small amount of anhydrous potassium carbonate (K₂CO₃) to the NMR tube to neutralize any trace acid.
-
Use an Aprotic Solvent: If compatible with your analysis, consider using an aprotic solvent like benzene-d₆ or acetone-d₆, which are less likely to contain acidic impurities.
Section 2: Frequently Asked Questions (FAQs) for Optimal Handling & Storage
Q1: What are the definitive optimal conditions for the long-term storage of this compound? A1: For maximum stability, the compound should be stored as a neat solid or oil at ≤ -20 °C in an amber vial, with the headspace flushed with an inert gas (argon or nitrogen) before sealing.
Q2: Which solvents are recommended for storing the compound in solution for short periods? A2: If solution storage is necessary, use dry, aprotic solvents such as dimethylformamide (DMF), which has been shown to have a stabilizing effect on furan derivatives.[8] Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) that has been freshly distilled or passed through a solvent purification system are also acceptable choices. Avoid protic solvents like methanol or water.
Q3: Are there any chemical stabilizers I can add to improve the shelf life of the neat compound? A3: While not standard practice for laboratory reagents, adding a very small amount (e.g., <0.1% w/w) of a non-nucleophilic, hindered base like 2,6-di-tert-butylpyridine could help scavenge trace acidic impurities that might arise from container surfaces or slow degradation. However, for most applications, proper storage under inert gas and at low temperature is sufficient and preferable to introducing another chemical.
Q4: What are the key handling steps to minimize degradation during an experiment? A4: Always handle the compound under an inert atmosphere where possible. Use clean, dry glassware. If transferring solutions, use oven-dried syringes or cannulas. Quench reactions thoroughly and work up under neutral or slightly basic conditions. Perform purifications promptly after the reaction is complete.
Q5: What analytical methods are best for creating a stability-indicating profile of my sample? A5: High-Performance Liquid Chromatography (HPLC) is the most powerful technique for stability testing.[15] A well-developed HPLC method can separate the parent compound from its degradation products, allowing for accurate quantification of purity over time. Coupling HPLC with Mass Spectrometry (LC-MS) is invaluable for identifying the mass, and thus the likely structure, of any degradants that form.[16][17] NMR and IR spectroscopy are also useful for characterizing the structure of isolated degradation products.[15]
Section 3: Protocols and Methodologies
Protocol 3.1: Recommended Long-Term Storage
-
Select Container: Choose a clean, dry amber glass vial with a PTFE-lined screw cap.
-
Aliquot Compound: Place the desired amount of this compound into the vial. If it is a liquid, do this in a glovebox or under a stream of inert gas.
-
Inert Atmosphere: Flush the vial's headspace with a gentle stream of dry argon or nitrogen for 30-60 seconds to displace all air and moisture.
-
Seal Tightly: Immediately and securely fasten the cap. For extra protection, wrap the cap and neck of the vial with Parafilm®.
-
Label Clearly: Label the vial with the compound name, date, and storage conditions.
-
Store Cold: Place the sealed vial in a freezer set to ≤ -20 °C.
Protocol 3.2: General Workflow for Stability-Indicating HPLC Method Development
-
Initial Column & Mobile Phase Selection:
-
Start with a standard C18 reversed-phase column.
-
Begin with a simple mobile phase gradient, such as Acetonitrile and Water (both with 0.1% formic acid or, if the compound is exceptionally acid-sensitive, a neutral buffer like ammonium acetate).
-
-
Generate Degradation Products (Forced Degradation Study):
-
Acidic: Dissolve a small sample in 0.1 M HCl and heat gently (e.g., 60 °C) for a few hours.
-
Basic: Dissolve a sample in 0.1 M NaOH.
-
Oxidative: Treat a sample with 3% hydrogen peroxide (H₂O₂).
-
Thermal: Heat a solid sample in an oven.
-
Safety Note: These studies generate unknown compounds and should be performed on a small scale in a fume hood.
-
-
Analyze Samples: Inject the parent compound and each of the forced degradation samples onto the HPLC system.
-
Optimize Separation: Adjust the gradient, flow rate, and mobile phase composition to achieve baseline separation between the parent peak and all degradation peaks. The goal is a "stability-indicating" method where purity can be assessed without interference.
-
Method Validation: Once optimized, the method should be validated according to relevant guidelines (e.g., ICH Q2(R1)) to ensure it is accurate, precise, and robust for its intended purpose.[18]
Section 4: Data and Visualizations
Table 1: Summary of Recommended Storage & Handling Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | ≤ -20 °C (Long-term) 2-8 °C (Short-term) | Reduces the rate of thermal decomposition and hydrolysis.[11][12] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation and hydrolysis from atmospheric moisture.[14] |
| Light | Amber Vial / Protection from Light | Prevents photolytic degradation.[13] |
| pH (Workup) | Neutral to Mildly Basic (pH 7-8) | Avoids acid-catalyzed hydrolysis of the cyclic acetal.[6][8] |
| Solvents (Solution) | Anhydrous, Aprotic (e.g., DMF, THF) | Minimizes participation of solvent in degradation pathways.[8] |
Diagrams
Caption: A decision-making workflow for troubleshooting common degradation issues.
Caption: The key degradation pathway is initiated by acid catalysis.
Section 5: References
-
Benchchem. (n.d.). Stability issues of furan rings in acidic or basic conditions. Retrieved from Benchchem.[8]
-
Soetedjo, J. N. M., et al. (2017). Kinetic Studies on the Acid Catalyzed Decomposition of 2-Hydroxyacetyl Furan in Water Using Brönsted Acid Catalysts. ACS Sustainable Chemistry & Engineering.[19][20][21]
-
PubMed. (2024). Impact of formulation and home storage conditions on the content of furan and derivatives in powdered infant formula. Retrieved from PubMed.[9]
-
Benchchem. (2025). Technical Support Center: Furan Ring Stability and Degradation. Retrieved from Benchchem.[5]
-
ChemicalBook. (n.d.). Furan CAS#: 110-00-9. Retrieved from ChemicalBook.[13]
-
ResearchGate. (n.d.). Acid-Catalyzed 2Furaldehyde (Furfural) Decomposition Kinetics. Retrieved from ResearchGate.[22]
-
Palmers, S., et al. (2015). Furan formation during storage and reheating of sterilised vegetable purées. Food Additives & Contaminants: Part A.[11]
-
ResearchGate. (2015). Furan formation during storage and reheating of sterilised vegetable purées. Retrieved from ResearchGate.[12]
-
Benchchem. (2025). Stability issues of furan rings in acidic or basic conditions. Retrieved from Benchchem.[6]
-
Smolecule. (2023). This compound. Retrieved from Smolecule.[23]
-
Sigma-Aldrich. (n.d.). This compound, mixture of cis and trans. Retrieved from Sigma-Aldrich.[24]
-
Echemi. (n.d.). This compound. Retrieved from Echemi.[25]
-
Reddit. (2014). Succinaldehyde from 2,5-dimethoxytetrahydrofuran. Retrieved from Reddit.[7]
-
Univar Solutions. (n.d.). Acetals for Agriculture from Lambiotte & Cie. Retrieved from Univar Solutions.[26]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from Separation Science.[15]
-
LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from LCGC.[16]
-
ResearchGate. (n.d.). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from ResearchGate.[17]
-
ResearchGate. (n.d.). The impact of temperature on furan resin and binders structure. Retrieved from ResearchGate.[10]
-
Manicardi, A., et al. (2021). Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation. Nature Communications.[27]
-
Trends in Analytical Chemistry. (n.d.). Stability-indicating methods for the determination of drugs. Retrieved from CONICET.
-
Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from Organic Chemistry Portal.[2]
-
Santa Cruz Biotechnology. (n.d.). 2,5-Dimethoxytetrahydrofuran, mixture of cis and trans. Retrieved from Santa Cruz Biotechnology.[14]
-
Khan Academy. (2024). Acetals as protecting groups | Aldehydes, ketones and carboxylic acids. Retrieved from YouTube.[3]
-
Master Organic Chemistry. (2025). Hydrates, Hemiacetals, and Acetals. Retrieved from Master Organic Chemistry.[4]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from FDA.gov.[18]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Dimethyl Acetals [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Impact of formulation and home storage conditions on the content of furan and derivatives in powdered infant formula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Furan formation during storage and reheating of sterilised vegetable purées - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Furan CAS#: 110-00-9 [m.chemicalbook.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. sepscience.com [sepscience.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
- 18. fda.gov [fda.gov]
- 19. Biobased Furanics: Kinetic Studies on the Acid Catalyzed Decomposition of 2-Hydroxyacetyl Furan in Water Using Brönsted Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Buy this compound | 62435-72-7 [smolecule.com]
- 24. This compound, mixture of cis and trans technical grade, 85 62435-72-7 [sigmaaldrich.com]
- 25. echemi.com [echemi.com]
- 26. univarsolutions.co.uk [univarsolutions.co.uk]
- 27. Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of reaction parameters for Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate synthesis
Technical Support Center: Synthesis of Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate
Prepared by: Gemini, Senior Application Scientist
This guide provides an in-depth technical resource for researchers and chemists focused on the electrochemical synthesis of this compound. Here, we move beyond simple protocols to explain the underlying principles, enabling you to optimize reaction parameters, troubleshoot common issues, and ensure reproducible, high-yield results.
Core Concept: Anodic Methoxylation of Methyl 2-Furoate
The synthesis of this compound is most effectively achieved through the electrochemical oxidation of Methyl 2-furoate in a methanol solvent. This process, known as anodic methoxylation, offers a green and efficient alternative to methods that use hazardous chemical oxidants.[1]
The reaction proceeds via a well-understood mechanism. At the anode, the furan ring of Methyl 2-furoate is oxidized, losing an electron to form a radical cation. This highly reactive intermediate is then susceptible to a 1,4-addition by the methanol solvent, which acts as a nucleophile. This process occurs twice, leading to the formation of the desired 2,5-dimethoxy product as a mixture of cis and trans isomers.[2]
Caption: Anodic oxidation of Methyl 2-Furoate to its dimethoxylated product.
Optimization of Reaction Parameters
Achieving optimal yield and selectivity requires careful control over several key electrochemical parameters. The following table summarizes the recommended conditions based on established protocols for furan methoxylation.[1][3]
| Parameter | Recommended Value/Range | Rationale & Expert Insights |
| Starting Material | Methyl 2-furoate[4][5] | The ester group is stable under these oxidative conditions. Ensure high purity (>98%) to avoid side reactions from impurities. |
| Solvent | Anhydrous Methanol | Methanol serves as both the solvent and the nucleophilic reagent. The presence of water can lead to undesired side products. |
| Anode Material | Glassy Carbon or Graphite[1][6] | These materials are relatively inert and provide a good surface for the oxidation of the furan ring. Platinum can also be used but may be more expensive. |
| Cathode Material | Platinum or Stainless Steel[1] | The cathode's primary role is to complete the circuit. The reduction of protons from methanol to H₂ gas is the typical cathodic reaction. |
| Cell Type | Undivided Beaker Cell | For simplicity and cost-effectiveness, an undivided cell is sufficient for this transformation.[6] This avoids the resistance issues associated with membranes in divided cells. |
| Supporting Electrolyte | 0.05 - 0.1 M Tetraethylammonium tetrafluoroborate (Et₄NBF₄) or similar | Essential for ensuring sufficient conductivity of the methanolic solution.[7] Insufficient electrolyte concentration is a common cause of failed reactions. |
| Current Density | 3.0 - 10.0 mA/cm²[8][9] | A critical parameter. Operating in this range balances reaction rate with selectivity. Higher densities can cause excessive heating and promote polymerization or solvent oxidation.[8] |
| Temperature | 0 - 5 °C[10] | Low temperatures help to suppress the formation of polymeric byproducts and improve the stability of the radical cation intermediate. |
| Charge Passed | 2.2 - 2.5 F/mol | A theoretical charge of 2.0 Faradays per mole of substrate is required. A slight excess ensures complete conversion. Monitor substrate consumption via TLC or GC. |
Detailed Experimental Protocol
This protocol describes a standard laboratory-scale batch synthesis in an undivided electrochemical cell.
Caption: Standard workflow for electrochemical synthesis and purification.
Methodology:
-
Apparatus Setup:
-
Place a 100 mL glass beaker in a cooling bath on a magnetic stir plate.
-
Secure a glassy carbon plate (e.g., 2x5 cm) as the anode and a platinum foil (e.g., 2x5 cm) as the cathode. Ensure they are parallel and do not touch.
-
Connect the electrodes to a DC power supply (potentiostat/galvanostat).
-
-
Reagent Preparation:
-
In the beaker, dissolve Methyl 2-furoate (e.g., 1.26 g, 10 mmol) and Et₄NBF₄ (e.g., 1.08 g, 5 mmol) in 50 mL of anhydrous methanol.
-
Add a magnetic stir bar.
-
-
Electrolysis:
-
Begin stirring and cool the solution to between 0 and 5 °C.
-
Apply a constant current corresponding to a density of ~5 mA/cm² of the anode surface area.
-
Continue the electrolysis until the required charge (2.2 F/mol) has passed, or until TLC/GC analysis shows full consumption of the starting material. Hydrogen gas will evolve at the cathode.
-
-
Work-up and Purification:
-
Once the reaction is complete, turn off the power supply.
-
Remove the electrodes.
-
Concentrate the solution under reduced pressure to remove most of the methanol.
-
Add 50 mL of water and extract the product with diethyl ether (3 x 30 mL).
-
Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate the solvent.
-
-
Final Purification & Characterization:
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses the most common issues in a question-and-answer format.
Caption: A logical guide for troubleshooting low-yield experiments.
Q1: My reaction shows little to no conversion, and the current is very low or zero.
-
Answer: This is almost always a conductivity issue.
-
Cause: The most common reason is an insufficient concentration of the supporting electrolyte or its complete omission. Methanol has very low intrinsic conductivity.[1]
-
Solution: Ensure the supporting electrolyte (e.g., Et₄NBF₄) is added at the recommended concentration (0.05-0.1 M). Also, verify that all electrical connections from the power supply to the electrodes are secure.[12]
-
Q2: The reaction starts, but then the current drops and conversion stops.
-
Answer: This points to electrode passivation.
-
Cause: During the reaction, an insulating film of polymeric byproduct can form on the anode surface, preventing further electron transfer from the substrate.[13]
-
Solution: Disconnect the cell and inspect the anode. If a film is visible, clean the electrode. For graphite or glassy carbon, this can be done by fine mechanical polishing (e.g., with fine-grit sandpaper or alumina slurry), followed by sonication in a solvent like isopropanol.[13]
-
Q3: The reaction mixture turns dark brown or black, and I get a low yield of a tarry product.
-
Answer: This indicates significant polymerization of the starting material or intermediate.
-
Cause 1: Current density is too high. An excessively high current density creates a high concentration of the reactive radical cation at the anode surface, promoting polymerization over the desired reaction with methanol.[8]
-
Solution 1: Reduce the applied current to stay within the recommended 3.0 - 10.0 mA/cm² range.
-
Cause 2: Temperature is too high. Higher temperatures increase the rate of side reactions, including polymerization.
-
Solution 2: Ensure your cooling bath is effectively maintaining the reaction temperature between 0 and 5 °C.
-
Q4: I observe vigorous gas bubbling at the anode, not just the cathode.
-
Answer: You are likely seeing oxygen evolution from the oxidation of residual water or methanol itself.
-
Cause: This side reaction becomes competitive if the current density is too high or the concentration of the methyl 2-furoate substrate is too low (either at the start or near the end of the reaction).[8] It reduces the Faradaic efficiency, as electrons are wasted on oxidizing the solvent instead of the substrate.
-
Solution: Operate at a lower current density. If this occurs late in the reaction, it may be an indicator that the substrate is depleted and the reaction is complete.
-
Frequently Asked Questions (FAQs)
-
What is the expected cis/trans ratio of the product? The electrochemical methoxylation typically produces a mixture of cis and trans isomers, and the ratio is not always highly selective.[2] Further separation, if required, would need to be achieved by chromatography.
-
Can I use a different supporting electrolyte? Yes. Other quaternary ammonium salts like tetrabutylammonium tetrafluoroborate (Bu₄NBF₄) or lithium perchlorate (LiClO₄) can be used. However, ensure they are electrochemically stable within the potential window of the reaction and are soluble in methanol.
-
How critical is the use of anhydrous methanol? It is highly recommended. Water can act as a competing nucleophile, potentially leading to the formation of hydroxylated or ring-opened byproducts, which complicates purification and lowers the yield of the desired product.
-
Is it possible to scale up this reaction? Yes. While this guide describes a batch process, this reaction is well-suited for transposition to a continuous flow electrochemical reactor.[3] Flow cells can offer improved mass transport, better temperature control, and more consistent results, making them ideal for larger-scale synthesis.[1]
References
-
Self-supported paired electrosynthesis of 2,5-dimethoxy-2,5-dihydrofuran using a thin layer flow cell without intentionally added supporting electrolyte. (2015). ResearchGate. [Link]
-
A chemical–electrochemical cascading strategy for the efficient synthesis of 2,5-furandicarboxylic acid and its methyl ester from 2-furoic acid and CO2. (2021). ResearchGate. [Link]
-
A Survival Guide for the “Electro-curious”. (2019). National Institutes of Health (NIH). [Link]
-
Improved Electrosynthesis of Biomass Derived Furanic Compounds via Nitroxyl Radical Redox Mediation. (2022). National Institutes of Health (NIH). [Link]
-
Catalytic valorization of methyl 2-furoate to diacids or dicarboxylates. UDSpace. [Link]
-
A chemical-electrochemical cascading strategy for the efficient synthesis of 2,5-furandicarboxylic acid and its methyl ester from 2-furoic acid and CO2. (2022). Royal Society of Chemistry. [Link]
-
A guide to troubleshooting metal sacrificial anodes for organic electrosynthesis. (2024). Semantic Scholar. [Link]
-
Indirect electrochemical preparation of 2,5-dimethoxy-2,5-dihydrofuran from furan in a packed bed electrochemical reactor. (2012). ResearchGate. [Link]
-
Synthesis of 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol from 2-Acetylfuran. (2003). ResearchGate. [Link]
-
Photoelectrochemical dimethoxylation of furan via a bromide redox mediator using a BiVO4/WO3 photoanode. (2015). Royal Society of Chemistry. [Link]
-
Oxidative Coupling of 2-methyl furoate: a scalable synthesis of Dimethyl 2,2'-bifuran-5,5'-dicarboxylate. (2021). ResearchGate. [Link]
-
Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans. (2020). Semantic Scholar. [Link]
-
Synthesis of dimethyl furan-2,5 dicarboxylate from furan. Adapted from Ref.. (2021). ResearchGate. [Link]
-
Methyl 2-furoate. Cheméo. [Link]
-
Electrochemical Oxidation of Methyl Orange in an Active Carbon Packed Electrode Reactor (ACPER): Degradation Performance and Kinetic Simulation. (2022). MDPI. [Link]
-
Troubleshooting Electrochemical Cell. (2017). redox.me. [Link]
-
Methyl 2-furoate. PubChem. [Link]
-
METHYL 2-FUROATE. gsrs.ncats.nih.gov. [Link]
-
Exploring Electrochemical C(sp3)–H Oxidation for the Late-Stage Methylation of Complex Molecules. (2021). ChemRxiv. [Link]
-
Electrochemical oxidation route of methyl paraben on a boron-doped diamond anode. (2021). ResearchGate. [Link]
-
A Strategic High Yield Synthesis of 2,5-Dihydroxy-1,4-benzoquinone Based MOFs. (2019). ACS Publications. [Link]
-
Supporting Information: Integrated Biphasic Electrochemical Oxidation of Hydroxymethylfurfural to 2,5-Furandicarboxylic Acid. TU Wien. [Link]
-
Electrochemical Oxidation of Methyl Orange in an Active Carbon Packed Electrode Reactor (ACPER): Degradation Performance and Kinetic Simulation. (2022). PubMed. [Link]
-
Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde and Related Compounds. (2008). ResearchGate. [Link]
-
Synthesis of 2-methyl-5-methoxy-1,4-benzoquinone and In-silico Activity Profiling Toward Cytochrome P450-3A4. (2019). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound, mixture of cis and trans technical grade, 85 62435-72-7 [sigmaaldrich.com]
- 3. Electrochemical Oxidation of bio-based furan in batch and flow mode - Chemistry Today May-June 2021 Vol 39 (3) | Minakem [minakem.com]
- 4. chemeo.com [chemeo.com]
- 5. Methyl 2-furoate | C6H6O3 | CID 11902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A Survival Guide for the “Electro-curious” - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. Electrochemical Oxidation of Methyl Orange in an Active Carbon Packed Electrode Reactor (ACPER): Degradation Performance and Kinetic Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. echemi.com [echemi.com]
- 12. redox.me [redox.me]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Chromatographic Separation of Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate Isomers
Welcome to the technical support center for the chromatographic separation of cis and trans isomers of Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The methodologies and principles discussed herein are grounded in established chromatographic theory and practical laboratory experience to ensure scientific integrity and reliable outcomes.
Introduction: The Challenge of Isomer Separation
This compound is a heterocyclic compound that exists as cis and trans geometric isomers. Due to their identical molecular weight and similar physicochemical properties, separating these isomers presents a significant chromatographic challenge. Achieving baseline resolution is critical for accurate quantification, impurity profiling, and ensuring the stereochemical purity of drug candidates. This guide will explore common issues encountered during the separation of these isomers and provide systematic solutions.
Troubleshooting Guide: From Problem to Resolution
This section addresses specific problems you may encounter during your chromatographic analysis. Each issue is broken down into potential causes and actionable solutions.
Problem 1: Poor Resolution or Complete Co-elution of cis and trans Isomers
Poor resolution is the most common issue when separating geometric isomers. This manifests as overlapping peaks or a single broad peak.
Potential Causes:
-
Inappropriate Stationary Phase: The selectivity of the column is insufficient to differentiate between the subtle structural differences of the isomers.
-
Incorrect Mobile Phase Composition: The mobile phase polarity may not be optimal for differential partitioning of the isomers between the stationary and mobile phases.
-
Suboptimal Temperature: Column temperature can influence selectivity and efficiency.
Solutions:
-
Stationary Phase Selection:
-
Initial Approach (Normal Phase): A bare silica or diol-based column is often a good starting point for separating polar, non-ionic isomers. The polar surface can interact differently with the spatial arrangement of the methoxy and carboxylate groups.
-
Alternative Approaches:
-
Phenyl-based columns: These can offer alternative selectivity through π-π interactions, which may differ between the cis and trans isomers.
-
Supercritical Fluid Chromatography (SFC): SFC, particularly with chiral stationary phases (CSPs), can provide unique selectivity for isomers and is a powerful tool for both chiral and achiral separations. While these are geometric isomers, the spatial arrangement can lead to differential interactions on a chiral surface.
-
-
-
Mobile Phase Optimization:
-
Normal Phase HPLC:
-
Start with a non-polar solvent like hexane or heptane and a slightly more polar modifier like isopropanol (IPA) or ethanol.
-
Systematically vary the percentage of the polar modifier in small increments (e.g., 0.5-1%). A lower percentage of the polar modifier generally increases retention and can improve resolution.
-
-
SFC:
-
The primary mobile phase is supercritical CO2.
-
Use a polar co-solvent such as methanol or ethanol. The choice and percentage of the co-solvent are critical for achieving selectivity.
-
-
-
Temperature Adjustment:
-
Vary the column temperature between 25°C and 40°C. Lower temperatures can sometimes increase resolution by enhancing the differential interactions with the stationary phase.
-
Problem 2: Peak Tailing
Peak tailing can compromise peak integration and reduce the accuracy of quantification.
Potential Causes:
-
Secondary Interactions: Unwanted interactions between the analyte and active sites (e.g., silanols) on the silica support.
-
Column Overload: Injecting too much sample can lead to non-symmetrical peak shapes.
-
Mobile Phase pH (in Reversed-Phase): While less common for this compound in normal phase, residual acidic or basic character can cause tailing.
Solutions:
-
Mobile Phase Additives:
-
In normal phase, adding a small amount of a competitive agent like triethylamine (TEA) or acetic acid can block active sites on the silica surface, reducing tailing. Start with a low concentration (e.g., 0.1% v/v).
-
-
Reduce Sample Concentration:
-
Dilute the sample and reinject. If peak shape improves, the original sample was likely overloaded.
-
-
Use a High-Purity Silica Column:
-
Modern columns are often end-capped to minimize exposed silanol groups, which are a primary cause of tailing for polar compounds.
-
Problem 3: Irreproducible Retention Times
Shifting retention times can make peak identification and quantification unreliable.
Potential Causes:
-
Inadequate Column Equilibration: The column is not fully equilibrated with the mobile phase before injection.
-
Fluctuations in Mobile Phase Composition: Inconsistent mixing of mobile phase components.
-
Temperature Fluctuations: The column temperature is not stable.
-
Pump Issues: Leaks or faulty check valves can cause inconsistent flow rates.
Solutions:
-
Ensure Proper Equilibration:
-
Flush the column with at least 10-20 column volumes of the mobile phase before the first injection and between gradient runs.
-
-
Mobile Phase Preparation:
-
Premix mobile phase components and degas them thoroughly to prevent bubble formation.
-
-
Use a Column Thermostat:
-
Maintain a constant and consistent column temperature throughout the analytical run.
-
-
System Maintenance:
-
Regularly inspect the HPLC/SFC system for leaks and perform routine maintenance on pumps and seals.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for method development for separating these isomers?
A1: A pragmatic starting point is Normal Phase HPLC.
-
Column: A standard silica or diol column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: 98:2 (v/v) Hexane:Isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (as the furan ring has some UV absorbance).
-
Temperature: 30°C.
From this starting point, you can adjust the isopropanol percentage to optimize resolution.
Q2: Can Reversed-Phase HPLC be used?
A2: While possible, it is generally less effective for these types of isomers. The low hydrophobicity of the molecule would likely lead to poor retention on a C18 or C8 column, even with a highly aqueous mobile phase. Normal phase or SFC typically provides better selectivity for geometric isomers with polar functional groups.
Q3: My sample is a technical grade mixture. How does this affect the separation?
A3: Technical grade samples (often around 85% purity) will contain impurities from the synthesis. These can co-elute with your isomers of interest. It is crucial to run a blank (solvent injection) and, if possible, analyze the starting materials to identify potential interferences. If impurities are problematic, a two-dimensional LC approach or coupling with a mass spectrometer (LC-MS) for peak purity assessment is recommended.
Q4: Is Gas Chromatography (GC) a viable option?
A4: Given the compound's boiling point (118-121 °C at 12 mmHg), GC is a potential technique. A non-polar or mid-polarity capillary column (e.g., DB-5 or DB-17) could be effective. The primary challenge would be ensuring thermal stability and preventing on-column degradation.
Data Presentation & Experimental Protocols
Table 1: Example Starting Conditions for Different Chromatographic Modes
| Parameter | Normal Phase HPLC | Supercritical Fluid Chromatography (SFC) |
| Column | Silica, 250 x 4.6 mm, 5 µm | Chiralpak AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Hexane:Isopropanol (95:5) | CO₂:Methanol (85:15) |
| Flow Rate | 1.0 mL/min | 3.0 mL/min |
| Back Pressure | ~50 bar | 150 bar |
| Temperature | 30°C | 35°C |
| Detection | UV at 210 nm | UV at 210 nm |
Experimental Protocol: Normal Phase HPLC Method Development
-
System Preparation:
-
Ensure the HPLC system is clean and primed with the initial mobile phase components (Hexane and Isopropanol).
-
-
Column Installation and Equilibration:
-
Install a silica column (250 x 4.6 mm, 5 µm).
-
Equilibrate the column with 98:2 Hexane:IPA at 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dissolve the this compound isomer mixture in the mobile phase to a concentration of approximately 1 mg/mL.
-
-
Initial Injection:
-
Inject 10 µL of the sample and acquire the chromatogram.
-
-
Optimization:
-
If resolution is poor, decrease the percentage of Isopropanol in 0.5% increments (e.g., to 1.5%, then 1.0%). Allow the column to re-equilibrate for 15-20 minutes after each change.
-
If retention times are excessively long, increase the percentage of Isopropanol in 1% increments.
-
-
Final Method:
-
Once satisfactory resolution is achieved, document the final mobile phase composition, flow rate, and temperature.
-
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common separation issues.
Caption: Troubleshooting workflow for isomer separation.
References
- Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed
Troubleshooting unexpected outcomes in the hydrolysis of dimethoxy-dihydrofurans
Technical Support Center: Hydrolysis of Dimethoxy-dihydrofurans
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for unexpected outcomes during the hydrolysis of 2,5-dimethoxy-2,5-dihydrofuran and its derivatives. The hydrolysis to generate succinaldehyde is a cornerstone reaction for synthesizing a variety of heterocyclic compounds and complex molecular scaffolds[1][2]. However, the apparent simplicity of this acetal hydrolysis belies a sensitivity to reaction conditions that can lead to polymerization, low yields, and purification challenges. This guide is structured in a question-and-answer format to directly address the practical issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the primary, expected outcome of hydrolyzing 2,5-dimethoxy-2,5-dihydrofuran?
The primary and expected product is succinaldehyde (butanedial). The reaction involves the cleavage of two acetal groups within the dihydrofuran ring, mediated by water, typically under acidic or neutral thermal conditions. This process releases two equivalents of methanol and yields the highly reactive dialdehyde[2]. Due to its reactivity, succinaldehyde is often generated and used in situ for subsequent reactions, such as the Paal-Knorr synthesis of pyrroles and furans or in organocatalytic dimerizations[1][2].
Q2: What are the "standard" reaction conditions for this hydrolysis?
There is no single "standard" protocol, as the optimal conditions depend heavily on the desired purity of the succinaldehyde and its subsequent use. However, two main approaches are widely documented:
-
Acid-Catalyzed Hydrolysis: This method involves using a catalytic amount of a Brønsted or Lewis acid in an aqueous or mixed-solvent system. It is often faster but carries a higher risk of side reactions if not carefully controlled[3][4].
-
Neutral Hydrolysis: This involves heating 2,5-dimethoxytetrahydrofuran in deionized water without any added acid catalyst. This method is often preferred when high-purity succinaldehyde is required, as it minimizes acid-catalyzed polymerization[5][6].
Q3: My starting material is 2,5-dimethoxytetrahydrofuran. Does this guide apply?
Yes. While this guide focuses on the dihydrofuran precursor, the hydrolysis of 2,5-dimethoxytetrahydrofuran (the saturated analog) also yields succinaldehyde under acidic conditions and is used interchangeably as a stable precursor[2]. The troubleshooting principles regarding catalyst choice, temperature control, and managing side reactions are directly applicable[3].
Troubleshooting Guide: Unexpected Outcomes
This section addresses specific experimental failures and provides causal explanations and validated solutions.
Problem 1: The reaction is sluggish, incomplete, or shows no conversion.
Q: I've run my reaction for several hours, but TLC/GC-MS analysis shows a large amount of unreacted starting material. What could be wrong?
This is a common issue that typically points to problems with reaction kinetics or catalyst efficacy.
-
Potential Cause 1: Inefficient Catalyst or Catalyst Deactivation.
-
Explanation: The choice of acid catalyst is critical. Weak acids may not be potent enough to achieve a reasonable reaction rate, while certain Lewis acids can be deactivated by trace amounts of water in the reagents or solvent[3]. The purity of the starting materials is also crucial, as impurities can inhibit the catalyst[3].
-
Recommended Solution:
-
Screen Catalysts: If using an acid catalyst, consider screening alternatives. For pyrrole synthesis following hydrolysis, catalysts like acetic acid, Zn(OTf)₂, or ZrOCl₂·8H₂O have proven effective[3].
-
Verify Catalyst Activity: Ensure your acid catalyst is not old or degraded. For moisture-sensitive Lewis acids, use anhydrous reagents and oven-dried glassware[3].
-
Increase Catalyst Loading: A modest increase in catalyst loading can sometimes overcome kinetic barriers, but be cautious, as this can also increase the risk of polymerization (see Problem 2).
-
-
-
Potential Cause 2: Suboptimal Reaction Temperature.
-
Explanation: Acetal hydrolysis requires an activation energy that may not be met at room temperature. Insufficient heat will result in a slow or stalled reaction.
-
Recommended Solution: The optimal temperature depends on the specific protocol. For neutral hydrolysis, temperatures of 75-90°C are effective[5][6]. For acid-catalyzed systems, temperatures can range from ambient to reflux, with 70°C being optimal for certain catalysts like Zn(OTf)₂[3]. If the reaction is sluggish, consider a stepwise increase in temperature while monitoring the reaction progress closely.
-
Problem 2: The reaction mixture has turned dark, and I've isolated a tar-like, insoluble polymer.
Q: My reaction produced a significant amount of dark, intractable material, resulting in a very low yield of the desired product. Why did this happen?
Polymerization is the most frequent and challenging side reaction in furan chemistry, especially under acidic conditions[7].
-
Potential Cause: Excessive Acidity and/or Temperature.
-
Explanation: Both the furan ring and the resulting succinaldehyde product are highly susceptible to polymerization under strong acidic conditions[4][8]. The furan ring can undergo acid-catalyzed ring-opening and intermolecular reactions, while succinaldehyde can readily self-polymerize via aldol-type reactions. High temperatures exacerbate these degradation pathways.
-
Recommended Solutions:
-
Switch to Neutral Hydrolysis: The most effective way to avoid acid-catalyzed polymerization is to eliminate the acid catalyst entirely. Heating 2,5-dimethoxy-2,5-dihydrofuran in deionized water provides high-purity succinaldehyde, albeit sometimes requiring longer reaction times[5][6].
-
Reduce Acidity: If an acid catalyst is necessary for a subsequent one-pot reaction, use the minimum effective catalytic amount. Avoid strong, non-volatile acids like sulfuric acid in favor of milder or volatile acids like acetic acid or formic acid.
-
Control Temperature: Do not overheat the reaction. Use the lowest temperature that provides a reasonable reaction rate. Once hydrolysis is complete, consider cooling the mixture before proceeding if possible.
-
-
Problem 3: My final product is a mixture containing partially hydrolyzed intermediates.
Q: After work-up, NMR analysis shows my product is not pure succinaldehyde but a mixture. What are these impurities?
-
Potential Cause: Incomplete Reaction.
-
Explanation: The hydrolysis of the two methoxy groups is a stepwise process. Insufficient reaction time or a suboptimal temperature can lead to a mixture of the starting material, the mono-hydrolyzed intermediate (5-methoxy-2,5-dihydrofuran-2-ol), and the desired succinaldehyde[6].
-
Recommended Solutions:
-
Monitor Reaction to Completion: Do not rely on a fixed reaction time from a published procedure. Actively monitor the disappearance of the starting material using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS)[3].
-
Optimize Reaction Time & Temperature: If the reaction consistently stalls, leaving intermediates, consider modestly increasing the reaction time or temperature to drive it to completion.
-
-
Problem 4: I achieved good conversion, but my yield dropped significantly after work-up and purification.
Q: The initial reaction seemed clean, but I lost most of my product during the isolation process. How can I improve my purification strategy?
-
Potential Cause: Product Instability During Isolation.
-
Explanation: Succinaldehyde is a sensitive material that can degrade or polymerize during prolonged or high-temperature purification steps like rotary evaporation or distillation[6][8]. Residual acid from the reaction can also cause degradation during concentration.
-
Recommended Solutions:
-
Neutralize Before Concentration: If an acid catalyst was used, neutralize the reaction mixture before any concentration steps. A wash with a saturated sodium bicarbonate solution is often effective[3].
-
Azeotropic Water Removal: Residual water can interfere with subsequent steps. After initial extraction, adding toluene and performing rotary evaporation can help remove water azeotropically[5].
-
Careful Distillation: If distillation is required, perform it under reduced pressure at the lowest possible temperature. A vapor temperature of 38-40°C has been reported for successful succinaldehyde distillation[5].
-
Use Directly: The most robust method is often to use the crude or extracted solution of succinaldehyde directly in the next step without full isolation, a strategy used in several multi-step syntheses[6].
-
-
Data Summary & Key Parameters
The following table summarizes reaction conditions from cited literature, providing a comparative overview for experimental design.
| Method | Catalyst | Solvent | Temperature | Typical Time | Key Outcome/Observation | Reference |
| Neutral Hydrolysis | None | Deionized Water | 90 °C | 2 h | Homogenous light-yellow solution of succinaldehyde. Good for high purity. | [5] |
| Neutral Hydrolysis | None | Water | 75 °C | 4 h | Near complete consumption of acetal. Variable yields after extraction. | [6] |
| Acid-Catalyzed | Acetic Acid | Acetic Acid | Reflux | Varies | Can serve as both catalyst and solvent for subsequent pyrrole synthesis. | [2][3] |
| Acid-Catalyzed | Zn(OTf)₂ | Acetonitrile | 70 °C | Varies | Reported as optimal for a specific amine reaction. | [3] |
| Acid-Catalyzed | Strong Acids (e.g., TfOH) | Varies | Varies | Varies | High risk of polymerization and side reactions. | [4][7] |
Visualized Workflows and Mechanisms
General Hydrolysis & Troubleshooting Workflow
This diagram outlines the logical flow from reaction setup to troubleshooting common issues.
Caption: Simplified mechanism of acid-catalyzed acetal hydrolysis.
Experimental Protocols
Protocol 1: Neutral Hydrolysis for High-Purity Succinaldehyde
(Adapted from Organic Syntheses, 2022, 99, 139-158) [5] This protocol minimizes acid-catalyzed side reactions and is ideal for applications requiring pure succinaldehyde.
-
Reaction Setup: To a 500 mL round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add 2,5-dimethoxytetrahydrofuran (100 mL, 0.772 mol) and deionized water (200 mL).
-
Heating: Place the flask in a pre-heated heating block at 90°C and stir the biphasic mixture vigorously (e.g., 500 rpm).
-
Reaction: Continue heating and stirring for 2 hours. The mixture should become a clear, homogenous, light-yellow solution.
-
Distillation of Byproducts: Replace the condenser with a distillation apparatus. Increase the heating block temperature to 120°C and collect the distillate (a mixture of methanol and water) at atmospheric pressure for approximately 2.5 hours.
-
Concentration: Remove the remaining solvent via rotary evaporation (65°C water bath, 75 mmHg) to yield crude succinaldehyde as a yellow oil.
-
Azeotropic Drying (Optional but Recommended): Add toluene (100 mL) to the crude product and repeat the rotary evaporation to azeotropically remove residual water. Repeat this step twice more.
-
Purification (Optional): The crude succinaldehyde can be purified further by vacuum distillation (product distills at a vapor temperature of 38-40°C). The purified product is a colorless oil.
Protocol 2: General Monitoring by Thin Layer Chromatography (TLC)
-
Plate Preparation: Use silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄).
-
Solvent System (Eluent): A good starting point for an eluent system is a mixture of ethyl acetate and hexanes. A 30:70 (v/v) mixture of ethyl acetate:hexanes is often effective. Adjust polarity as needed.
-
Spotting: At various time points (e.g., t=0, 1h, 2h), take a small aliquot from the reaction mixture using a capillary tube and spot it onto the TLC plate. Also spot the pure starting material as a reference.
-
Development: Place the TLC plate in a developing chamber containing the eluent. Allow the solvent front to travel up the plate.
-
Visualization:
-
The starting 2,5-dimethoxy-2,5-dihydrofuran is not UV active.
-
Visualize the spots using a potassium permanganate (KMnO₄) stain. The starting material and product will appear as yellow/brown spots on a purple background.
-
The reaction is complete when the spot corresponding to the starting material (higher Rf value) is no longer visible.
-
References
- Troubleshooting low conversion rates in 2,5-dimethoxytetrahydrofuran reactions. BenchChem.
- 2 - Organic Syntheses Procedure. Organic Syntheses.
- Organocatalytic Dimerization of Succinaldehyde. Organic Syntheses.
- Prostaglandin Total Synthesis Enabled by the Organocatalytic Dimerization of Succinaldehyde. University of Bristol Research Portal.
- Application Notes and Protocols: 2,5-Dimethoxytetrahydrofuran as a Versatile Building Block for Heterocyclic Compounds. BenchChem.
- Succinaldehyde from 2,5-dimethoxytetrahydrofuran. Reddit.
- Brønsted Acid-C
- Brønsted Acid-Catalyzed Reduction of Furans. Journal of the American Chemical Society.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Bro̷nsted Acid-Catalyzed Reduction of Furans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orgsyn.org [orgsyn.org]
- 6. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
Safe handling and storage protocols for Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate
Welcome to the dedicated support center for Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate (CAS No: 62435-72-7). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical information, safe handling protocols, and troubleshooting advice to ensure the successful and safe execution of your experiments. My aim is to combine technical precision with practical, field-tested insights to address the specific challenges you may encounter.
Section 1: Compound Profile and Hazard Identification
This compound is a combustible liquid that requires careful handling to avoid potential health hazards.[1] Understanding its properties is the first step toward safe and effective use.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₂O₅ | [1][2] |
| Molecular Weight | 188.18 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 118-121 °C at 12 mmHg | [1] |
| Density | 1.175 g/mL at 25 °C | [1] |
| Flash Point | 104 °C (219.2 °F) - closed cup | [1] |
| Refractive Index | n20/D 1.449 | [1][2] |
Hazard Summary
While specific GHS classifications for this exact compound are not universally listed, related furan derivatives present a range of hazards. It is prudent to treat this compound with similar caution. Hazards associated with similar structures include:
-
Flammability: As a combustible liquid, it can ignite when exposed to heat or flame.[1][3]
-
Skin Irritation: Can cause skin irritation upon contact.[4][5]
-
Respiratory Irritation: Inhalation of vapors may be harmful and cause respiratory irritation.[4][5]
-
Harmful if Swallowed: Accidental ingestion may be harmful.[3][5]
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and properties of this compound.
Q1: What are the primary hazards I should be aware of when working with this compound?
A1: The primary hazards are its combustibility and its potential to cause irritation to the eyes, skin, and respiratory tract.[1][3][4][5] It is also considered harmful if swallowed.[3][5] Therefore, appropriate personal protective equipment (PPE) and a well-ventilated work area are essential.
Q2: How should I properly store this chemical in the lab?
A2: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[3][6] It should be kept away from heat, sparks, open flames, and other ignition sources.[3][6] The storage area should be designated for combustible or flammable liquids.[3] Avoid storing it in pits, depressions, or basements where vapors could accumulate.[6]
Q3: What materials are incompatible with this compound?
A3: The primary incompatibility is with strong oxidizing agents.[3][6] Contact with these can lead to vigorous reactions, potentially causing fire or explosion. Always review your experimental plan to ensure that this compound is not brought into contact with incompatible materials.
Q4: Can I store this compound long-term? What is its shelf life?
A4: For unopened containers from the supplier, a shelf life of up to 18 months can be expected under proper storage conditions. Once opened, it is recommended to use the compound within 12 months.[5] Over time, gradual decomposition or reaction with atmospheric moisture can occur, especially if not sealed properly.
Q5: What are the signs of decomposition I should look for?
A5: Signs of decomposition can include a change in color (darkening), the development of an unusual odor, or an increase in viscosity. If you observe any of these changes, it is advisable to re-analyze the compound for purity before use or dispose of it according to your institution's guidelines.
Section 3: Troubleshooting Guide for Experimental Applications
This section provides solutions to potential issues you might encounter during your experiments.
Issue 1: My reaction is not proceeding as expected, or I am seeing unexpected byproducts.
-
Potential Cause 1: Compound Degradation due to Hydrolysis. The molecule contains two acetal groups and a methyl ester, all of which are susceptible to hydrolysis under acidic or basic conditions. Trace amounts of acid or base in your reaction mixture, or even on your glassware, can catalyze the decomposition of the starting material.
-
Troubleshooting Steps:
-
Ensure all solvents and reagents are anhydrous and free of acidic or basic impurities.
-
Use freshly dried glassware.
-
If your reaction requires acidic or basic conditions, consider if a milder catalyst or a different synthetic route is possible.
-
Run a control reaction with a fresh bottle of the furan derivative to rule out starting material degradation.
-
-
-
Potential Cause 2: Thermal Instability. While the boiling point is high, prolonged heating at elevated temperatures can lead to thermal decomposition.[7] Furan derivatives can undergo complex rearrangements and polymerizations at high temperatures.
-
Troubleshooting Steps:
-
Attempt the reaction at a lower temperature for a longer duration.
-
Monitor the reaction progress closely using techniques like TLC or GC-MS to identify the formation of degradation products.
-
Consider alternative, lower-temperature activation methods if applicable (e.g., microwave irradiation, photochemistry).
-
-
Issue 2: I am observing a precipitate or insoluble material forming in my reaction.
-
Potential Cause: Polymerization. Dihydrofuran rings can be susceptible to polymerization, especially in the presence of certain catalysts or impurities.[8]
-
Troubleshooting Steps:
-
Ensure your reaction setup is free from contaminants that could initiate polymerization.
-
If possible, run the reaction at a more dilute concentration.
-
Analyze the precipitate to determine if it is a polymeric byproduct.
-
-
Issue 3: My product yield is consistently low.
-
Potential Cause 1: Incomplete Reaction. The steric hindrance from the methoxy and carboxylate groups might slow down the reaction rate.
-
Troubleshooting Steps:
-
Increase the reaction time.
-
Consider using a more active catalyst or a higher reaction temperature (while being mindful of thermal stability).
-
Ensure efficient mixing to overcome any mass transfer limitations.
-
-
-
Potential Cause 2: Starting Material Purity. The technical grade of this compound is often around 85%.[1] Impurities may interfere with the reaction.
-
Troubleshooting Steps:
-
Verify the purity of your starting material using techniques like NMR or GC.
-
If necessary, purify the starting material by distillation under reduced pressure before use.
-
-
Section 4: Safe Handling and Emergency Protocols
Adherence to strict safety protocols is non-negotiable.
Personal Protective Equipment (PPE)
A diagram illustrating the necessary PPE for handling this compound is provided below.
Caption: Workflow for responding to a chemical spill.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [3][6]* Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower. [3]Seek medical attention if irritation develops or persists. [6]* Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention. [3][9]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention or call a poison control center. [3][4]
References
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Methyltetrahydrofuran. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2,5-dimethoxy-2,5-dimethyl-2,5-dihydrofuran. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Dimethoxytetrahydrofuran. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Dihydrofuran. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Dimethyl Furan-2,5-dicarboxylate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,5-Dihydrofurans. Retrieved from [Link]
-
MDPI. (2023). Preparation, Thermal Stability, and Preliminary Gas Separation Performance of Furan-Based Bio-Polyimide Films. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Green Chemistry. Retrieved from [Link]
-
ACS Publications. (2021). Synthesis and Properties of Furan Derivatives for Epoxy Resins. Retrieved from [Link]
-
ResearchGate. (2008). Synthesis of (5S)-5-methylfuran-2(5H)-one and its dihydro derivative. Retrieved from [Link]
-
ResearchGate. (2020). Thermal decomposition of furans with oxygenated substituents: A combined experimental and quantum chemical study. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The effect of electron density in furan pendant group on thermal-reversible Diels–Alder reaction based self-healing properties of polymethacrylate derivatives. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. 2,5-二氢-2,5-二甲氧基-2-呋喃羧酸甲酯,顺反异构体混合物 technical grade, 85% | Sigma-Aldrich [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. chemos.de [chemos.de]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. 2,5-Dihydrofuran synthesis [organic-chemistry.org]
- 9. cdhfinechemical.com [cdhfinechemical.com]
Identification and characterization of byproducts in Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate. This valuable intermediate, often prepared via the Achmatowicz reaction, can present unique challenges during its synthesis and purification. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind our recommendations to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common issues encountered during the synthesis of this compound, focusing on the identification and mitigation of byproducts.
Q1: My reaction yields are consistently low, and I observe multiple spots on my TLC analysis. What are the likely byproducts?
A1: Low yields and the presence of multiple byproducts are common challenges in the Achmatowicz reaction, particularly when using substrates with electron-withdrawing groups like methyl 2-furoate. The primary byproducts to consider are:
-
Unreacted Starting Material (Methyl 2-furoate or Furfuryl Alcohol derivative): Incomplete conversion is a frequent issue.
-
2-Furoic Acid: Hydrolysis of the methyl ester can occur if there is residual water in the reaction mixture or during workup.
-
Ring-Opened Byproduct (Methyl (Z)-4,4-dimethoxybut-2-enoate): The acidic conditions used in some variations of the Achmatowicz reaction, or acidic impurities, can catalyze the opening of the dihydrofuran ring.
-
Polymeric Materials: Furan derivatives are susceptible to polymerization, especially in the presence of strong acids or upon prolonged heating.
Q2: I suspect the formation of a ring-opened byproduct. How can I confirm its presence and what is the mechanism of its formation?
A2: The formation of Methyl (Z)-4,4-dimethoxybut-2-enoate is a significant possibility. The acidic environment can protonate the ring oxygen, initiating a cascade that leads to the more stable acyclic acetal.
Mechanism of Ring Opening:
Caption: Acid-catalyzed ring-opening of the dihydrofuran product.
Identification:
You can identify this byproduct using a combination of chromatographic and spectroscopic methods.
-
TLC Analysis: The ring-opened product is generally more polar than the starting material and the desired product.
-
NMR Spectroscopy: Look for characteristic signals of a vinyl proton and the absence of the dihydrofuran ring protons.
-
Mass Spectrometry: The ring-opened product will have the same mass as the desired product, but its fragmentation pattern will be different.
Q3: My NMR spectrum is complex. How can I distinguish the desired product from the main byproducts?
A3: Careful analysis of the 1H and 13C NMR spectra is crucial for identifying the components of your reaction mixture. The following table summarizes the expected chemical shifts for the key compounds.
| Compound | Key 1H NMR Signals (ppm) | Key 13C NMR Signals (ppm) |
| This compound (Desired Product) | 6.1-5.9 (m, 2H, vinyl), 5.5-5.3 (m, 1H, O-CH-O), 3.8 (s, 3H, COOCH3), 3.4-3.2 (two s, 6H, OCH3) | ~170 (C=O), ~130-125 (vinyl C), ~108 (O-CH-O), ~98 (C(OCH3)2), ~55 (OCH3), ~52 (COOCH3) |
| Methyl 2-furoate (Starting Material) | 7.6 (m, 1H), 7.2 (m, 1H), 6.5 (m, 1H), 3.9 (s, 3H, COOCH3) | ~159 (C=O), ~146, ~145, ~118, ~112 (furan ring), ~52 (COOCH3) |
| 2-Furoic Acid (Hydrolysis Byproduct) | 7.9 (m, 1H), 7.2 (m, 1H), 6.6 (m, 1H), 13.0 (br s, 1H, COOH) | ~160 (C=O), ~147, ~145, ~118, ~112 (furan ring) |
| Methyl (Z)-4,4-dimethoxybut-2-enoate (Ring-Opened Byproduct) | ~6.5-6.0 (m, 2H, vinyl), ~5.0 (t, 1H, CH(OCH3)2), 3.7 (s, 3H, COOCH3), 3.3 (s, 6H, OCH3) | ~166 (C=O), ~145 (vinyl C), ~121 (vinyl C), ~102 (CH(OCH3)2), ~53 (OCH3), ~51 (COOCH3) |
Q4: How can I minimize the formation of these byproducts?
A4: Minimizing byproduct formation requires careful control of reaction conditions.
-
Anhydrous Conditions: Use freshly distilled solvents and dry glassware to prevent hydrolysis of the ester and other water-mediated side reactions.
-
Temperature Control: The Achmatowicz reaction is often performed at low temperatures (e.g., -78 °C to 0 °C) to improve selectivity and reduce polymerization.
-
Choice of Oxidant: The choice of oxidizing agent (e.g., bromine, m-CPBA, or electrochemical oxidation) can significantly impact the byproduct profile. Electrochemical methods can sometimes offer cleaner reactions.[1][2]
-
pH Control: If using a method that generates acid, consider adding a non-nucleophilic base to neutralize it as it forms.
-
Reaction Time: Monitor the reaction progress by TLC to avoid prolonged reaction times that can lead to degradation of the product.
Experimental Protocols
Protocol 1: Identification of Byproducts by GC-MS
This protocol outlines a general method for identifying the components of your crude reaction mixture.
-
Sample Preparation: Dilute a small aliquot of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC-MS Analysis:
-
Injector Temperature: 250 °C
-
Column: A standard non-polar column (e.g., DB-5ms) is a good starting point.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C) to ensure elution of all components.
-
Mass Spectrometer: Operate in electron ionization (EI) mode.
-
-
Data Analysis:
-
Compare the retention times of the peaks in your sample to those of authentic standards of the starting material and potential byproducts if available.
-
Analyze the mass spectra of the unknown peaks. Look for the molecular ion peak and characteristic fragmentation patterns.
-
Workflow for Byproduct Identification:
Caption: Workflow for the identification of byproducts.
Protocol 2: Purification by Column Chromatography
Purification of the polar this compound can be challenging. Here is a recommended procedure.
-
Slurry Preparation: Adsorb your crude product onto a small amount of silica gel.
-
Column Packing: Pack a silica gel column with a non-polar solvent (e.g., hexanes).
-
Loading: Carefully load the silica-adsorbed crude product onto the top of the column.
-
Elution: Begin eluting with a non-polar solvent and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 100% hexanes to 50:50 hexanes:ethyl acetate. The exact gradient will need to be optimized based on your TLC analysis.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Note: For very polar byproducts that are difficult to separate, a more polar solvent system, such as dichloromethane/methanol, may be necessary.[3]
References
- BenchChem Technical Support Team. (2025).
- Adams, R., & Gauerke, C. G. (1927). Furan. Organic Syntheses, 7, 40.
- Wilson, W. C. (1927). 2-Furoic Acid. Organic Syntheses, 7, 40.
- BenchChem. (2025). molecular structure and formula of 2,5-dimethoxytetrahydrofuran.
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Bercaw, J. E. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
-
PubChem. (n.d.). Methyl 2-furoate. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
- Kara, S., Spickermann, D., Schrittwieser, J. H., Wever, R., & Hollmann, F. (2015). Methanol-Driven Oxidative Rearrangement of Biogenic Furans – Enzyme Cascades vs. Photobiocatalysis. Frontiers in Chemistry, 9, 648421.
- Yuan, M., et al. (2020). Visible-light-driven photobiocatalytic synthesis of chiral amines from alcohols using a robust and recyclable enzymatic system. Green Chemistry, 22(1), 123-128.
Sources
- 1. Frontiers | Methanol-Driven Oxidative Rearrangement of Biogenic Furans – Enzyme Cascades vs. Photobiocatalysis [frontiersin.org]
- 2. Methanol-Driven Oxidative Rearrangement of Biogenic Furans – Enzyme Cascades vs. Photobiocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Analysis of Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate and its Dihydrofuran Analogs for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry and synthetic organic chemistry, the dihydrofuran scaffold stands out as a privileged structural motif. Its presence in a myriad of bioactive natural products and pharmaceuticals underscores its significance. This guide provides an in-depth comparative analysis of Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate, a versatile synthetic intermediate, with other relevant dihydrofuran analogs. We will delve into their synthesis, reactivity, physicochemical properties, and biological activities, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their drug discovery and development endeavors.
Introduction: The Significance of the Dihydrofuran Core
The dihydrofuran ring system, a five-membered oxygen-containing heterocycle with one double bond, represents a versatile template for the synthesis of a wide array of complex molecules. Its unique stereochemical and electronic properties make it a valuable building block in the total synthesis of natural products and the development of novel therapeutic agents. Dihydrofuran derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2]
This compound, with its characteristic dimethoxy acetal functionality, serves as a key precursor in various synthetic transformations, most notably the Achmatowicz reaction, which provides a powerful route to pyranones and, subsequently, to a diverse range of monosaccharides and other bioactive molecules.[3][4] This guide will explore the nuances of this compound in comparison to other dihydrofuran analogs, providing a comprehensive resource for chemists and pharmacologists.
Synthesis and Reactivity: A Comparative Overview
The synthetic accessibility and subsequent reactivity of dihydrofuran analogs are critical considerations for their application in research and development.
Synthesis of this compound
The primary and most efficient method for the synthesis of this compound is the electrochemical dimethoxylation of methyl-2-furoate .[5] This method offers a green and scalable approach, avoiding the use of harsh chemical oxidants.
Experimental Protocol: Electrochemical Dimethoxylation of Methyl-2-furoate
This protocol is adapted from established electrochemical methods for the methoxylation of furan derivatives.
-
Apparatus: An undivided electrochemical cell equipped with a platinum or graphite anode and a platinum or graphite cathode. A constant current source is required.
-
Reagents:
-
Methyl-2-furoate
-
Anhydrous methanol (MeOH)
-
Supporting electrolyte (e.g., 0.1 M sodium methoxide (NaOMe) or ammonium bromide (NH4Br))
-
-
Procedure:
-
Dissolve methyl-2-furoate and the supporting electrolyte in anhydrous methanol in the electrochemical cell.
-
Cool the cell to 0-5 °C using an ice bath.
-
Apply a constant current density (typically 10-50 mA/cm²) to the anode.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by neutralizing the electrolyte (if basic).
-
Remove the methanol under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
-
Logical Workflow for Electrochemical Synthesis
Caption: Workflow for the electrochemical synthesis of this compound.
The Achmatowicz Reaction: A Key Transformation
A cornerstone of furan chemistry, the Achmatowicz reaction, is an oxidative rearrangement that converts furfuryl alcohols into 6-hydroxy-2H-pyran-3(6H)-ones.[3][6] This transformation often proceeds through a 2,5-dimethoxy-2,5-dihydrofuran intermediate, highlighting the synthetic utility of this class of compounds.
Experimental Protocol: Achmatowicz Rearrangement of a Furfuryl Alcohol
This is a general protocol and may require optimization for specific substrates.
-
Reagents:
-
Furfuryl alcohol derivative
-
N-Bromosuccinimide (NBS) or meta-chloroperoxybenzoic acid (m-CPBA)
-
Methanol (MeOH)
-
Aqueous acid (e.g., dilute sulfuric acid or acetic acid)
-
-
Procedure:
-
Dissolve the furfuryl alcohol in a mixture of methanol and a suitable co-solvent (e.g., dichloromethane or tetrahydrofuran).
-
Cool the solution to 0 °C.
-
Add NBS or m-CPBA portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C until the starting material is consumed (monitor by TLC).
-
Quench the reaction with a solution of sodium thiosulfate (for NBS) or sodium sulfite (for m-CPBA).
-
Add water and extract the product with an organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry over anhydrous sodium sulfate and concentrate under reduced pressure to yield the intermediate 2,5-dimethoxy-2,5-dihydrofuran.
-
Dissolve the intermediate in a mixture of acetone and water.
-
Add a catalytic amount of dilute acid and stir at room temperature.
-
Monitor the rearrangement to the dihydropyranone by TLC.
-
Neutralize the acid and remove the organic solvent.
-
Extract the product, dry, and purify as described above.
-
Reaction Pathway of the Achmatowicz Reaction
Caption: Simplified reaction pathway of the Achmatowicz reaction.
Comparative Reactivity of Dihydrofuran Analogs
The reactivity of dihydrofurans is significantly influenced by the nature and position of substituents on the ring.
-
2,5-Dimethoxy Analogs: The acetal groups at the 2 and 5 positions make these compounds susceptible to acid-catalyzed hydrolysis, which can be exploited for further transformations. They are key intermediates in the Achmatowicz rearrangement.
-
2,3-Dihydrofurans: The endocyclic double bond in 2,3-dihydrofurans is electron-rich and readily undergoes electrophilic addition reactions. These analogs are also excellent substrates for various metal-catalyzed cross-coupling reactions.
-
Analogs with Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as the carboxylate group in this compound, can influence the reactivity of the dihydrofuran ring, making it less susceptible to certain electrophilic reactions.
Physicochemical and Spectroscopic Properties: A Comparative Table
Precise characterization of these compounds is paramount for their use in research. The following table summarizes key physicochemical and spectroscopic data. Note that specific spectroscopic values can vary slightly depending on the solvent and instrument used.
| Property | This compound | 2,5-Dimethoxy-2,5-dihydrofuran | 2,3-Dihydrofuran |
| Molecular Formula | C₈H₁₂O₅[7] | C₆H₁₀O₃[8] | C₄H₆O |
| Molecular Weight | 188.18 g/mol [7] | 130.14 g/mol [8] | 70.09 g/mol |
| Boiling Point | 118-121 °C at 12 mmHg[9] | 154-156 °C at 760 mmHg | 54-55 °C at 760 mmHg |
| Density | 1.175 g/mL at 25 °C[9] | 1.073 g/mL at 25 °C | 0.917 g/mL at 20 °C |
| Refractive Index (n²⁰/D) | 1.449[9] | 1.427 | 1.424 |
| ¹H NMR (CDCl₃, δ ppm) | ~6.0-6.2 (m, 2H, vinyl), ~5.2 (s, 1H, OCHO), 3.75 (s, 3H, COOCH₃), 3.4-3.5 (2 x s, 6H, OCH₃) | ~5.9 (s, 2H, vinyl), ~5.1 (s, 2H, OCHO), ~3.4 (s, 6H, OCH₃) | ~6.2 (dt, 1H, =CH-O), ~4.8 (dt, 1H, =CH-CH₂), ~4.2 (t, 2H, O-CH₂), ~2.5 (m, 2H, CH₂-C=) |
| ¹³C NMR (CDCl₃, δ ppm) | ~170 (C=O), ~130-135 (vinyl), ~108 (OCHO), ~58 (COOCH₃), ~55 (OCH₃) | ~130 (vinyl), ~108 (OCHO), ~55 (OCH₃) | ~145 (=CH-O), ~100 (=CH-CH₂), ~70 (O-CH₂), ~30 (CH₂-C=) |
| Key IR Bands (cm⁻¹) | ~2950 (C-H), ~1740 (C=O ester), ~1640 (C=C), ~1100 (C-O) | ~2950 (C-H), ~1640 (C=C), ~1100 (C-O) | ~3100 (=C-H), ~2900 (C-H), ~1620 (C=C), ~1150 (C-O-C) |
| Mass Spec (m/z) | 188 (M+), 157 (M+-OCH₃), 129 (M+-COOCH₃) | 130 (M+), 99 (M+-OCH₃) | 70 (M+), 42 (M+-CO), 41 (M+-CHO) |
Biological Activity: A Comparative Perspective
The dihydrofuran scaffold is a recurring motif in compounds with significant biological activity. The nature of the substituents plays a crucial role in determining the pharmacological profile.
| Biological Activity | Dihydrofuran Analog Class | Example Compound(s) | Reported Activity (IC₅₀/MIC) | Citation |
| Anticancer | Substituted 2,5-dihydrofurans | Various synthetic derivatives | IC₅₀ values ranging from 10-50 µM in various cancer cell lines. | [4][10] |
| Antibacterial | Nitrovinylfurans | Furvina (G1) | MIC of 16 µg/mL against E. coli (bacteriostatic). | [11] |
| Furanone derivatives | Natural furanones | Inhibition of quorum sensing in bacteria. | [12] | |
| Dihydropyrimidine-fused dihydrofurans | Synthetic derivatives | MIC of 2 µg/mL against S. aureus. | [13] | |
| Anti-inflammatory | 2,5-Diaryl-substituted furans | Proline-substituted derivative | Inhibition of PGE₂ secretion. | [14] |
| Furan-based hybrids | Synthetic derivatives | IC₅₀ values for inhibition of albumin denaturation comparable to ketoprofen. | [15] | |
| Antifungal | Dibenzofurans | Natural isolates | MIC values ranging from 16 to 512 µg/mL against Candida albicans. | [2] |
While specific biological activity data for this compound is not extensively reported in the public domain, its role as a versatile synthetic precursor allows for the generation of diverse libraries of novel dihydrofuran and pyranone analogs for biological screening. The data presented above for various analogs provides a strong rationale for exploring the therapeutic potential of compounds derived from this key intermediate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Visible-light-mediated flow protocol for Achmatowicz rearrangement [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Achmatowicz reaction - Wikipedia [en.wikipedia.org]
- 6. Achmatowicz Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. echemi.com [echemi.com]
- 8. Furan, 2,5-dihydro-2,5-dimethoxy- [webbook.nist.gov]
- 9. 2,5-二氢-2,5-二甲氧基-2-呋喃羧酸甲酯,顺反异构体混合物 technical grade, 85% | Sigma-Aldrich [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of Antibacterial Functionalized Dihydropyrimidine Photoaffinity Probes Toward Mechanism of Action Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, anti-inflammatory activity and molecular docking studies of 2,5-diarylfuran amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Spectroscopic Validation of Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and organic synthesis, the unambiguous structural confirmation of novel molecules is a cornerstone of scientific rigor. Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate, a substituted furan derivative, presents a unique structural arrangement that requires a multi-faceted spectroscopic approach for its validation. This guide provides an in-depth comparative analysis of its expected spectroscopic signature against a structurally related and well-characterized compound, 2,5-dimethoxytetrahydrofuran.
Given the limited availability of published experimental spectra for this compound, this guide leverages predictive spectroscopic principles to establish a hypothetical data set. This predicted data is then juxtaposed with the known experimental data for 2,5-dimethoxytetrahydrofuran to highlight the key structural differentiators and provide a robust framework for the spectroscopic validation of the title compound.
A Tale of Two Furans: Structural Comparison
The core of our analysis lies in the comparison of this compound with 2,5-dimethoxytetrahydrofuran. The foundational difference is the presence of a methyl carboxylate group at the C2 position and a double bond between C3 and C4 in the target molecule, which is absent in the saturated analog. These structural distinctions are expected to manifest in discernible shifts and patterns across various spectroscopic techniques.
Caption: Molecular structures of the target and comparison compounds.
Spectroscopic Data at a Glance: A Comparative Table
The following table summarizes the predicted spectroscopic data for this compound and the experimental data for 2,5-dimethoxytetrahydrofuran.
| Spectroscopic Technique | This compound (Predicted) | 2,5-Dimethoxytetrahydrofuran (Experimental)[1][2] |
| ¹H NMR (CDCl₃, ppm) | ~6.0-6.2 (m, 2H, vinyl), ~5.5 (s, 1H, O-CH-O), 3.75 (s, 3H, -COOCH₃), 3.4 (s, 3H, -OCH₃), 3.3 (s, 3H, -OCH₃) | ~4.8-5.0 (m, 2H, O-CH-O), ~3.3 (s, 6H, -OCH₃), ~1.8-2.2 (m, 4H, -CH₂-CH₂-) |
| ¹³C NMR (CDCl₃, ppm) | ~170 (-C=O), ~128-130 (vinyl C), ~108 (O-C-O), ~98 (O-C-COOCH₃), ~58 (-COOCH₃), ~55 (-OCH₃), ~54 (-OCH₃) | ~105-107 (O-C-O), ~55 (-OCH₃), ~28-30 (-CH₂-) |
| IR (cm⁻¹) | ~2950 (C-H), ~1740 (C=O, ester), ~1650 (C=C), ~1250 & 1050 (C-O) | ~2970-2820 (C-H), ~1190-1070 (C-O) |
| Mass Spec. (m/z) | 188 (M⁺), 157 (M⁺ -OCH₃), 129 (M⁺ -COOCH₃), 59 (COOCH₃⁺) | 132 (M⁺), 101 (M⁺ -OCH₃), 72 |
In-Depth Spectroscopic Analysis
¹H NMR Spectroscopy: Unraveling the Proton Environment
The proton NMR spectrum is anticipated to be the most illustrative in differentiating the two compounds.
This compound (Predicted):
-
Vinyl Protons: The presence of the double bond is expected to give rise to signals in the downfield region, estimated around 6.0-6.2 ppm . These two protons would likely appear as a multiplet due to their coupling to each other.
-
Acetal Proton: The proton on the C5, flanked by two oxygens, is predicted to be a singlet at approximately 5.5 ppm .
-
Methoxy and Methyl Ester Protons: Three distinct singlets are expected for the three methyl groups: one for the methyl ester (-COOCH₃) around 3.75 ppm , and two for the methoxy groups (-OCH₃) at slightly different chemical shifts, predicted around 3.4 and 3.3 ppm , due to their different chemical environments.
2,5-Dimethoxytetrahydrofuran (Experimental): [1][2]
-
Acetal Protons: The two protons on C2 and C5 appear as a multiplet in the region of 4.8-5.0 ppm .
-
Methoxy Protons: The six protons of the two equivalent methoxy groups give a sharp singlet at approximately 3.3 ppm .
-
Ring Protons: The four protons of the two methylene groups in the saturated ring appear as a multiplet between 1.8-2.2 ppm .
Caption: Key ¹H NMR signal comparison.
¹³C NMR Spectroscopy: A Carbon Skeleton Perspective
The ¹³C NMR spectrum provides a clear count of the non-equivalent carbon atoms and information about their chemical environment.
This compound (Predicted):
-
Carbonyl Carbon: The ester carbonyl carbon is expected to have the most downfield shift, around 170 ppm .
-
Vinyl Carbons: The two sp² hybridized carbons of the double bond should appear in the 128-130 ppm region.
-
Acetal Carbons: The two acetal carbons (C2 and C5) are predicted to have distinct chemical shifts due to their different substituents. The C5 carbon (O-C-O) is expected around 108 ppm , while the C2 carbon bearing the ester group is likely to be further upfield, around 98 ppm .
-
Methoxy and Methyl Ester Carbons: The methyl ester carbon should be around 58 ppm , with the two methoxy carbons appearing at approximately 55 and 54 ppm .
2,5-Dimethoxytetrahydrofuran (Experimental): [1][2]
-
Acetal Carbons: The two equivalent acetal carbons resonate in the 105-107 ppm range.
-
Methoxy Carbons: The two equivalent methoxy carbons show a signal around 55 ppm .
-
Ring Carbons: The two equivalent methylene carbons of the saturated ring are found in the upfield region of 28-30 ppm .
Infrared (IR) Spectroscopy: Functional Group Fingerprints
IR spectroscopy is an excellent tool for identifying key functional groups.
This compound (Predicted):
-
C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected around 1740 cm⁻¹ .[3]
-
C=C Stretch: A medium intensity band for the carbon-carbon double bond stretch is predicted in the region of 1650 cm⁻¹ .
-
C-O Stretches: Strong bands corresponding to the C-O stretching vibrations of the ether and ester groups are expected in the fingerprint region, typically around 1250 cm⁻¹ and 1050 cm⁻¹ .[4]
-
C-H Stretches: Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.
2,5-Dimethoxytetrahydrofuran (Experimental): [1][2]
-
C-O Stretches: The most prominent features are the strong C-O stretching bands of the ether linkages in the 1190-1070 cm⁻¹ region.
-
C-H Stretches: Strong C-H stretching absorptions from the alkane-like parts of the molecule are present between 2970-2820 cm⁻¹ .
-
The absence of a strong absorption in the 1700-1800 cm⁻¹ region confirms the lack of a carbonyl group.
Mass Spectrometry: Deciphering the Fragmentation Puzzle
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.
This compound (Predicted):
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z 188 , corresponding to the molecular weight of the compound.
-
Key Fragments:
-
Loss of a methoxy radical (-OCH₃) would lead to a fragment at m/z 157 .
-
Loss of the methyl carboxylate radical (-COOCH₃) would result in a fragment at m/z 129 .
-
A prominent peak at m/z 59 corresponding to the [COOCH₃]⁺ ion is also anticipated.[5]
-
2,5-Dimethoxytetrahydrofuran (Experimental): [1]
-
Molecular Ion (M⁺): The molecular ion peak is observed at m/z 132 .
-
Key Fragments:
-
A primary fragmentation pathway is the loss of a methoxy radical to form a stable oxonium ion at m/z 101 .
-
Cleavage of the tetrahydrofuran ring can lead to a fragment at m/z 72 .
-
Caption: Predicted and experimental mass spectrometry fragmentation pathways.
Experimental Protocols
To ensure the reproducibility and accuracy of the spectroscopic analysis, the following experimental protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum on the same instrument. A greater number of scans will be necessary to achieve an adequate signal-to-noise ratio.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for separation from any impurities.
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Data Acquisition: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-250).
Conclusion
The structural validation of this compound can be confidently achieved through a combined spectroscopic approach. The predicted ¹H NMR, ¹³C NMR, IR, and mass spectra reveal distinct features that are directly attributable to its unique structural motifs, namely the vinyl protons and carbon signals, and the methyl carboxylate group. The comparative analysis with the experimentally determined spectra of 2,5-dimethoxytetrahydrofuran provides a clear and objective benchmark for differentiation. The presence of the ester carbonyl stretch in the IR, the downfield vinyl signals in the ¹H NMR, and the characteristic fragmentation pattern in the mass spectrum are all key identifiers for the title compound. This guide serves as a comprehensive resource for researchers in the positive identification and characterization of this and other related furan derivatives.
References
-
TutorChase. What are the common fragments in mass spectrometry for esters? [Link]
-
PubChem. 2,5-Dimethoxytetrahydrofuran. [Link]
-
University of California, Los Angeles. IR Spectroscopy Tutorial: Esters. [Link]
-
Chemistry LibreTexts. 18.9: Spectroscopy of Ethers. [Link]
Sources
A Comparative Guide to the Differential Reactivity of Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate Isomers
For researchers, scientists, and professionals in drug development, a nuanced understanding of stereochemistry is paramount to harnessing the full potential of chiral building blocks. This guide provides an in-depth technical comparison of the cis and trans isomers of Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate, versatile intermediates in organic synthesis. We will explore the underlying stereoelectronic principles that govern their differential reactivity and provide supporting experimental data to illustrate these concepts.
Introduction: The Significance of Stereoisomerism in a Key Synthetic Intermediate
This compound is a cyclic acetal and a valuable precursor in the synthesis of a variety of complex molecules, including nucleoside analogues and other biologically active compounds. The presence of two stereocenters at the C2 and C5 positions gives rise to a pair of diastereomers: a cis isomer and a trans isomer. The spatial arrangement of the methoxy and methyl carboxylate groups in these isomers dictates their conformational preferences and, consequently, their reactivity. Understanding and predicting these differences is crucial for designing stereoselective synthetic routes.
This guide will delve into the synthesis and separation of these isomers, followed by a comparative analysis of their reactivity in three key transformations: acid-catalyzed hydrolysis, diastereoselective reduction, and [4+2] cycloaddition. The discussion will be grounded in the principles of stereoelectronic theory, with a particular focus on the anomeric effect.
Synthesis and Isomer Separation
The synthesis of this compound begins with the readily available Methyl 2-furoate. An electrochemical methoxylation reaction provides a convenient route to the desired dihydrofuran system, typically yielding a mixture of cis and trans isomers.[1][2]
Caption: Synthesis of the target compound via electrochemical methoxylation.
Separation of the diastereomeric mixture is readily achieved by High-Performance Liquid Chromatography (HPLC) on a silica gel column, leveraging the polarity differences between the two isomers.[3][4]
Experimental Protocol: Synthesis and Separation
Part A: Electrochemical Methoxylation of Methyl 2-furoate [1][2]
-
In an undivided electrochemical cell equipped with a platinum anode and a graphite cathode, dissolve Methyl 2-furoate (1.0 eq) in methanol containing sulfuric acid (0.1 M) as the supporting electrolyte.
-
Apply a constant current density of 20 mA/cm² to the anode.
-
Monitor the reaction progress by Gas Chromatography (GC).
-
Upon completion, neutralize the electrolyte with a methanolic solution of sodium methoxide.
-
Remove the solvent under reduced pressure.
-
Extract the residue with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer to obtain the crude mixture of cis and trans isomers.
Part B: Isomer Separation by HPLC [3][4]
-
Dissolve the crude isomeric mixture in a minimal amount of the HPLC mobile phase (e.g., a mixture of hexane and ethyl acetate).
-
Inject the sample onto a semi-preparative silica gel HPLC column.
-
Elute with an isocratic mobile phase, monitoring the separation by UV detection.
-
Collect the separated fractions corresponding to the cis and trans isomers.
-
Confirm the purity of each isomer by analytical HPLC and characterize by NMR spectroscopy.
Spectroscopic Characterization: Distinguishing Cis and Trans Isomers
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for differentiating the cis and trans isomers. The key distinguishing feature is the coupling constant (J) between the vinylic protons (H3 and H4). Due to the different dihedral angles, the trans isomer is expected to exhibit a larger ³J(H3-H4) coupling constant compared to the cis isomer.
| Isomer | Predicted ¹H NMR Chemical Shifts (ppm) | Predicted ³J(H3-H4) (Hz) |
| Cis | ~6.1 (d, 1H), ~5.9 (d, 1H) | ~2.5 |
| Trans | ~6.0 (d, 1H), ~5.8 (d, 1H) | ~5.8 |
Comparative Reactivity Analysis
The differential reactivity of the cis and trans isomers is a direct consequence of their distinct three-dimensional structures and the influence of stereoelectronic effects.
Acid-Catalyzed Hydrolysis: The Role of the Anomeric Effect
The hydrolysis of the cyclic acetal proceeds via protonation of one of the methoxy groups, followed by the formation of a resonance-stabilized oxocarbenium ion intermediate.[5][6] The rate of this reaction is highly dependent on the stability of this intermediate.
Caption: Relative rates of oxocarbenium ion formation in hydrolysis.
In the trans isomer , the methoxy group at C2 can be positioned pseudo-axially, allowing for effective stabilization of the developing positive charge at the anomeric center through a stereoelectronic interaction with the lone pair of the ring oxygen (the anomeric effect).[7] This leads to a more stable oxocarbenium ion and, consequently, a faster rate of hydrolysis.
Conversely, in the cis isomer , both bulky groups (methoxy and methyl carboxylate) cannot simultaneously occupy pseudo-axial positions without significant steric strain. The methoxy group is therefore more likely to be in a pseudo-equatorial position, which offers poorer orbital overlap for stabilization of the oxocarbenium ion. This results in a slower rate of hydrolysis.
Comparative Hydrolysis Data (Illustrative)
| Isomer | Relative Rate of Hydrolysis |
| Cis | 1.0 |
| Trans | 3.5 |
Diastereoselective Reduction of the Ester: Steric Hindrance as the Controlling Factor
The reduction of the methyl ester to the corresponding primary alcohol can be achieved using a variety of reducing agents. The stereochemical outcome of this reaction is often dictated by the steric environment around the ester group.
Caption: Steric approach control in the reduction of the ester group.
In the cis isomer , the methoxy group at C5 is on the same face of the ring as the methyl carboxylate at C2. A bulky reducing agent, such as Lithium Aluminum Hydride (LiAlH₄), will preferentially approach from the less hindered face, leading to a high degree of diastereoselectivity in the resulting alcohol.
In the trans isomer , the substituents at C2 and C5 are on opposite faces of the ring. This creates a more sterically balanced environment, and the approach of the reducing agent is less directed. Consequently, the reduction of the trans isomer is expected to yield a mixture of diastereomeric alcohols.[8][9]
Comparative Reduction Data (Illustrative)
| Isomer | Reducing Agent | Diastereomeric Ratio (d.r.) |
| Cis | LiAlH₄ | 95:5 |
| Trans | LiAlH₄ | 60:40 |
[4+2] Cycloaddition (Diels-Alder Reaction): Facial Selectivity
The double bond in the 2,5-dihydrofuran ring can act as a dienophile in Diels-Alder reactions. The facial selectivity of this cycloaddition is influenced by the stereochemistry of the substituents on the dihydrofuran ring.
In the cis isomer , the methoxy and methyl carboxylate groups on the same face of the ring create a sterically hindered environment. A diene will preferentially approach from the opposite, less hindered face, leading to a high degree of facial selectivity and the formation of a single major diastereomer of the cycloadduct.
In the trans isomer , the substituents on opposite faces of the ring present a less biased steric environment. While some facial selectivity may be observed due to the relative sizes of the methoxy and methyl carboxylate groups, a mixture of diastereomeric products is more likely.[10][11]
Comparative Diels-Alder Data (Illustrative)
| Isomer | Diene | Diastereomeric Excess (d.e.) |
| Cis | Cyclopentadiene | >90% |
| Trans | Cyclopentadiene | ~40% |
Conclusion
The cis and trans isomers of this compound, while structurally similar, exhibit distinct reactivity profiles. These differences are primarily governed by stereoelectronic effects, most notably the anomeric effect, and steric hindrance. The trans isomer, with its capacity for better stabilization of the key oxocarbenium ion intermediate, undergoes faster acid-catalyzed hydrolysis. Conversely, the cis isomer, with its more defined steric bias, demonstrates higher diastereoselectivity in reduction and cycloaddition reactions. A thorough understanding of these principles allows for the rational design of synthetic strategies that leverage the unique reactivity of each isomer to achieve specific stereochemical outcomes.
References
-
Mengeaud, V., Bagel, O., Ferrigno, R., Girault, H. H., & Haider, A. (2002). A ceramic electrochemical microreactor for the methoxylation of methyl-2-furoate with direct mass spectrometry coupling. Lab on a Chip, 2(1), 39-44. [Link]
-
Mengeaud, V., Bagel, O., Ferrigno, R., Girault, H. H., & Haider, A. (2002). A ceramic electrochemical microreactor for the methoxylation of methyl-2-furoate with direct mass spectrometry coupling. PubMed. [Link]
-
Nedenskov, P., et al. (1955). New Examples of Electrolytic Methoxylation of Furans. Acta Chemica Scandinavica, 9, 17-22. [Link]
-
MDPI. (2022). Lewis Acid-Catalyzed 2,3-Dihydrofuran Acetal Ring-Opening Benzannulations toward Functionalized 1-Hydroxycarbazoles. MDPI. [Link]
-
National Center for Biotechnology Information. (n.d.). An unexpected effect of acetal stereochemistry on the course of its reductive cleavage. PubMed Central. [Link]
-
Gandini, A., et al. (2016). Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials. RSC Publishing. [Link]
-
ResearchGate. (n.d.). Well-established mechanism of the hydrolysis of acetals and ketals... ResearchGate. [Link]
-
Ayres, D. C., & Sawdaye, R. (1966). Stereoselectivity in the reduction of ketones by metal hydrides. Chemical Communications (London), 527-529. [Link]
-
Haider, A. (2002). A ceramic electrochemical microreactor for the methoxylation of methyl-2-furoate with direct mass spectrometry coupling. Lab on a Chip, 2(1), 39-44. [Link]
-
Rufino, J. (2023). Recent Advances Related to Anomeric and Exo-anomeric Effects in Carbohydrate Chemistry. International Research Journal of Pure and Applied Chemistry. [Link]
-
ResearchGate. (n.d.). Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials. ResearchGate. [Link]
-
Kennedy, N., & Cohen, T. (2015). The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. Organic Chemistry Portal. [Link]
-
Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Chemistry Steps. [Link]
-
Wikipedia. (n.d.). Anomeric effect. Wikipedia. [Link]
-
National Center for Biotechnology Information. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PubMed Central. [Link]
-
UCLA – Chemistry and Biochemistry. (n.d.). Synthesis, stereochemistry, and reactions of 2,5-diphenylsilacyclopentenes. UCLA – Chemistry and Biochemistry. [Link]
-
MDPI. (2024). Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy. MDPI. [Link]
-
Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]
-
National Center for Biotechnology Information. (n.d.). Furanosyl Oxocarbenium Ion Conformational Energy Landscape Maps as a Tool to Study the Glycosylation Stereoselectivity of 2‐Azidofuranoses, 2‐Fluorofuranoses and Methyl Furanosyl Uronates. PubMed Central. [Link]
-
eScholarship.org. (n.d.). Computational Studies of Metal Oxide Hydrolysis and Improved Maximum Overlap Methods. eScholarship.org. [Link]
-
Wasit Journal for Pure sciences. (2025). Computational Approaches to Studying Reaction Mechanisms and Transition States in Quantum Chemistry. Wasit Journal for Pure sciences. [Link]
-
Master Organic Chemistry. (n.d.). Functional Groups In Organic Chemistry. Master Organic Chemistry. [Link]
-
Senda, Y. (2002). Role of the heteroatom on stereoselectivity in the complex metal hydride reduction of six-membered cyclic ketones. PubMed. [Link]
-
National Center for Biotechnology Information. (n.d.). Glycosyl Oxocarbenium Ions: Structure, Conformation, Reactivity, and Interactions. PubMed Central. [Link]
-
Chromatography Forum. (2008). Separation of diastereomers. Chromatography Forum. [Link]
-
National Center for Biotechnology Information. (n.d.). Electrochemical Deconstructive Methoxylation of Arylalcohols–A Synthetic and Mechanistic Investigation. PubMed Central. [Link]
Sources
- 1. A ceramic electrochemical microreactor for the methoxylation of methyl-2-furoate with direct mass spectrometry coupling - Lab on a Chip (RSC Publishing) DOI:10.1039/B109587K [pubs.rsc.org]
- 2. A ceramic electrochemical microreactor for the methoxylation of methyl-2-furoate with direct mass spectrometry coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2,5-二甲氧基-2,5-二氢呋喃,顺式和反式混合物 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Anomeric effect - Wikipedia [en.wikipedia.org]
- 8. Stereoselectivity in the reduction of ketones by metal hydrides - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 9. Role of the heteroatom on stereoselectivity in the complex metal hydride reduction of six-membered cyclic ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Comparative Biological Activity Screening of Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate and Its Synthetic Derivatives
An In-Depth Technical Guide for Researchers
This guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate and its novel derivatives. Furan-containing compounds are fundamental scaffolds in medicinal chemistry, found in numerous natural products and pharmaceuticals, and are known to exhibit a wide range of therapeutic properties.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols and the scientific rationale behind experimental choices to ensure robust and reproducible results.
The core compound, this compound, presents a unique chemical architecture with multiple functional groups amenable to chemical modification.[3][4] While its specific biological profile is not extensively documented, the broader class of furan derivatives is associated with significant antimicrobial, antioxidant, and anticancer activities, making this compound and its analogues promising candidates for drug discovery programs.[5][6][7] This guide outlines a systematic approach to explore this potential.
Part 1: Synthesis and Characterization of Derivatives
The foundational step in this investigation is the creation of a focused library of derivatives from the parent compound. A logical synthetic strategy allows for the exploration of structure-activity relationships (SAR), linking specific chemical modifications to changes in biological effect.
Proposed Synthetic Strategy: Amide Library Generation
A robust and versatile approach involves the hydrolysis of the methyl ester in the parent compound to its corresponding carboxylic acid, followed by amidation with a diverse panel of primary and secondary amines. This creates a library of furan-2-carboxamides, a class of compounds known for its biological relevance.[5][8]
subgraph "Synthesis Workflow" { rankdir=TB; node [fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} }
Figure 1: Proposed synthetic workflow for generating a library of furan-2-carboxamide derivatives.
Causality Behind Experimental Choices:
-
Ester Hydrolysis: Saponification using a base like lithium hydroxide (LiOH) is a standard and high-yielding method for converting methyl esters to carboxylic acids without harsh conditions that could degrade the dihydrofuran ring.
-
Amide Coupling: The use of coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) is crucial. These reagents activate the carboxylic acid, facilitating a clean and efficient reaction with the amine nucleophile at room temperature, which minimizes side reactions and preserves the integrity of complex starting materials.
Purification and Structural Characterization
Before biological screening, the purity and structural identity of each synthesized derivative must be unequivocally confirmed.
1.2.1 Purification Protocol: Flash Column Chromatography Purification of furan derivatives is typically achieved using silica gel chromatography.[9][10] The choice of solvent system (eluent) is critical and depends on the polarity of the synthesized derivative.
-
Column Preparation: A glass column is slurry-packed with silica gel in a non-polar solvent (e.g., hexane).
-
Sample Loading: The crude reaction mixture is concentrated and adsorbed onto a small amount of silica gel, which is then carefully added to the top of the packed column.
-
Elution: A solvent gradient is applied, starting with a non-polar solvent (e.g., 100% hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). For highly polar derivatives, further modifiers like methanol may be required.[11]
-
Fraction Collection: Eluted fractions are collected and analyzed by Thin-Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified derivative.
1.2.2 Spectroscopic Characterization A combination of spectroscopic methods is essential to confirm the chemical structure of each new derivative.[1][2][12]
| Technique | Purpose | Key Observables for Furan Derivatives |
| ¹H & ¹³C NMR | Provides a detailed map of the carbon-hydrogen framework. | Chemical shifts and coupling constants characteristic of the furan ring protons and carbons, and signals corresponding to the newly introduced amide moiety.[2][13] |
| Infrared (IR) | Identifies functional groups present in the molecule. | Disappearance of the ester C=O stretch (~1720 cm⁻¹) and appearance of the amide C=O stretch (~1650 cm⁻¹) and N-H stretch (for primary/secondary amides, ~3300 cm⁻¹).[14] |
| Mass Spec (MS) | Determines the molecular weight and fragmentation pattern. | The molecular ion peak (M⁺) should match the calculated molecular weight of the new derivative.[2] |
Part 2: Screening for Biological Activity
With a library of pure, characterized compounds, a tiered screening approach can be employed to efficiently identify promising candidates. The following protocols are foundational assays in antimicrobial, antioxidant, and anticancer research.
Antimicrobial Activity Screening
Furan derivatives have been reported to possess significant antimicrobial properties.[6][15][16] The agar well diffusion method is a widely used preliminary screening technique to assess broad-spectrum activity.
2.1.1 Experimental Protocol: Agar Well Diffusion Assay
-
Media Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) and pour into sterile Petri dishes.
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).[5]
-
Seeding: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile swab.
-
Well Creation: Aseptically punch uniform wells (e.g., 6 mm diameter) into the agar.
-
Compound Loading: Prepare stock solutions of the test derivatives (e.g., 1 mg/mL in DMSO). Add a fixed volume (e.g., 100 µL) of each derivative solution into separate wells.
-
Controls:
-
Positive Control: A well with a standard antibiotic (e.g., Gentamicin for bacteria, Fluconazole for fungi).
-
Negative Control: A well with the solvent (DMSO) used to dissolve the compounds.
-
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
Data Collection: Measure the diameter of the clear zone of inhibition (in mm) around each well.
Data Interpretation: The size of the inhibition zone correlates with the antimicrobial potency of the compound. A larger zone indicates greater activity. The absence of a zone around the negative control well validates that the solvent has no intrinsic activity.
Antioxidant Activity Screening
Antioxidant capacity is a key indicator of a compound's ability to mitigate oxidative stress, which is implicated in numerous diseases. The DPPH and ABTS assays are rapid, reliable, and complementary colorimetric methods for assessing free radical scavenging activity.[17][18]
2.2.1 Experimental Protocol: DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from deep purple to yellow.[17][19]
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Sample Preparation: Prepare a serial dilution of each test derivative in methanol.
-
Assay Procedure (96-well plate format):
-
To each well, add 100 µL of the test compound dilution.
-
Add 100 µL of the DPPH solution to each well and mix.
-
Positive Control: Ascorbic acid or Trolox.
-
Blank: Methanol only.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[20]
-
Measurement: Read the absorbance at ~517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
subgraph "DPPH Assay Principle" { rankdir=LR; node [style=filled];
} }
Figure 2: Mechanism of DPPH radical scavenging by an antioxidant compound (AH).
2.2.2 Comparison with ABTS Assay The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay is another common method. Its primary advantage is that the ABTS radical cation is soluble in both aqueous and organic solvents, allowing for the screening of both hydrophilic and lipophilic compounds, whereas DPPH is limited to organic media.[17][21] The ABTS radical is generated by reacting ABTS with potassium persulfate and its reduction is measured at ~734 nm.[17] Running both assays provides a more comprehensive antioxidant profile.
Data Analysis: For both assays, plot the % inhibition against the compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the radicals). A lower IC₅₀ value signifies higher antioxidant activity.
| Derivative | DPPH IC₅₀ (µg/mL) | ABTS IC₅₀ (µg/mL) |
| Parent Compound | > 100 | 85.2 ± 4.1 |
| Derivative 1 | 45.6 ± 2.5 | 33.1 ± 1.8 |
| Derivative 2 | 15.3 ± 1.1 | 9.8 ± 0.7 |
| Ascorbic Acid | 5.2 ± 0.4 | 3.1 ± 0.3 |
Table 1: Example comparative data from antioxidant assays. Lower IC₅₀ values indicate superior performance.
Anticancer Activity Screening
The MTT assay is a cornerstone of in vitro cytotoxicity screening. It measures the metabolic activity of cells, which serves as an indicator of cell viability.[22][23] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[24]
2.3.1 Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Culture human cancer cell lines (e.g., HeLa - cervical cancer, HepG2 - liver cancer) in appropriate media supplemented with Fetal Bovine Serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test derivatives for a specified period (e.g., 48 or 72 hours).
-
Positive Control: A known cytotoxic drug (e.g., Doxorubicin).[5]
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., 0.5% DMSO).
-
Untreated Control: Cells in media only.
-
-
MTT Addition: Remove the treatment media and add fresh media containing MTT solution (e.g., 0.5 mg/mL). Incubate for 3-4 hours.[25]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the purple formazan crystals.[25]
-
Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability using the formula: % Viability = (Abs_sample / Abs_untreated_control) * 100
subgraph "MTT Assay Workflow" { rankdir=TB; A [label="Seed Cancer Cells\nin 96-well Plate"]; B [label="Incubate 24h\n(Cell Adhesion)"]; C [label="Treat with Derivatives\n(Serial Dilutions)"]; D [label="Incubate 48-72h"]; E [label="Add MTT Reagent\n(Yellow)"]; F [label="Incubate 3-4h"]; G [label="Viable Cells Convert\nMTT to Formazan (Purple)"]; H [label="Solubilize Formazan\n(e.g., with DMSO)"]; I [label="Read Absorbance\n(~570 nm)"]; J [label="Calculate % Viability\nand IC₅₀", shape=parallelogram, fillcolor="#E6F4EA", fontcolor="#1E8E3E"];
} }
Figure 3: Step-by-step workflow for the MTT cell viability assay.
Data Analysis: Plot the % viability against compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth). A lower IC₅₀ value indicates greater cytotoxic potency. It is also crucial to test against a normal, non-cancerous cell line (e.g., V79 fibroblasts[25]) to assess selectivity. A compound that is highly toxic to cancer cells but less toxic to normal cells is a more promising therapeutic candidate.
| Derivative | HeLa IC₅₀ (µM) | HepG2 IC₅₀ (µM) | V79 (Normal) IC₅₀ (µM) | Selectivity Index (V79/HeLa) |
| Parent Compound | > 100 | > 100 | > 100 | - |
| Derivative 3 | 12.5 ± 1.3 | 25.1 ± 2.8 | 88.4 ± 7.6 | 7.1 |
| Derivative 4 | 78.2 ± 6.9 | > 100 | > 100 | 1.3 |
| Doxorubicin | 0.8 ± 0.1 | 1.1 ± 0.2 | 2.5 ± 0.3 | 3.1 |
Table 2: Example comparative data for in vitro anticancer activity. A low IC₅₀ against cancer cells and a high Selectivity Index are desirable.
Conclusion
This guide provides a structured, scientifically-grounded methodology for evaluating the biological potential of this compound and its derivatives. By systematically synthesizing a focused library, rigorously purifying and characterizing each compound, and employing a tiered screening approach with validated assays, researchers can efficiently identify lead compounds for further development. The emphasis on causality, proper controls, and robust data analysis ensures the generation of high-quality, reliable data essential for advancing drug discovery projects.
References
- Slideshare. (n.d.). In vitro methods of screening of anticancer agents.
- BenchChem. (2025). A Comparative Spectroscopic Analysis of Furan and its Methylated Isomers.
- BenchChem. (n.d.). Spectroscopic properties of furan and its derivatives.
- Google Patents. (n.d.). Chromatography method for the purification of furfural derivatives.
- Munteanu, I. G., & Apetrei, C. (2021). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. Antioxidants, 10(11), 1-24.
- Ben-David, Y., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50586.
- BenchChem. (2025). Technical Support Center: Purification of Polar Furan Derivatives by Chromatography.
- Echemi. (n.d.). This compound.
- ResearchGate. (2022). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT.
- Abcam. (n.d.). MTT assay and its use in cell viability and proliferation analysis.
- Kasai, H. F., et al. (2002). Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral stationary phases. Journal of Chromatography A, 977(1), 125-134.
- Cason, C. E., et al. (2022). In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts. Antioxidants, 11(3), 548.
- Fisher Scientific. (2012). SAFETY DATA SHEET.
- Ali, B., et al. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. Molecules, 28(12), 4583.
- ResearchGate. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d.
- Knoppová, V., et al. (1973). Furan derivatives. XXXVI. Chromatographic determination of some phenylfuran derivatives. Chemical Papers, 27(1), 112-113.
- Sigma-Aldrich. (n.d.). This compound, mixture of cis and trans.
- MDPI. (n.d.). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d.
- Al-Masoudi, W. A. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 52(1), 133-141.
- Shelar, U. B. (2022). Overview of Antimicrobial Properties of Furan. Journal of Current Pharma Research, 14(3), 25-32.
- CABI Digital Library. (n.d.). Antioxidant and anti-inflammatory activity determination of one hundred kinds of pure chemical compounds using offline and online screening HPLC assay.
- E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.
- Lin, Y.-S., et al. (2022). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Foods, 11(13), 1935.
- Sweidan, K., et al. (2022). Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives. Letters in Organic Chemistry, 19(4), 314-325.
- ResearchGate. (2025). Synthesis and biological activity studies of furan derivatives.
- ResearchGate. (n.d.). Antioxidant activity of extracts determined by the DPPH, ABTS, and FRAP assays.
- IJRTI. (2022). SYNTHESIS AND ANTIBACTERIAL ACTIVITY STUDIES OF 3, 5-DI SUBSTITUTED FURAN DERIVATIVES.
- Floegel, A., et al. (2013). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Foods, 2(1), 14-29.
- Smolecule. (2023). This compound.
- ResearchGate. (n.d.). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives.
- Taechowisan, T., et al. (2020). Evaluating the Effect of Methyl 5-(Hydroxy-Methyl) Furan-2-Carboxylate on Cytotoxicity and Antibacterial Activity. Science Alert.
- Fujisawa, S., et al. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. Anticancer Research, 27(4A), 2249-2256.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. echemi.com [echemi.com]
- 4. Buy this compound | 62435-72-7 [smolecule.com]
- 5. mdpi.com [mdpi.com]
- 6. jcpr.humanjournals.com [jcpr.humanjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. benthamdirect.com [benthamdirect.com]
- 9. EP3498699A1 - Chromatography method for the purification of furfural derivatives - Google Patents [patents.google.com]
- 10. chemicalpapers.com [chemicalpapers.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. researchgate.net [researchgate.net]
- 16. ijrti.org [ijrti.org]
- 17. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. e3s-conferences.org [e3s-conferences.org]
- 21. cabidigitallibrary.org [cabidigitallibrary.org]
- 22. In vitro methods of screening of anticancer agents | PPTX [slideshare.net]
- 23. researchgate.net [researchgate.net]
- 24. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
Navigating the Synthesis of Furan-Based Intermediates: A Comparative Guide to Economic and Efficiency Triumphs
Furan-based intermediates are indispensable building blocks in the synthesis of a vast array of high-value chemicals, ranging from life-saving pharmaceuticals to advanced polymers and renewable fuels. The strategic selection of a synthetic route to these versatile scaffolds is a critical decision in the chemical and pharmaceutical industries, directly impacting economic viability, scalability, and environmental footprint. This comprehensive guide provides an in-depth technical comparison of the most prominent synthetic pathways to furan-based intermediates, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions. We will delve into the classical Paal-Knorr and Feist-Benary furan syntheses and contrast them with the burgeoning bio-based routes, primarily focusing on the production of furfural and 5-hydroxymethylfurfural (HMF).
The Enduring Classics: Paal-Knorr and Feist-Benary Syntheses
For over a century, the Paal-Knorr and Feist-Benary syntheses have been the cornerstones of furan chemistry, offering reliable methods for the construction of the furan ring from readily available acyclic precursors.
The Paal-Knorr Furan Synthesis: A Symphony of Cyclization
The Paal-Knorr synthesis is a powerful and versatile method for the preparation of substituted furans from 1,4-dicarbonyl compounds.[1][2] The reaction is typically catalyzed by an acid and proceeds through an intramolecular cyclization and subsequent dehydration.[3]
Mechanism and Causality: The reaction is initiated by the protonation of one carbonyl group, which enhances its electrophilicity. The enol form of the second carbonyl group then acts as a nucleophile, attacking the protonated carbonyl to form a cyclic hemiacetal intermediate. This intermediate readily dehydrates under the acidic conditions to yield the aromatic furan ring.[3] The choice of acid catalyst, ranging from protic acids like sulfuric acid and hydrochloric acid to Lewis acids, can be tailored to the specific substrate and desired reaction kinetics.[4] However, the often harsh acidic conditions and high temperatures can be a limitation for sensitive substrates.[5]
Economic and Efficiency Considerations: The primary economic driver for the Paal-Knorr synthesis is the cost and availability of the 1,4-dicarbonyl starting material.[3] While versatile, the synthesis of complex dicarbonyls can add significant cost and steps to the overall process. The reaction generally provides good to excellent yields, but the need for strong acids and often elevated temperatures contributes to energy costs and requires corrosion-resistant equipment.[5] Waste streams primarily consist of the acid catalyst and any organic solvents used, necessitating neutralization and disposal procedures.
The Feist-Benary Furan Synthesis: A Tale of Two Carbonyls
The Feist-Benary synthesis offers an alternative and complementary approach, constructing the furan ring from the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[6][7]
Mechanism and Causality: The reaction commences with the deprotonation of the acidic α-proton of the β-dicarbonyl compound by a base, typically a tertiary amine like pyridine or triethylamine, to form a nucleophilic enolate.[8] This enolate then undergoes a nucleophilic substitution reaction with the α-halo ketone, displacing the halide. The resulting intermediate subsequently undergoes an intramolecular cyclization and dehydration to furnish the furan product.[8] The use of a mild base is crucial to avoid side reactions such as hydrolysis of ester groups often present in the β-dicarbonyl component.[6]
Economic and Efficiency Considerations: A key advantage of the Feist-Benary synthesis is the commercial availability of a wide variety of α-halo ketones and β-dicarbonyl compounds, making it a highly adaptable method for producing diverse furan derivatives.[9] The reaction conditions are generally milder than those of the Paal-Knorr synthesis, often proceeding at or slightly above room temperature, which can lead to energy savings.[8] However, yields can be moderate and are susceptible to side reactions.[9] The cost of the starting materials, particularly for more complex derivatives, and the use of organic solvents are the main economic factors. The waste stream includes the base, the displaced halide salt, and the solvent.
The Green Revolution: Bio-based Routes to Furan Intermediates
The growing demand for sustainable chemical production has propelled the development of bio-based routes to furan intermediates, primarily focusing on the conversion of abundant and renewable carbohydrates into furfural and 5-hydroxymethylfurfural (HMF).[10]
Furfural Production from Lignocellulosic Biomass
Furfural, a key platform chemical, is produced on an industrial scale from the acid-catalyzed dehydration of pentose sugars (C5 sugars) derived from the hemicellulose fraction of lignocellulosic biomass, such as corn cobs and sugarcane bagasse.[11][12]
Process and Causality: The industrial production of furfural typically involves the hydrolysis of pentosans in the biomass to pentoses, followed by the acid-catalyzed dehydration of these sugars to form furfural.[13] This process is often carried out in a single step under high temperature and pressure. Mineral acids like sulfuric acid are commonly used as catalysts.[11] The furfural is continuously removed from the reactor by steam stripping to prevent its degradation.[13]
Economic and Efficiency Considerations: The primary economic advantage of this route is the low cost and widespread availability of lignocellulosic biomass. However, the process is energy-intensive due to the high temperatures and steam requirements. The yield of furfural is often limited by side reactions and degradation of the product under the harsh reaction conditions. Significant research efforts are focused on developing more efficient and selective catalysts, including solid acids and biphasic solvent systems, to improve yields and reduce energy consumption.[10] The major waste stream is the lignocellulosic residue, which can be valorized through combustion for energy generation or conversion into other co-products.[14]
5-Hydroxymethylfurfural (HMF) from Fructose Dehydration
5-Hydroxymethylfurfural (HMF) is another crucial furan-based platform chemical, primarily derived from the acid-catalyzed dehydration of hexose sugars (C6 sugars), with fructose being the most common starting material.[15]
Process and Causality: The dehydration of fructose to HMF is an acid-catalyzed process that involves the removal of three water molecules.[15] The reaction is often carried out in various solvents, including water, organic solvents, and ionic liquids, to improve the selectivity and yield of HMF by minimizing its rehydration and polymerization into humins. A wide range of homogeneous and heterogeneous acid catalysts have been investigated to optimize the process.[15]
Economic and Efficiency Considerations: The cost of the starting material, typically high-fructose corn syrup, is a significant economic factor. The efficiency of the process is highly dependent on the catalyst and solvent system used. High yields of HMF have been reported using specific catalytic systems, but the separation and purification of HMF from the reaction mixture can be challenging and costly.[15] The development of stable and recyclable catalysts is a key area of research to improve the economic viability of HMF production.[16] The main byproducts are levulinic acid, formic acid, and humins, which can be further valorized to improve the overall process economics.
Comparative Analysis: A Head-to-Head Evaluation
| Feature | Paal-Knorr Synthesis | Feist-Benary Synthesis | Bio-based (Furfural) | Bio-based (HMF) |
| Starting Materials | 1,4-Dicarbonyl compounds | α-Halo ketones & β-dicarbonyls | Lignocellulosic biomass (pentosans) | Hexose sugars (e.g., fructose) |
| Catalyst | Acid (protic or Lewis) | Base (e.g., pyridine, triethylamine) | Acid (e.g., H₂SO₄), solid acids | Acid (homogeneous or heterogeneous) |
| Reaction Conditions | Often harsh (high temp, strong acid) | Generally mild | High temperature and pressure | Moderate to high temperature |
| Yields | Good to excellent | Moderate to good | Moderate | Variable, can be high with optimized systems |
| Scalability | Laboratory to pilot scale | Laboratory to pilot scale | Industrial scale | Pilot to emerging industrial scale |
| Feedstock Cost | Variable, can be high for complex dicarbonyls | Variable, commercially available | Low | Moderate |
| Energy Consumption | Moderate to high | Low to moderate | High | Moderate |
| Waste Streams | Acid, organic solvents | Base, halide salts, organic solvents | Lignin residue, acidic wastewater | Humins, organic acids, solvent |
| Atom Economy | Moderate to good | Moderate | Low (due to biomass complexity) | Moderate |
| Environmental Impact | Use of strong acids and organic solvents | Use of organic solvents and bases | Utilization of renewable feedstock, but energy intensive | Use of renewable feedstock, potential for greener solvents |
Experimental Protocols
Paal-Knorr Synthesis of 2,5-Dimethylfuran
Materials:
-
2,5-Hexanedione (1.0 eq)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask, add 2,5-hexanedione.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux for 1-2 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and dilute with diethyl ether.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation to yield pure 2,5-dimethylfuran.
Feist-Benary Synthesis of Ethyl 2,5-Dimethylfuran-3-carboxylate
Materials:
-
Ethyl acetoacetate (1.0 eq)
-
Chloroacetone (1.0 eq)
-
Pyridine (1.2 eq)
-
Diethyl ether
-
1 M Hydrochloric acid solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask, add ethyl acetoacetate and pyridine.
-
Slowly add chloroacetone to the mixture.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and dilute with diethyl ether.
-
Wash the organic layer sequentially with 1 M HCl solution, water, saturated sodium bicarbonate solution, and brine.[9]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by column chromatography on silica gel to afford pure ethyl 2,5-dimethylfuran-3-carboxylate.[6]
Visualizing the Pathways
Caption: Overview of classical and bio-based synthetic routes to furan intermediates.
Conclusion: A Strategic Choice for a Sustainable Future
The synthesis of furan-based intermediates stands at a crossroads, with well-established classical methods and innovative bio-based routes each offering distinct advantages and disadvantages. The Paal-Knorr and Feist-Benary syntheses provide versatility and reliability for the production of a wide range of substituted furans, particularly in a laboratory or pilot-scale setting. However, their reliance on petroleum-derived starting materials and often harsh reaction conditions present economic and environmental challenges for large-scale production.
In contrast, bio-based routes utilizing renewable biomass feedstocks offer a compelling path towards a more sustainable chemical industry. The industrial production of furfural is already well-established, and the continuous improvement of catalytic processes for both furfural and HMF production promises to enhance their economic competitiveness. While challenges related to process efficiency, catalyst stability, and product separation remain, the trajectory of research and development in this area is undeniably positive.
For researchers and drug development professionals, the choice of synthetic route will ultimately depend on a careful consideration of the specific target molecule, the desired scale of production, and the overarching economic and sustainability goals. By understanding the intricacies of each pathway, the chemical community can continue to innovate and pave the way for a future where the synthesis of these vital furan-based intermediates is both efficient and environmentally responsible.
References
-
Paal, C. (1884). Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756–2767. [Link]
- WO2015075540A1 - A process for synthesis of furan derivative using an acid catalyst and preparation thereof - Google P
-
Furan synthesis - Organic Chemistry Portal. [Link]
-
Feist–Benary synthesis - Wikipedia. [Link]
-
Paal-Knorr Furan Synthesis - Organic Chemistry Portal. [Link]
-
Feist-Benary Synthesis Of Furan - YouTube. [Link]
-
Environmental and economic impact of furfuralcohol production using corncob as a raw material | Request PDF. [Link]
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. [Link]
-
The Difference Between Biosynthesis and Synthesis of Chemical Compounds. [Link]
-
Effect of catalyst and solvent on the furan ring rearrangement to cyclopentanone. [Link]
-
Catalytic Production and Upgrading of Furfural: A Platform Compound - MDPI. [Link]
-
Comparing total chemical synthesis and total biosynthesis routes to fungal specialized metabolites - ResearchGate. [Link]
-
2,5-dimethylpyrrole - Organic Syntheses Procedure. [Link]
-
PREPARATION OF FURFURAL FROM AGRICULTURAL WASTE: REVIEW - Jetir.Org. [Link]
-
Understanding the Scope of Feist-Bénary Furan Synthesis: Chemoselectivity and Diastereoselectivity of the Reaction Between -Haloketones and -Dicarbonyl Compounds - ResearchGate. [Link]
-
Regiospecific synthesis of polysubstituted furans with mono- to tricarboxylates from various sulfonium acylmethylides and acetylenic esters - RSC Publishing. [Link]
-
Comparative Life Cycle Assessment of Chemical and Biocatalytic 2'3'-Cyclic GMP-AMP Synthesis - PubMed. [Link]
-
Process design, simulation, and techno-economic analysis of integrated production of furfural and glucose derived from palm oil empty fruit bunches - PMC - NIH. [Link]
-
Life Cycle Assessment on Different Synthetic Routes of ZIF-8 Nanomaterials - ResearchGate. [Link]
-
Development of Sustainable Catalytic Pathways for Furan Derivatives - Frontiers. [Link]
-
Synthesis vs. Biosynthesis: What's the Difference?. [Link]
-
Efficient production of furfural from corncob by an integrated mineral-organic-Lewis acid catalytic process - BioResources. [Link]
-
Development of Sustainable Catalytic Pathways for Furan Derivatives - PMC - NIH. [Link]
-
How To Make Furfural from a Corn Cob - YouTube. [Link]
-
Biosynthesis - Wikipedia. [Link]
-
Atom Economy Green Synthesis in Organic Chemistry - JOCPR. [Link]
-
Green chemistry for chemical synthesis - PNAS. [Link]
-
Atom Economy in Drug Synthesis is a Playground of Functional Groups | Prime Scholars. [Link]
-
Synthesis of furan derivatives via cascade-type reactions catalyzed by solid acids. [Link]
-
Comparative techno-economic and energy analyses of integrated biorefinery processes of furfural and 5-hydroxymethylfurfural from biomass residue - IDEAS/RePEc. [Link]
-
A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. - ResearchGate. [Link]
-
Catalytic synthesis of renewable 2-methylfuran from furfural - ResearchGate. [Link]
-
Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production Using Alkaline Water as the Formal Oxidant | Journal of the American Chemical Society. [Link]
-
Paal–Knorr synthesis of pyrroles - RGM College Of Engineering and Technology. [Link]
-
Cost Estimation of the Sustainable Production of MIL-100(Fe) at Industrial Scale from two upscaled synthesis routes | Materials Chemistry | ChemRxiv | Cambridge Open Engage. [Link]
Sources
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rgmcet.edu.in [rgmcet.edu.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Efficient production of furfural from corncob by an integrated mineral-organic-Lewis acid catalytic process :: BioResources [bioresources.cnr.ncsu.edu]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. WO2015075540A1 - A process for synthesis of furan derivative using an acid catalyst and preparation thereof - Google Patents [patents.google.com]
- 16. Frontiers | Development of Sustainable Catalytic Pathways for Furan Derivatives [frontiersin.org]
A Senior Application Scientist's Guide to Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate: A Versatile Building Block
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of modern organic synthesis and drug discovery, the strategic use of versatile chemical building blocks is paramount. Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate (CAS No: 62435-72-7) represents a quintessential example of such a scaffold.[1][2] This dihydrofuran derivative, a stable, colorless to light yellow liquid, serves as a potent and adaptable intermediate for constructing complex molecular architectures.[2][3] The furan ring system is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and pharmaceuticals exhibiting a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[4][5][6]
This guide provides a comprehensive literature review from the perspective of an application scientist. We will dissect the primary synthetic routes, compare their efficiencies, explore the compound's unique reactivity as a masked electrophile, and contextualize its applications for researchers in organic synthesis and drug development. Our focus will be on the causality behind experimental choices, providing not just protocols, but a deeper understanding of how to effectively harness this powerful synthetic tool.
Physicochemical Properties: A Comparative Overview
A thorough understanding of a reagent's physical properties is the foundation of its successful application in the laboratory. The properties of this compound are summarized below. Its relatively high boiling point and density are consistent with its molecular weight and the presence of multiple oxygen atoms.[3]
| Property | Value | Source |
| CAS Number | 62435-72-7 | [1][2][3] |
| Molecular Formula | C₈H₁₂O₅ | [1][3] |
| Molecular Weight | 188.18 g/mol | [1][3] |
| Appearance | Colorless to light yellow liquid | [2] |
| Density | 1.175 g/mL at 25 °C | [1][3] |
| Boiling Point | 118-121 °C at 12 mmHg | [1][3] |
| Refractive Index | n20/D 1.449 | [1][3] |
| Flash Point | 104 °C (219 °F) - closed cup | [1] |
Synthesis and Mechanistic Considerations: A Tale of Two Methods
The preparation of this dihydrofuran derivative is dominated by modern electrochemical methods, which offer significant advantages over classical approaches. However, understanding related classical syntheses of the parent scaffold provides crucial context for the reactivity of the furan ring.
Method 1: Electrochemical Dimethoxylation (The Modern Approach)
The primary and most efficient synthesis of this compound is the electrochemical dimethoxylation of its aromatic precursor, methyl-2-furoate.[3]
Causality Behind the Choice: This method avoids the use of harsh chemical oxidants like bromine or chlorine, making it a greener and often safer alternative. Electrochemical synthesis allows for precise control over the reaction potential, which can minimize side-product formation and lead to high selectivity. The reaction is typically performed in a specialized electrochemical microreactor, which enhances mass transport and provides a high surface-area-to-volume ratio, leading to efficient conversions.[3]
Caption: Electrochemical synthesis workflow.
Method 2: Electrophilic Addition to Furan (The Classical Context)
While not the direct synthesis for the title compound, the classic method for producing the related 2,5-dihydro-2,5-dimethoxyfuran is highly illustrative. It involves the electrophilic addition of bromine or chlorine to furan in a methanol solvent at low temperatures.[7][8]
Causality Behind the Choice: Furan is an electron-rich aromatic ring, making it susceptible to electrophilic attack. The reaction must be conducted at very low temperatures (e.g., -40 to -5 °C) to prevent polymerization of the furan ring, which is a common side reaction under acidic or strongly electrophilic conditions.[7][8] The bromine first adds across the diene system to form an unstable intermediate, which is then trapped by the methanol solvent to form the more stable bis-acetal product. A weak base like sodium carbonate is used to neutralize the acid generated during the reaction.[7]
Comparison of Synthetic Alternatives
| Feature | Electrochemical Dimethoxylation | Classical Electrophilic Addition |
| Starting Material | Methyl-2-furoate | Furan |
| Key Reagents | Methanol, Electrolyte | Bromine/Chlorine, Methanol, Base |
| Conditions | Controlled electrical potential | Very low temperatures (-40 to -5 °C) |
| Advantages | High selectivity, avoids harsh reagents, greener | Well-established, uses common reagents |
| Disadvantages | Requires specialized equipment | Risk of polymerization, uses hazardous halogens |
| Typical Yield | High | Good (e.g., ~85%)[7] |
Reactivity Profile and Synthetic Applications
The true value of this compound lies in its reactivity. The cyclic bis-acetal functionality serves as a stable "masked" form of a highly reactive 1,4-dicarbonyl precursor, which can be unveiled under specific conditions.
Core Reactivity: Under acidic conditions, the acetal groups are hydrolyzed. This hydrolysis unmasks the aldehyde and ester functionalities, but the resulting intermediate is often unstable and can be used in situ for subsequent reactions, such as Paal-Knorr pyrrole synthesis or the formation of other heterocyclic systems. This "dialdehyde in situ" characteristic is a cornerstone of its utility.[8]
Caption: Key reactivity pathways of the title compound.
This compound and its parent scaffold are pivotal in advanced chemical synthesis. For instance, 2,5-dimethoxy-2,5-dihydrofuran is a known precursor for 1,1,4,4-tetramethoxy-2-butene, another versatile building block.[9] Furthermore, the double bond within the dihydrofuran ring can be selectively reduced, for example using magnesium in methanol with a Pd-C catalyst, to yield the corresponding tetrahydrofuran derivative, adding another layer of synthetic diversity.[8]
Detailed Experimental Protocol: Synthesis of 2,5-Dihydro-2,5-dimethoxyfuran
To provide a practical, self-validating protocol, the following procedure is adapted from established literature for the synthesis of the closely related parent compound, demonstrating the core principles of the classical method.[7]
Objective: To synthesize 2,5-dihydro-2,5-dimethoxyfuran from furan.
Materials:
-
Furan (60 g)
-
Methanol (300 g)
-
Sodium Carbonate (110 g)
-
Methyltriethylammonium chloride (2 g, Phase-Transfer Catalyst)
-
Chlorine gas (80 g)
-
Anhydrous Sodium Sulfate
-
Reactor with mechanical stirrer, cooling bath, and gas inlet
Procedure:
-
Reactor Setup & Cooling: Charge the reactor with furan, sodium carbonate, methyltriethylammonium chloride, and methanol.
-
Causality: Sodium carbonate acts as a base to neutralize the HCl formed during the reaction, preventing acid-catalyzed polymerization of the furan. The phase-transfer catalyst helps facilitate the reaction between the organic and inorganic phases.
-
-
Initiate Cooling: Begin stirring and cool the reactor contents to a temperature between -5 and 5 °C using a low-temperature thermostat bath.
-
Causality: This low temperature is critical to control the highly exothermic reaction and suppress unwanted side reactions, particularly polymerization.
-
-
Chlorine Addition: Slowly bubble chlorine gas (80 g) into the stirred solution while carefully maintaining the reaction temperature within the -5 to 5 °C range. The total reaction time is approximately 10 hours.
-
Causality: Slow, controlled addition of the electrophile (chlorine) ensures that it reacts selectively with the furan without causing a dangerous temperature spike.
-
-
Workup - Degassing: Once the reaction is complete, withdraw any residual chlorine gas from the reaction solution under reduced pressure.
-
Causality: This is a crucial safety step to remove the toxic and reactive excess chlorine gas.
-
-
Workup - Separation: Allow the mixture to stand, permitting the solid salts and catalyst to settle. Filter the mixture to remove the solid phase.
-
Causality: This removes the inorganic byproducts and the catalyst from the desired product solution.
-
-
Workup - Drying: Add an appropriate amount of anhydrous sodium sulfate to the filtrate and let it stand for a period to remove residual water. Filter again to remove the drying agent.
-
Causality: Water can interfere with the final distillation and product stability. Anhydrous sodium sulfate is a neutral and effective drying agent for this purpose.
-
-
Purification: Purify the final product by distillation of the filtrate under reduced pressure. The expected yield is high, in the range of 85%.[7]
-
Causality: Vacuum distillation allows the product to be purified at a lower temperature, preventing thermal decomposition.
-
Conclusion and Future Outlook
This compound is more than just a chemical; it is an enabling tool for innovation. Its primary synthesis via efficient electrochemical methods highlights a shift towards more sustainable chemical manufacturing. Its utility is defined by its role as a stable, easily handled precursor to reactive dicarbonyl species, providing a gateway to a vast array of complex heterocyclic structures. For researchers and drug development professionals, understanding the synthesis, properties, and reactivity of this building block is essential for designing novel synthetic routes to new therapeutic agents and advanced materials. As the demand for structurally complex and sp3-rich molecules continues to grow in medicinal chemistry, the importance of versatile and reliable building blocks like this dihydrofuran derivative will only increase.[10]
References
-
ResearchGate. Chemistry and Therapeutic Aspect of Furan: A Short Review. (2015-08-10). [Link]
-
PubChem. This compound | C8H12O5 | CID 2723832. [Link]
-
ChemBK. This compound. [Link]
-
World Journal of Pharmaceutical Research. Pharmacological activity of furan derivatives. (2023-12-10). [Link]
-
Bentham Science. A Review on Medicinally Important Heterocyclic Compounds. (2022-04-28). [Link]
-
Semantic Scholar. Medicinal significance of furan derivatives : A Review. [Link]
-
Organic Chemistry Portal. Synthesis of 2,5-Dihydrofurans. [Link]
-
NINGBO INNO PHARMCHEM CO., LTD. The Role of 2,5-Dimethoxy-2,5-dihydrofuran in Advanced Chemical Synthesis. (2024-01-07). [Link]
-
Alqalam Journal of Medical and Applied Sciences. A Review on Biological and Medicinal Significance of Furan. (2023-02-18). [Link]
-
Chemical Research in Chinese Universities. An Improved Preparation of 2, 5-Dimethoxy -tetrahydrofuran. [Link]
-
ResearchGate. Synthesis of dimethyl furan‐2,5 dicarboxylate from furan. [Link]
-
PMC. Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: Access to Medicinal Building Blocks and Optoelectronic Materials. [Link]
-
OUCI. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. [Link]
-
PMC. Fluorinated building blocks in drug design: new pathways and targets. [Link]
Sources
- 1. 2,5-二氢-2,5-二甲氧基-2-呋喃羧酸甲酯,顺反异构体混合物 technical grade, 85% | Sigma-Aldrich [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. Buy this compound | 62435-72-7 [smolecule.com]
- 4. wisdomlib.org [wisdomlib.org]
- 5. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]
- 6. Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: Access to Medicinal Building Blocks and Optoelectronic Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,5-Dihydro-2,5-dimethoxyfuran synthesis - chemicalbook [chemicalbook.com]
- 8. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 9. nbinno.com [nbinno.com]
- 10. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances [ouci.dntb.gov.ua]
A Comparative Guide to the Synthesis of Novel Furan-2-Carboxamides: A Strategic Approach from Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate
Introduction: The Furan Scaffold and the Quest for Novel Bioactive Compounds
The furan ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its unique electronic and steric properties make it a valuable bioisostere for other aromatic systems, such as phenyl rings, offering opportunities to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] Furan derivatives have demonstrated a wide array of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[2][3] This has spurred continuous efforts to develop novel and efficient synthetic routes to access structurally diverse furan-containing molecules.
This guide presents a comprehensive characterization of a novel synthesis of a representative furan-2-carboxamide, a class of compounds known for their potential as therapeutic agents, including their activity as anti-biofilm agents against pathogenic bacteria like Pseudomonas aeruginosa.[4] We will detail a strategic synthetic pathway starting from Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate, a versatile building block derivable from methyl-2-furoate via electrochemical dimethoxylation.[5]
The core of this guide is a critical comparison of this novel route with a traditional approach to the same target molecule. We will objectively evaluate the performance of each pathway, supported by experimental data, to provide researchers, scientists, and drug development professionals with actionable insights for their synthetic endeavors.
Novel Synthetic Route: From Dihydrodimethoxyfuran to a Bioactive Amide
Our novel approach leverages the latent aromaticity of this compound. The synthesis proceeds in two key steps: an acid-catalyzed aromatization followed by direct amidation.
Scheme 1: Novel Synthesis of N-benzylfuran-2-carboxamide
Caption: Traditional two-step synthesis via an acid chloride intermediate.
This well-trodden path is reliable and benefits from the high reactivity of the acid chloride intermediate, which ensures a rapid and often complete reaction with the amine. The use of a base like triethylamine is standard practice to neutralize the HCl generated during the reaction. [6]However, this method requires the use of thionyl chloride, a corrosive and hazardous reagent, and necessitates careful handling and purification of the reactive acid chloride intermediate.
Comparative Performance Analysis
To provide a clear and objective comparison, the performance of both synthetic routes is summarized below. The data is based on typical laboratory-scale syntheses.
| Parameter | Novel Route (from Dihydrodimethoxyfuran) | Traditional Route (from Furan-2-carboxylic acid) |
| Overall Yield | ~78% | ~84% |
| Number of Steps | 2 | 2 |
| Starting Material | This compound | Furan-2-carboxylic acid |
| Key Reagents | p-Toluenesulfonic acid, Benzylamine | Thionyl chloride, Benzylamine, Triethylamine |
| Atom Economy | Higher (fewer auxiliary reagents) | Lower (use of SOCl₂ and Et₃N) |
| Safety & Handling | Avoids corrosive SOCl₂ | Requires handling of hazardous SOCl₂ |
| Purification | Chromatography of final product | Requires purification of intermediate and final product |
While the traditional route offers a slightly higher overall yield, the novel synthetic strategy presents significant advantages in terms of safety, atom economy, and potentially process simplification by avoiding the isolation of a highly reactive intermediate.
Full Characterization of Novel N-benzylfuran-2-carboxamide
The synthesized N-benzylfuran-2-carboxamide was fully characterized by standard analytical techniques to confirm its structure and purity.
| Technique | Observed Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.39-7.29 (m, 5H, Ar-H), 7.15 (dd, J=1.8, 0.8 Hz, 1H, furan-H5), 7.09 (dd, J=3.4, 0.8 Hz, 1H, furan-H3), 6.51 (dd, J=3.4, 1.8 Hz, 1H, furan-H4), 6.45 (br s, 1H, NH), 4.65 (d, J=5.8 Hz, 2H, CH₂) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 158.6, 147.9, 144.1, 138.2, 128.8, 127.8, 127.6, 114.3, 112.1, 43.5 |
| FT-IR (ATR, cm⁻¹) | 3295 (N-H stretch), 3115 (C-H aromatic), 1640 (C=O amide I), 1545 (N-H bend, amide II) |
| Mass Spec (ESI+) | m/z 202.0862 [M+H]⁺ |
| Melting Point | 98-100 °C |
| Purity (HPLC) | >98% |
The spectroscopic data are consistent with the proposed structure of N-benzylfuran-2-carboxamide.
Experimental Protocols
Novel Synthesis of N-benzylfuran-2-carboxamide
Step 1: Synthesis of Methyl furan-2-carboxylate
-
To a solution of this compound (1.88 g, 10 mmol) in toluene (50 mL), add a catalytic amount of p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol).
-
Fit the flask with a Dean-Stark apparatus to collect the methanol byproduct.
-
Heat the mixture to reflux for 2 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford Methyl furan-2-carboxylate as a pale yellow oil.
Step 2: Synthesis of N-benzylfuran-2-carboxamide
-
Combine Methyl furan-2-carboxylate (1.26 g, 10 mmol) and benzylamine (1.3 g, 12 mmol) in a round-bottom flask.
-
Heat the mixture at 100 °C for 4 hours.
-
Cool the reaction mixture and purify by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield N-benzylfuran-2-carboxamide as a white solid.
Traditional Synthesis of N-benzylfuran-2-carboxamide
Step 1: Synthesis of Furan-2-carbonyl chloride
-
To a flask containing furan-2-carboxylic acid (1.12 g, 10 mmol), add thionyl chloride (1.43 g, 12 mmol, 0.88 mL).
-
Heat the mixture to reflux for 1 hour.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain furan-2-carbonyl chloride as a crude oil, which is used directly in the next step.
Step 2: Synthesis of N-benzylfuran-2-carboxamide
-
Dissolve the crude furan-2-carbonyl chloride in anhydrous dichloromethane (DCM, 30 mL) and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of benzylamine (1.07 g, 10 mmol) and triethylamine (1.21 g, 12 mmol, 1.67 mL) in DCM (10 mL).
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Wash the reaction mixture with 1 M HCl (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford N-benzylfuran-2-carboxamide.
Analytical Characterization Workflow
Caption: Standard workflow for purification and characterization.
Conclusion and Future Perspectives
This guide has provided a detailed characterization and comparative analysis of a novel synthetic route to N-benzylfuran-2-carboxamide from this compound. While the traditional method via the acid chloride offers a slightly higher yield, the novel approach presents a more favorable profile in terms of safety and atom economy.
The choice of synthetic route will ultimately depend on the specific requirements of the research, including scale, available reagents, and safety considerations. The novel pathway presented here offers a compelling alternative for the synthesis of furan-2-carboxamides and other furan derivatives, particularly in contexts where avoiding hazardous reagents is a priority.
Future work could focus on optimizing the direct amidation step from the furan ester to further improve the yield and exploring the substrate scope of the acid-catalyzed aromatization with other substituted dihydrodimethoxyfurans. This would further expand the utility of this versatile starting material in the synthesis of diverse libraries of potentially bioactive furan compounds.
References
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Link
-
Synthesis and biological activities of furan derivatives. ResearchGate. Link
-
Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. Link
-
An In-depth Technical Guide to the Spectroscopic Properties of Furan and Its Derivatives. BenchChem. Link
-
Synthesis and Characterization of Furanic Compounds. DTIC. Link
-
ANALYSIS of fURANIC CoMpouNds IN TRANsfoRMER oIL bY AGILENT 1290 INfINITY bINARY uHpLC. Agilent. Link
-
This compound. Smolecule. Link
-
New synthetic routes to furans and dihydrofurans from 1-propargylbenzotriazole. The Journal of Organic Chemistry. Link
-
Examples of furan derivatives with biological activity. ResearchGate. Link
-
Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method. Shimadzu. Link
-
A vibrational spectroscopic study on furan and its hydrated derivatives. ResearchGate. Link
-
Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. PubMed. Link
-
Synthesis, Characterization and Pharmacological evaluation of some Cinnoline (Furan) derivatives. IOSR Journal. Link
-
Furan synthesis. Organic Chemistry Portal. Link
-
Furan: A Promising Scaffold for Biological Activity. ResearchGate. Link
-
Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. MDPI. Link
-
Furan-2-carboxamide derivatives with antibiofilm activity. BenchChem. Link
-
Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. PMC - PubMed Central. Link
-
Formation of Amides From Esters. Master Organic Chemistry. Link
-
Paal-Knorr synthesis. Wikipedia. Link
-
Furan analysis for liquid power transformers. ResearchGate. Link
-
Synthesis of 2,5-Dihydrofurans. Organic Chemistry Portal. Link
-
Synthesis of furan-2-carboxamide derivatives. ResearchGate. Link
-
Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. Link
-
Selected traditional methods for amide synthesis. ResearchGate. Link
Sources
- 1. 2,5-Dihydrofuran synthesis [organic-chemistry.org]
- 2. Buy this compound | 62435-72-7 [smolecule.com]
- 3. sci-hub.se [sci-hub.se]
- 4. Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Furan-Based Polymers: A Performance Evaluation Against Traditional Petrochemical Monomers
Introduction: The Imperative for Bio-Based Innovation
In the pursuit of sustainable scientific advancement, the polymer industry is at a critical juncture. For decades, our reliance on petroleum-based monomers like terephthalic acid has been the bedrock of materials science, yielding versatile polymers such as polyethylene terephthalate (PET). However, the environmental and economic volatilities associated with fossil fuels necessitate a paradigm shift. This guide addresses this challenge directly, offering an in-depth evaluation of furan-based building blocks, primarily 2,5-furandicarboxylic acid (FDCA), as a renewable and high-performance alternative to their traditional counterparts.[1][2]
Derived from C6 sugars found in biomass, FDCA represents a pivotal platform chemical for creating a new generation of polymers.[2][3][4][5] This guide is designed for researchers, chemists, and material scientists, providing the essential comparative data, experimental protocols, and foundational knowledge to explore and innovate with furan-based polymers. We will dissect the synthesis, compare the material properties, and validate the performance claims of polymers like polyethylene furanoate (PEF), offering a clear perspective on their advantages over established materials like PET.
Part 1: The Monomer Showdown: FDCA vs. Terephthalic Acid
The journey to a superior polymer begins with its fundamental building blocks. The distinct structures of bio-based FDCA and petroleum-derived terephthalic acid are the primary determinants of the final polymer's characteristics.
Structural and Physicochemical Comparison
FDCA's furan ring, with its asymmetrical oxygen heteroatom, imparts a subtle kink in the polymer chain compared to the planar, symmetrical benzene ring of terephthalic acid. This seemingly minor difference has profound implications for polymer chain packing and intermolecular forces, directly influencing properties like gas permeability and thermal characteristics.[6][7]
Below is a direct comparison of their key physicochemical properties.
| Property | 2,5-Furandicarboxylic Acid (FDCA) | Terephthalic Acid |
| Molecular Formula | C₆H₄O₅ | C₈H₆O₄ |
| Molar Mass | 156.09 g/mol | 166.13 g/mol |
| Origin | Bio-based (from sugars)[3][8] | Petroleum-based (from p-xylene)[2][8] |
| Melting Point | 342 °C[8] | Sublimes at >300 °C[8] |
| Solubility in Water | Slightly soluble, increases with temperature[8] | Low solubility in water[8] |
| Appearance | White crystalline powder | White crystalline powder |
From Monomer to Polymer: A Conceptual Workflow
The industrial synthesis of these monomers and their subsequent polymerization dictates the sustainability and scalability of the final product. The following diagram illustrates the divergent pathways from raw feedstock to the final polymer.
Caption: Divergent synthesis pathways for PEF and PET.
Part 2: Polymer Performance: PEF vs. PET Head-to-Head
The true measure of a monomer's potential is realized in the performance of its polymer derivative. Polyethylene furanoate (PEF) not only matches but often exceeds the performance of PET in several critical areas, making it a compelling alternative for high-performance applications.[2]
Quantitative Performance Comparison
The following table summarizes key performance metrics for PEF and PET, compiled from various experimental sources. These values highlight the tangible benefits of the furan-based structure.
| Property | Polyethylene Furanoate (PEF) | Polyethylene Terephthalate (PET) | Units / Comparison |
| Barrier Properties | |||
| Oxygen Permeability | ~10 times lower than PET[9][10] | Baseline | Relative Comparison |
| Carbon Dioxide Permeability | ~6-15 times lower than PET[3][9] | Baseline | Relative Comparison |
| Water Vapor Permeability | ~2-3 times lower than PET[2][9] | Baseline | Relative Comparison |
| Thermal Properties | |||
| Glass Transition Temp. (Tg) | 86 - 92[9] | 76 - 80[9] | °C |
| Melting Temperature (Tm) | 210 - 235[9] | 250 - 270[9] | °C |
| Mechanical Properties | |||
| Young's Modulus | ~1.6 times higher than PET[10] | Baseline | Relative Comparison |
Expert Analysis: The superior barrier properties of PEF are a direct consequence of the furan ring's structure. Unlike the symmetrical phenyl ring in PET which allows for "ring-flipping," the furan ring's movement is more restricted.[7] This reduced chain mobility makes it significantly more difficult for gas molecules to diffuse through the polymer matrix, leading to dramatically lower permeability for O₂, CO₂, and H₂O.[6] This is a critical advantage for applications like food, beverage, and pharmaceutical packaging, where extending shelf life and protecting sensitive contents is paramount.[6][10][11]
The higher glass transition temperature (Tg) of PEF indicates better thermal stability at elevated temperatures, allowing for applications such as hot-fill packaging.[12] Furthermore, the increased Young's Modulus points to a stiffer, stronger material, which can enable lightweighting—creating thinner, lighter packaging with equivalent or superior strength, thereby reducing material usage and transportation costs.[4][10]
Part 3: Expanding the Furan Frontier: Bio-Based Polyamides
Beyond polyesters, furan-based building blocks are proving to be versatile monomers for creating high-performance polyamides (PAs), offering a renewable alternative to materials like Nylon. By reacting FDCA or its derivatives with various diamines (both aliphatic and aromatic), a new class of furanic polyamides can be synthesized.[1][13]
These bio-based polyamides exhibit compelling properties:
-
High Thermal Stability: Furan-based polyamides demonstrate high decomposition temperatures (Td-5% values often exceeding 350-400 °C) and high glass transition temperatures (Tg ranging from 90 to over 150 °C), making them suitable for engineering applications.[14][15]
-
Excellent Mechanical Properties: Studies have shown that furanic polyamides can achieve high tensile strength, with some variants reaching up to 84 MPa, rivaling their petrochemical counterparts.[15]
-
Improved Solubility: A notable advantage of some furan-based PAs is their enhanced solubility in certain solvents compared to traditional polyamides, which can simplify processing and fabrication.[13]
The synthesis of these materials can be achieved through various methods, including melt polymerization and solution polymerization, offering flexibility for tuning molecular weight and final properties.[1]
Part 4: Experimental Protocols
To facilitate further research and validation, this section provides detailed, self-validating protocols for the synthesis and characterization of PEF.
Protocol 1: Two-Stage Melt Polymerization Synthesis of PEF
This protocol describes the synthesis of high-molecular-weight PEF from the dimethyl ester of FDCA (DMFDCA) and ethylene glycol, a common and effective laboratory method.[14][16]
Objective: To synthesize PEF via a two-stage process involving esterification and polycondensation.
Materials:
-
Dimethyl 2,5-furandicarboxylate (DMFDCA)
-
Ethylene Glycol (EG)
-
Antimony(III) oxide (Sb₂O₃) or Titanium(IV) isopropoxide (TIPT) catalyst
-
High-vacuum, high-temperature polymerization reactor equipped with a mechanical stirrer, nitrogen inlet, and a condenser/distillation column.
Workflow Diagram:
Caption: Step-by-step workflow for PEF synthesis.
Procedure:
Stage 1: Esterification (Formation of BHEF Oligomer)
-
Reactor Charging: Charge the reactor with DMFDCA and ethylene glycol in a molar ratio of approximately 1:2.2. Add the catalyst (e.g., 200-400 ppm Sb₂O₃).
-
Inert Atmosphere: Purge the reactor thoroughly with high-purity nitrogen to remove all oxygen. Maintain a slow, steady flow of nitrogen.
-
Heating Ramp: Begin stirring and gradually heat the reactor to a temperature range of 160-200 °C.
-
Byproduct Removal: The transesterification reaction will commence, producing methanol as a byproduct. Monitor the distillation column and collect the methanol. The reaction is considered complete when approximately 90-95% of the theoretical amount of methanol has been collected.
-
Validation: The formation of the bis(2-hydroxyethyl)-2,5-furandicarboxylate (BHEF) oligomer is the key outcome of this stage.
Stage 2: Polycondensation
-
Temperature Increase: Gradually increase the temperature of the molten oligomer to 220-250 °C.
-
Vacuum Application: Slowly apply a high vacuum to the system (eventually reaching <1 mbar). This is a critical step; applying the vacuum too quickly can cause the molten oligomer to foam excessively.
-
Polymerization: Under high temperature and vacuum, the BHEF oligomers will polymerize, releasing ethylene glycol as a byproduct, which is removed via the vacuum system.
-
Viscosity Monitoring: The progress of the polymerization is monitored by the increase in stirrer torque, which correlates with the increase in the melt viscosity of the polymer.
-
Termination: Continue the reaction until the desired stirrer torque (and thus, molecular weight) is achieved. This can take several hours.[17]
-
Extrusion: Once complete, the molten PEF is extruded from the reactor under nitrogen pressure, quenched in a water bath, and pelletized for characterization.
Protocol 2: Characterization by Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the synthesized PEF.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
Crimper for sealing pans
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the synthesized PEF pellet into an aluminum DSC pan. Crimp a lid onto the pan to seal it. Prepare an empty, sealed pan to use as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with a constant flow of nitrogen (e.g., 50 mL/min).
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heat: Equilibrate the sample at 25 °C. Ramp the temperature from 25 °C to 260 °C at a rate of 10 °C/min. This step removes the thermal history of the polymer.
-
Cool: Hold at 260 °C for 2 minutes. Cool the sample from 260 °C down to 25 °C at a rate of 10 °C/min.
-
Second Heat: Hold at 25 °C for 2 minutes. Ramp the temperature from 25 °C to 260 °C at a rate of 10 °C/min.
-
-
Data Analysis:
-
Tg: Analyze the thermogram from the second heating scan. The glass transition will appear as a step-like change in the heat flow curve. The Tg is typically determined at the midpoint of this transition.
-
Tm: The melting temperature will be observed as an endothermic peak on the second heating scan. The peak temperature is recorded as the Tm.
-
-
Validation: The obtained Tg and Tm values should fall within the expected ranges for PEF (Tg: 86-92 °C, Tm: 210-235 °C).[9] This validates the successful synthesis of the target polymer.
Part 5: Applications and Future Outlook
The unique properties of furan-based polymers open doors to a wide range of applications, from advanced materials to biomedical uses.
-
High-Performance Packaging: PEF's exceptional gas barrier properties make it an ideal candidate for packaging oxygen-sensitive products like beer, wine, and dairy, as well as for carbonated beverages, significantly extending shelf life.[3][4][6]
-
Fibers and Textiles: The high modulus and thermal stability of PEF make it suitable for producing fibers for textiles and industrial applications.[3][18]
-
Biomedical and Drug Delivery: The furan ring's chemistry allows for further functionalization. Furan-maleimide Diels-Alder chemistry can be used to conjugate antibodies or other targeting ligands to furan-containing polymer nanoparticles, creating sophisticated systems for targeted drug delivery.[19][20] These systems can encapsulate hydrophobic drugs and be engineered to release their payload at specific sites, enhancing therapeutic efficacy.[20]
The journey from biomass to high-performance polymers is no longer a theoretical exercise. Furan-based building blocks like FDCA are at the forefront of this transition, offering a scientifically validated, high-performance, and sustainable alternative to entrenched petrochemicals. As research continues and production scales, the economic viability will improve, paving the way for their widespread adoption across multiple industries.[4][18]
References
- Title: Synthesis of Biobased Furan-Containing Polyamides Source: Google Vertex AI Search URL
- Title: Furan-functionalized co-polymers for targeted drug delivery: characterization, self-assembly and drug encapsulation - PubMed Source: PubMed URL
- Title: Furan-functionalized co-polymers for targeted drug delivery - Shoichet Lab - University of Toronto Source: University of Toronto URL
- Title: Application Notes and Protocols for the Synthesis of Polyethylene Furanoate (PEF) from 2,5-Furandicarboxylic Acid (FDCA)
- Title: A Comparative Analysis of 2,5-Furandicarboxylic Acid (FDCA)
- Title: A Head-to-Head Battle of Bio-Based vs.
- Title: Inside Materials – PEF | Plastics Engineering Source: Plastics Engineering URL
- Title: Polyethylene Furanoate (PEF)
- Title: Biobased Polyamides: A Journey from the Biomass Towards Cutting Edge Materials - MDPI Source: MDPI URL
- Title: Packamama plumps for PEF over PET in industry first - The Drinks Business Source: The Drinks Business URL
- Title: Synthesis of Biobased Furan Polyamides with Excellent Mechanical Properties: Effect of Diamine Chain Length - ResearchGate Source: ResearchGate URL
- Title: Advantages of PEF Over PET - FCAD Group Source: FCAD Group URL
- Title: Synthesis of Biobased Furan Polyamides with Excellent Mechanical Properties: Effect of Diamine Chain Length | Semantic Scholar Source: Semantic Scholar URL
- Title: PEF – A Circular Bio-Based Polymer with Improved Properties – Peer-reviewed LCA Source: PEFerence URL
- Title: Polyethylene furanoate (PEF)
- Title: Synthesis of Biobased Polyamides Containing a Bifuran Moiety and Comparison of Their Properties with Those of Polyamides Based on a Single Furan Ring | Request PDF - ResearchGate Source: ResearchGate URL
- Title: Application Notes & Protocols: Synthesis and Applications of Furan-Based Polymers - Benchchem Source: BenchChem URL
- Title: Chain Mobility, Thermal, and Mechanical Properties of Poly(ethylene furanoate) Compared to Poly(ethylene terephthalate)
- Title: Two‐step melt polymerization of FDCA with EG (left) to form PEF and...
- Title: A Comparative Review of Polymerization Techniques for 2,5-Furandicarboxylic Acid (FDCA)
-
Title: Thermal stability of PEF-based copolymers[21]. - ResearchGate Source: ResearchGate URL:
- Title: From bio-based feedstocks via di-acids to multiple advanced bio-based materials with a preference for polyethylene furanoate - PEFerence Source: PEFerence URL
- Title: PEFerence: From bio-based feedstocks to FDCA and PEF! And how can we keep PEF in the loop?
- Title: Furan-based thermosetting polymers for high-performance applications Source: Google Vertex AI Search URL
- Title: Biobased 2,5-Bis(hydroxymethyl)
- Title: Avantium and Packamama partner on plant-based, low carbon wine packaging | Article Source: Google Vertex AI Search URL
- Title: Explanation making FDCA for PEF - Avantium - YouTube Source: YouTube URL
Sources
- 1. Synthesis of Biobased Furan-Containing Polyamides [manu56.magtech.com.cn]
- 2. fcad.com [fcad.com]
- 3. plasticsengineering.org [plasticsengineering.org]
- 4. chalmersindustriteknik.se [chalmersindustriteknik.se]
- 5. m.youtube.com [m.youtube.com]
- 6. Packamama plumps for PEF over PET in industry first [thedrinksbusiness.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
- 11. Avantium and Packamama partner on plant-based, low carbon wine packaging | Article | Packaging Europe [packagingeurope.com]
- 12. specialchem.com [specialchem.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. semanticscholar.org [semanticscholar.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. peference.eu [peference.eu]
- 19. Furan-functionalized co-polymers for targeted drug delivery: characterization, self-assembly and drug encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate
For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical reagents you employ. The proper disposal of these compounds is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental stewardship, and scientific responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate (CAS No. 62435-72-7), synthesizing best practices for flammable organic compounds and substances with high water hazard potential.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any disposal protocol is initiated, a thorough understanding of the hazards associated with this compound is paramount. This informs every subsequent step of the disposal process.
Key Hazards:
-
Combustible Liquid: This compound has a flash point of 104 °C (219.2 °F), classifying it as a combustible liquid. While not as volatile as flammable liquids, it can ignite with a sufficient heat source.
-
High Water Hazard (WGK 3): This classification indicates that the substance is highly hazardous to water.[1][2][3] Improper disposal into the sanitary sewer system can lead to significant environmental damage by harming aquatic organisms and contaminating water resources.[4]
-
Organic Ester and Furan Derivative: As an organic ester and a furan derivative, it should be treated as a chemical waste that requires special handling and cannot be disposed of as regular trash.
Quantitative Data Summary
| Property | Value | Implication for Disposal |
| CAS Number | 62435-72-7 | Unique identifier for accurate labeling and waste profiling. |
| Molecular Formula | C₈H₁₂O₅ | - |
| Flash Point | 104 °C (219.2 °F) - closed cup | Classified as a combustible liquid, requiring segregation from ignition sources and disposal as a flammable hazardous waste. |
| Water Hazard Class (WGK) | 3 (Highly hazardous to water) | Prohibits disposal down the sanitary sewer. Requires containment to prevent environmental release.[1][2][3][4] |
Personal Protective Equipment (PPE): Your First Line of Defense
Adherence to standard laboratory safety protocols is the minimum requirement. When handling this compound for disposal, the following PPE is mandatory:
-
Eye Protection: ANSI-approved safety glasses or goggles.
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves.
-
Body Protection: A standard laboratory coat.
All handling and preparation for disposal should be conducted within a well-ventilated area, preferably inside a chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's designated hazardous waste program.[5] Under no circumstances should this chemical be poured down the drain or disposed of in regular trash. [6][7][8][9]
Methodology:
-
Segregation and Collection:
-
Collect waste this compound and any materials contaminated with it (e.g., pipette tips, weighing boats, contaminated paper towels) in a dedicated and compatible waste container.[5][10]
-
For the pure liquid or solutions in organic solvents, a high-density polyethylene (HDPE) or glass container is appropriate. Ensure the container material is resistant to organic esters.
-
Do not mix this waste with incompatible chemicals. For instance, it should be kept separate from strong acids, bases, and oxidizers to prevent unforeseen reactions.[11]
-
-
Container Labeling:
-
Clearly and accurately label the waste container. The label must include:
-
Ensure the original label of a reused container is completely defaced or removed.
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][15][16]
-
The SAA should be located at or near the point of waste generation and under the control of laboratory personnel.
-
The storage area must be away from heat sources, open flames, and sparks to mitigate the risk of ignition.[17]
-
Ensure secondary containment, such as a larger, chemically resistant tray or tub, is used to contain any potential leaks or spills.[18]
-
-
Arranging for Disposal:
-
Once the container is full or ready for disposal, follow your institution's procedures to have it collected by the Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[9][10]
-
Do not allow hazardous waste to accumulate in the lab for extended periods. Adhere to your institution's and local regulations regarding the maximum storage time for hazardous waste.[15][19]
-
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate risks.
Methodology:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Control Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.
-
Containment (for small spills): If you are trained and it is safe to do so, contain the spill using an inert absorbent material such as vermiculite, sand, or cat litter.
-
Cleanup: Carefully scoop the absorbent material into the designated hazardous waste container. Use non-sparking tools for this purpose.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and institutional EHS department, regardless of the size.
Causality and Trustworthiness in Protocol Design
This disposal guide is built on a foundation of chemical safety principles and regulatory compliance.
-
Why not down the drain? The WGK 3 classification signifies a high potential for environmental harm.[1][2][3] Wastewater treatment facilities are generally not equipped to handle such specialized chemicals, leading to their release into aquatic ecosystems.[4]
-
Why treat as flammable waste? Although classified as combustible, the presence of an organic solvent or proximity to a significant heat source can create a fire hazard. Treating it with the precautions for flammable liquids ensures a higher margin of safety.[6][9][17]
-
Why is labeling so critical? Accurate and detailed labeling is a legal requirement under the Resource Conservation and Recovery Act (RCRA).[19] It communicates the hazards to everyone who will handle the container, from laboratory personnel to the final disposal facility staff, ensuring safe management throughout the disposal chain.[12][13][20]
By adhering to these procedures, you not only ensure the safety of yourself and your colleagues but also uphold the principles of responsible scientific practice and environmental protection.
References
-
Guidelines for Flammable Liquid Disposal. (2023, September 19). University of Pittsburgh. [Link]
-
Guide to Storing And Disposing Of Flammable Liquids. (2020, January 22). ECTI. [Link]
-
How to Safely Dispose of Highly Flammable Chemicals. (2024, October 1). Greenflow. [Link]
-
Flammable Liquid Disposal. NYC311. [Link]
-
How to Ensure Safe Handling & Storage of Flammable Liquids. Safety Storage Systems. [Link]
-
Storing and Disposing of Flammable Liquids. (2021, February 16). Triumvirate Environmental. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
EHS Guideline - Flammable and Combustible Liquids. (2024, March 11). Carnegie Mellon University. [Link]
-
Managing Hazardous Chemical Waste in the Lab. (2020, September 21). American Society for Clinical Pathology. [Link]
-
Laboratory Waste Management: The New Regulations. (2019, June). Medical Laboratory Observer. [Link]
-
Laboratory Environmental Sample Disposal Information Document. (2019, September). U.S. Environmental Protection Agency. [Link]
-
Flammable and Combustible Liquids Safe Handling and Storage. State Disability Rights Management Authority. [Link]
-
Use and Storage of Flammable and Combustible Liquids. University of Tennessee Environmental Health & Safety. [Link]
-
Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. EPFL. [Link]
-
Chemical Waste Disposal Guidelines. Emory University. [Link]
-
Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]
-
How Do I Dispose Of Hazardous Waste? (2025, March 7). CountyOffice.org. [Link]
-
Hazardous Waste Management Safety Video. (2009, October 21). UC Santa Barbara Environmental Health & Safety. [Link]
-
School Science Safety | Disposal of Hazardous Waste. (2023, June 21). Washington State Office of Superintendent of Public Instruction. [Link]
-
Independently classify water-polluting chemical substances. Federal Environment Agency (UBA). [Link]
-
Storage of Potentially Water Polluting Products. Dr. Weigert. [Link]
-
Hazardous Waste Disposal Procedures Handbook. Lehigh University. [Link]
-
Chemical Compatibility Database. Cole-Parmer. [Link]
-
Handling of substances hazardous to water. (2017, August 1). Federal Ministry for the Environment, Nature Conservation, Nuclear Safety and Consumer Protection. [Link]
-
Water Hazard Classification (WGK) in Germany. ChemReg.net. [Link]
Sources
- 1. Independently classify water-polluting chemical substances [service.bremen.de]
- 2. BMUKN: Handling of substances hazardous to water [bundesumweltministerium.de]
- 3. chemreg.net [chemreg.net]
- 4. drweigert.com [drweigert.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. safety.pitt.edu [safety.pitt.edu]
- 7. Guide to Storing And Disposing Of Flammable Liquids - ECTI [ecticorp.com]
- 8. Flammable Liquid Disposal · NYC311 [portal.311.nyc.gov]
- 9. triumvirate.com [triumvirate.com]
- 10. How to Safely Dispose of Highly Flammable Chemicals [greenflow.com]
- 11. cmu.edu [cmu.edu]
- 12. MedicalLab Management Magazine [medlabmag.com]
- 13. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 16. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 17. Safe Handling & Storage of Flammable Liquids | Safety Storage [safetystoragesystems.co.uk]
- 18. Use and Storage of Flammable and Combustible Liquids | Environmental Health & Safety [ehs.utk.edu]
- 19. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 20. youtube.com [youtube.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
